molecular formula C27H30O16 B8118792 Lutonarin

Lutonarin

货号: B8118792
分子量: 610.5 g/mol
InChI 键: OQKYVRDRDIXQMK-KETMJRJWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lutonarin is a natural product found in Bryonia alba, Bryonia dioica, and other organisms with data available.

属性

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-6-15-19(33)22(36)24(38)26(41-15)18-14(42-27-25(39)23(37)20(34)16(7-29)43-27)5-13-17(21(18)35)11(32)4-12(40-13)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-20,22-31,33-39H,6-7H2/t15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKYVRDRDIXQMK-KETMJRJWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318676
Record name Lutonarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35450-86-3
Record name Lutonarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35450-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lutonarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of Lutonarin in Cellular Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lutonarin, a flavonoid glycoside found predominantly in barley seedlings, is emerging as a compound of significant interest in cellular signaling research. Its potential as a modulator of key signaling pathways implicated in inflammation and cellular stress responses positions it as a promising candidate for further investigation in drug development. This technical guide provides an in-depth overview of the current understanding of this compound's role in cellular signaling, with a primary focus on the Nuclear Factor-kappa B (NF-κB) pathway. Due to the limited direct research on this compound's effects on other pathways, this guide also explores the activities of the structurally similar flavonoid, luteolin, on the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways to provide a broader context and suggest potential avenues for future this compound research. This document details the experimental findings, presents quantitative data in structured tables, provides standardized experimental protocols, and visualizes the discussed pathways and workflows using Graphviz diagrams.

Introduction to this compound

This compound (isoorientin-7-O-glucoside) is a flavonoid that has demonstrated notable anti-inflammatory properties.[1] Research has primarily focused on its ability to suppress inflammatory responses in cellular models, particularly in the context of lipopolysaccharide (LPS)-induced inflammation in macrophages.[2][3] Understanding the molecular mechanisms by which this compound exerts its effects is crucial for evaluating its therapeutic potential.

This compound and the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[4] Aberrant NF-κB signaling is implicated in a multitude of inflammatory diseases.

Mechanism of Action

Studies have shown that this compound effectively suppresses the activation of the NF-κB pathway in RAW 264.7 macrophages stimulated with LPS.[2][3][5] The key inhibitory actions of this compound on this pathway include:

  • Inhibition of IκBα Phosphorylation and Degradation: this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] This action retains the NF-κB p65/p50 heterodimer in an inactive state in the cytoplasm.

  • Reduced Nuclear Translocation of NF-κB: By stabilizing IκBα, this compound effectively blocks the nuclear translocation of the active NF-κB subunits (p65 and p50).[2][5]

  • Decreased NF-κB DNA Binding: Consequently, the amount of NF-κB available to bind to the promoter regions of target genes is significantly reduced.[5]

  • Downregulation of Pro-inflammatory Gene Expression: The inhibition of NF-κB activation leads to a dose-dependent reduction in the expression of downstream pro-inflammatory mediators, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[2][3][5]

Quantitative Data: NF-κB Pathway Modulation

The following table summarizes the effective concentrations of this compound in modulating the NF-κB pathway in LPS-stimulated RAW 264.7 macrophages.

ParameterCell LineStimulantThis compound ConcentrationObserved EffectReference(s)
NF-κB ActivationRAW 264.7LPS20-60 µMDose-dependent suppression of expression, phosphorylation, and nuclear translocation.[2][5]
IL-6 and TNF-α ExpressionRAW 264.7LPS20-60 µMDose-dependent reduction in mRNA and protein levels.[3]
COX-2 and iNOS ExpressionRAW 264.7LPS20-60 µMDose-dependent suppression of protein expression.[2][3][5]
Cell ViabilityRAW 264.7-Up to 150 µMNo significant reduction in cell viability.[2][5]

Signaling Pathway Diagram

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

Insights from Luteolin: Potential Roles of this compound in Other Pathways

Direct evidence for this compound's role in other signaling pathways is currently limited. However, the structurally related flavonoid, luteolin, has been extensively studied, providing a valuable framework for predicting this compound's potential activities.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family (including ERK, JNK, and p38) is crucial for regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis.[6]

  • Luteolin's Action: Luteolin has been shown to inhibit the phosphorylation of ERK, JNK, and p38 in various cell types, thereby downregulating inflammatory responses.[6][7][8] It can suppress the activation of upstream kinases, such as MEK1/2 and MKK3/6.[9]

MAPK_Pathway Stimuli Inflammatory Stimuli UpstreamKinases Upstream Kinases (e.g., MEK, MKK) Stimuli->UpstreamKinases ERK ERK UpstreamKinases->ERK JNK JNK UpstreamKinases->JNK p38 p38 UpstreamKinases->p38 TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression Luteolin Luteolin (this compound?) Luteolin->UpstreamKinases Inhibits

Caption: Postulated inhibition of the MAPK pathway by this compound, based on luteolin data.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its dysregulation is often associated with cancer and inflammatory diseases.

  • Luteolin's Action: Luteolin has been demonstrated to suppress the PI3K/Akt signaling pathway by inhibiting the phosphorylation of both PI3K and Akt.[10][11][12] This inhibitory effect contributes to its anti-proliferative and pro-apoptotic activities.[13]

PI3K_Akt_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Response Cell Survival & Proliferation Downstream->Response Luteolin Luteolin (this compound?) Luteolin->PI3K Inhibits

Caption: Potential inhibition of the PI3K/Akt pathway by this compound, based on luteolin data.

Nrf2 Signaling Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response, protecting cells from oxidative stress.

  • Luteolin's Action: The role of luteolin in the Nrf2 pathway appears to be context-dependent. Some studies report that luteolin can activate Nrf2, leading to the expression of antioxidant enzymes.[1][14][15] Conversely, other studies, particularly in cancer models, have shown that luteolin can inhibit the Nrf2 pathway.[16][17] This dual role suggests that this compound's effect on Nrf2 may also be cell-type and condition-specific.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Nrf2_active Active Nrf2 Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Transcription Luteolin Luteolin (this compound?) Luteolin->Keap1 Modulates

Caption: Potential dual modulation of the Nrf2 pathway by this compound, based on luteolin data.

Detailed Experimental Protocols

The following are standardized protocols for key experiments used to investigate the effects of this compound on cellular signaling pathways.

Western Blotting for Signaling Protein Phosphorylation

This protocol allows for the detection and quantification of specific proteins and their phosphorylated forms.

Workflow Diagram

Western_Blot_Workflow start Start cell_culture Cell Culture and Treatment (with this compound and stimulant) start->cell_culture lysis Cell Lysis and Protein Extraction cell_culture->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., 5% BSA or milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (overnight at 4°C) blocking->primary_ab wash1 Wash (3x with TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) wash1->secondary_ab wash2 Wash (3x with TBST) secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection analysis Image Acquisition and Analysis detection->analysis end End analysis->end

Caption: A typical workflow for Western blot analysis.

Methodology

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Pre-treat with various concentrations of this compound for a specified time, followed by stimulation with an agonist (e.g., LPS).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block non-specific binding sites on the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (or its phosphorylated form) overnight at 4°C. Following washes with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

Workflow Diagram

Reporter_Assay_Workflow start Start transfection Transfect Cells with NF-κB Luciferase Reporter Plasmid start->transfection plating Plate Transfected Cells transfection->plating treatment Treat with this compound and Stimulant plating->treatment lysis Cell Lysis treatment->lysis luciferase_assay Measure Luciferase Activity (Luminometer) lysis->luciferase_assay normalization Normalize to Control (e.g., Renilla luciferase or total protein) luciferase_assay->normalization analysis Data Analysis normalization->analysis end End analysis->end

Caption: Workflow for an NF-κB reporter gene assay.

Methodology

  • Cell Transfection: Co-transfect cells (e.g., HEK293T or RAW 264.7) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Cell Plating and Treatment: Plate the transfected cells and allow them to recover. Pre-treat with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: Wash the cells and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of transcription factors like NF-κB.

Workflow Diagram

EMSA_Workflow start Start cell_treatment Cell Treatment and Nuclear Extraction start->cell_treatment probe_labeling Label DNA Probe (with NF-κB consensus sequence) start->probe_labeling binding_reaction Incubate Nuclear Extract with Labeled Probe cell_treatment->binding_reaction probe_labeling->binding_reaction electrophoresis Non-denaturing Polyacrylamide Gel Electrophoresis binding_reaction->electrophoresis detection Autoradiography or Chemiluminescent Detection electrophoresis->detection analysis Analyze Shifted Bands detection->analysis end End analysis->end

Caption: General workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Methodology

  • Nuclear Extract Preparation: Treat cells with this compound and a stimulant, then isolate the nuclear proteins.

  • Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A "shifted" band indicates the presence of a protein-DNA complex.

Conclusion and Future Directions

This compound demonstrates clear inhibitory effects on the NF-κB signaling pathway, providing a molecular basis for its observed anti-inflammatory properties. The current data, primarily from in vitro studies, strongly supports its potential as a therapeutic agent for inflammatory conditions.

Future research should focus on:

  • Expanding Pathway Analysis: Directly investigating the effects of this compound on the MAPK, PI3K/Akt, and Nrf2 signaling pathways to confirm if it mirrors the activity of luteolin.

  • In Vivo Studies: Validating the in vitro findings in animal models of inflammatory diseases.

  • Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Structure-Activity Relationship Studies: Comparing the activity of this compound with other related flavonoids to identify key structural features for optimal activity.

This comprehensive guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in modulating cellular signaling pathways. The provided protocols and pathway diagrams serve as practical tools to facilitate these future investigations.

References

A Technical Guide to the Natural Sources and Biosynthesis of Lutonarin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lutonarin, a flavone C- and O-diglycoside, is a naturally occurring flavonoid of significant interest to the scientific community. Chemically identified as isoorientin-7-O-glucoside, it is recognized for a range of biological activities, including potent antioxidant and anti-inflammatory properties[1][2]. As a secondary metabolite, its presence is prominent in select plant species, with its formation governed by the intricate flavonoid biosynthetic pathway. This technical guide provides an in-depth exploration of the primary natural sources of this compound, a detailed examination of its biosynthetic pathway, and comprehensive experimental protocols for its extraction, purification, and quantification, tailored for researchers, scientists, and professionals in drug development.

Section 1: Natural Sources and Quantitative Data

This compound is predominantly found in the plant kingdom, with its most significant concentrations reported in barley.

Primary Natural Source: Barley (Hordeum vulgare)

Barley seedlings and young barley grass are the most notable sources of this compound[3][4][5][6]. It exists alongside other flavonoids, such as saponarin, which is often found in higher concentrations[6][7]. The accumulation of this compound in barley leaves can be influenced by environmental factors, such as exposure to UV-B light, which has been shown to increase its concentration[8].

Quantitative Analysis of this compound Content

The concentration of this compound varies depending on the specific plant part, its developmental stage, and the extraction method used. The data compiled from various studies are summarized below.

Natural SourcePlant PartThis compound ConcentrationReference Method
Barley Seedlings (Hordeum vulgare)Methanol Extract1036.9 mg/100 gUPLC-Q-TOF-MS/MS[1]
Barley Grass (Hordeum vulgare)Leaves24.0 mg/100 gNot Specified[6]
Barley Seedlings (Hordeum vulgare)Crude Extract1.8% of crude extractHPLC[5]

Section 2: Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid synthesis pathway, culminating in specific glycosylation events[9][10][11]. The pathway involves the creation of a flavone backbone, followed by sequential C- and O-glycosylation.

  • Phenylpropanoid Pathway : The journey starts with the amino acid Phenylalanine, which is converted to 4-Coumaroyl-CoA through the action of three key enzymes: Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-Coumarate-CoA ligase (4CL)[10][12].

  • Flavone Backbone Synthesis : Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone. This is then isomerized by Chalcone isomerase (CHI) to produce the flavanone naringenin[12][13].

  • Formation of Luteolin : Naringenin is hydroxylated at the 3' position of the B-ring by Flavonoid 3'-hydroxylase (F3'H) to yield eriodictyol. Subsequently, Flavone synthase (FNS) introduces a double bond into the C-ring of eriodictyol to form the flavone luteolin[12][14].

  • C-Glycosylation to Isoorientin : Luteolin undergoes C-glycosylation, where a glucose moiety is attached to the C6 position of the A-ring. This reaction is catalyzed by a C-glucosyltransferase (CGT) to form isoorientin (luteolin-6-C-glucoside).

  • O-Glycosylation to this compound : The final step is the O-glycosylation of isoorientin. A UDP-glucose dependent O-glucosyltransferase (OGT) catalyzes the attachment of a second glucose molecule to the hydroxyl group at the C7 position, yielding this compound (isoorientin-7-O-glucoside)[15].

G cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Synthesis cluster_chalcone Chalcone Formation cluster_flavanone Flavanone Formation cluster_flavone Flavone Formation cluster_glycosylation Glycosylation Steps Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA 4-Coumaroyl-CoA Cou->CouCoA 4CL N_Chalcone Naringenin Chalcone CouCoA->N_Chalcone CHS Mal 3x Malonyl-CoA Mal->N_Chalcone CHS Naringenin Naringenin N_Chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Luteolin Luteolin Eriodictyol->Luteolin FNS Isoorientin Isoorientin (Luteolin-6-C-glucoside) Luteolin->Isoorientin C-Glycosyltransferase (CGT) This compound This compound (Isoorientin-7-O-glucoside) Isoorientin->this compound O-Glycosyltransferase (OGT)

Figure 1: Biosynthetic pathway of this compound from Phenylalanine.

Section 3: Experimental Methodologies

This section details the protocols for the extraction, purification, and quantification of this compound, primarily from barley seedlings.

Protocol 3.1: Extraction and Preparative Isolation by HSCCC

High-Speed Counter-Current Chromatography (HSCCC) is an effective liquid-liquid partition chromatography technique for separating and purifying natural products like this compound from crude plant extracts[3][4][5].

Methodology

  • Sample Preparation :

    • Grind dried barley seedlings (e.g., 200 g) into a fine powder[4].

    • Perform extraction three times with 30% ethanol at 90°C. The recommended solid-liquid ratio is 1:20[4].

    • Combine the filtrates and concentrate them using a rotary evaporator at 60°C under reduced pressure[4].

    • Cool the resulting residue at 4°C for 24 hours to allow precipitation. Filter and dry the precipitate to obtain a crude powder sample for HSCCC separation[4].

  • HSCCC Separation :

    • Two-Phase Solvent System : Prepare a mixture of ethyl acetate, n-butanol, and water in a 3:2:5 (v/v/v) ratio. Thoroughly equilibrate the mixture and separate the upper and lower phases before use[3][4].

    • Stationary Phase : Fill the HSCCC column with the upper phase (stationary phase).

    • Mobile Phase : Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.6 mL/min) while the apparatus rotates at a set speed (e.g., 900 rpm)[4].

    • Sample Injection : Once hydrodynamic equilibrium is reached, dissolve a known amount of the crude extract (e.g., 100 mg) in the lower phase and inject it into the column[4].

    • Elution and Fraction Collection : Monitor the effluent at 280 nm and collect fractions based on the resulting chromatogram[4].

  • Purity Analysis :

    • Analyze the collected fractions corresponding to this compound using High-Performance Liquid Chromatography (HPLC) to confirm purity, which can exceed 98%[3][4].

    • Confirm the chemical structure using UV, 1H NMR, and 13C NMR spectroscopy[3][4].

G cluster_extraction Crude Extract Preparation cluster_purification Purification start Dried Barley Seedlings grind Grinding start->grind end Pure this compound (>98%) extract Hot Ethanol Extraction grind->extract concentrate Rotary Evaporation extract->concentrate precipitate Cooling & Precipitation concentrate->precipitate hsccc HSCCC Separation precipitate->hsccc Crude Powder hplc Purity Analysis (HPLC) hsccc->hplc nmr Structural Confirmation (NMR, UV) hplc->nmr nmr->end

Figure 2: Experimental workflow for this compound isolation and purification.

Protocol 3.2: Analytical Quantification by HPLC

Reversed-phase HPLC is a standard method for the quantification and purity assessment of isolated this compound[1][16].

Methodology

  • Chromatographic System : A standard HPLC or UPLC system equipped with a photodiode array (PDA) detector.

  • Column : Agilent Eclipse-XDB C18 column (250 × 4.6 mm, 5 µm) or equivalent[5].

  • Mobile Phase :

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water[1][16].

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile[1][16].

  • Flow Rate : Typically 1.0 mL/min for analytical columns.

  • Detection : Monitor absorbance at multiple wavelengths, including 280 nm and 325 nm, using a PDA detector[1][16].

  • Gradient Elution : A typical gradient might be:

    • 0-35 min: 0-15% Solvent B

    • 35-80 min: 15-100% Solvent B

  • Quantification : Generate a standard curve using a purified this compound standard of known concentration. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Protocol 3.3: Total Flavonoid Content Estimation by Aluminum Chloride Colorimetric Assay

This spectrophotometric method is widely used for the rapid estimation of total flavonoid content in a sample extract. It relies on the formation of a stable complex between aluminum chloride and the flavonoid structure[17][18].

Methodology

  • Principle : Aluminum chloride (AlCl₃) forms acid-stable complexes with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols. This complex results in a colored solution whose absorbance can be measured.

  • Reagents :

    • Quercetin standard solution (e.g., in methanol).

    • 2% AlCl₃ solution (in methanol or ethanol).

    • Sample extract dissolved in a suitable solvent (e.g., methanol).

  • Procedure :

    • Prepare a calibration curve using serial dilutions of the quercetin standard (e.g., 5–200 µg/mL)[17].

    • To a specific volume of the sample extract or standard solution (e.g., 0.6 mL), add an equal volume of 2% AlCl₃ solution[17].

    • Mix the solution and incubate at room temperature for a defined period (e.g., 60 minutes)[17].

    • Measure the absorbance of the solution at the wavelength of maximum absorption (typically around 400-420 nm) against a blank (solvent with AlCl₃).

  • Calculation :

    • Plot the absorbance of the standards versus their concentration to create a calibration curve.

    • Determine the flavonoid concentration in the sample from the calibration curve.

    • Express the results as quercetin equivalents (QE) per gram of dry weight of the sample (mg QE/g DW).

References

Bioavailability and Pharmacokinetics of Lutonarin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lutonarin, a flavonoid glycoside found predominantly in barley seedlings, has garnered interest for its potential therapeutic effects. However, like many flavonoids, its clinical utility is intrinsically linked to its bioavailability and pharmacokinetic profile. This technical guide provides a comprehensive overview of the current understanding of this compound's absorption, distribution, metabolism, and excretion (ADME). Due to a scarcity of direct research on this compound, this guide synthesizes available data and extrapolates from studies on its aglycone, luteolin, and other similar flavonoid glycosides. Particular emphasis is placed on the metabolic pathways, experimental methodologies, and quantitative pharmacokinetic parameters to aid researchers and drug development professionals in navigating the challenges and opportunities associated with this natural compound.

Introduction

This compound (isoorientin-7-O-glucoside) is a flavone glycoside that has demonstrated various biological activities, including anti-inflammatory and antioxidant effects[1][2]. Despite its therapeutic potential, the inherent physicochemical properties of flavonoid glycosides often lead to low oral bioavailability, posing a significant hurdle for clinical development[3][4]. Understanding the pharmacokinetic journey of this compound is paramount for designing effective delivery systems and predicting its in vivo efficacy. This guide aims to consolidate the fragmented knowledge on this compound's bioavailability and pharmacokinetics, providing a foundational resource for further research and development.

Absorption

The absorption of flavonoid glycosides is a complex process, largely dictated by their initial hydrolysis to the corresponding aglycone.

Intestinal Hydrolysis

It is widely accepted that large, hydrophilic glycosides like this compound are poorly absorbed through the intestinal epithelium in their intact form. The primary route of absorption involves the enzymatic hydrolysis of the glycosidic bond to release the more lipophilic aglycone, luteolin. This process is mediated by two main mechanisms:

  • Lactase Phlorizin Hydrolase (LPH): This brush border enzyme, located on the apical membrane of enterocytes, can hydrolyze certain flavonoid glycosides.

  • Gut Microbiota: Bacteria residing in the colon possess a wide array of glycosidases that can efficiently cleave the sugar moiety from flavonoid glycosides that reach the large intestine unabsorbed.

While direct studies on this compound are limited, research on the related compound luteolin-7-O-glucoside indicates that it is primarily hydrolyzed to luteolin in the gastrointestinal tract before absorption into the systemic circulation[5].

Aglycone Absorption

Once luteolin is liberated from this compound, it can be absorbed by intestinal cells via passive diffusion due to its increased lipophilicity. However, the overall absorption of luteolin is known to be relatively low[3].

Metabolism

Following absorption, luteolin undergoes extensive first-pass metabolism in the intestine and liver. This biotransformation significantly reduces the systemic concentration of the free aglycone and is a major determinant of its low bioavailability.

Phase II Conjugation

The primary metabolic pathways for luteolin are Phase II conjugation reactions, including glucuronidation and sulfation. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. The result is the formation of various water-soluble luteolin-glucuronide and luteolin-sulfate conjugates. In rats, the main metabolites of luteolin are glucuronides, while in humans, both glucuronide and sulfate conjugates are found in plasma[6][7].

Methylation

Another important metabolic pathway is O-methylation, catalyzed by catechol-O-methyltransferase (COMT). This results in the formation of methylated derivatives of luteolin.

The interplay between glucuronidation and methylation is crucial in the overall disposition of luteolin. Studies have shown that these two pathways can compensate for each other, although glucuronidation appears to be the predominant route[8].

Pharmacokinetic Parameters

Direct and comprehensive pharmacokinetic data for this compound is currently unavailable in the scientific literature. The majority of studies have focused on its aglycone, luteolin. The following tables summarize the reported pharmacokinetic parameters for luteolin in rats, which can serve as an approximation for the fate of this compound following its oral administration and subsequent hydrolysis.

Table 1: Pharmacokinetic Parameters of Luteolin in Rats after Intravenous and Oral Administration

ParameterIntravenous (10 mg/kg)Oral (100 mg/kg)Reference
AUC (min*µg/mL) 261 ± 33611 ± 89[5]
Oral Bioavailability (%) -26 ± 6[5]

Table 2: Pharmacokinetic Parameters of Luteolin in Rats after a Single 50 mg/kg Dose

ParameterIntravenousOralReference
Cmax (µg/mL) 23.4 (at t=0)5.5[3]
Tmax (min) -5[3]
Half-life (h) 8.94 (free), 4.98 (conjugated)Not calculated[3]
Bioavailability (F) (%) -4.10[3]

Note: The significant discrepancy in oral bioavailability between the two studies may be attributable to differences in vehicle, dose, and analytical methods.

Experimental Protocols

This section outlines the typical methodologies employed in the pharmacokinetic studies of luteolin, which are directly applicable to future investigations of this compound.

Animal Studies
  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are typically fasted overnight before drug administration.

  • Drug Administration:

    • Intravenous (IV): Luteolin is dissolved in a suitable vehicle (e.g., a mixture of propylene glycol, ethanol, and saline) and administered as a bolus injection into the tail vein.

    • Oral (PO): Luteolin is suspended in a vehicle like 0.5% carboxymethylcellulose and administered by oral gavage.

  • Blood Sampling: Blood samples are collected from the jugular vein or tail vein at predetermined time points into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Preparation: Plasma samples are typically subjected to protein precipitation with an organic solvent (e.g., methanol or acetonitrile). For the analysis of total luteolin (free and conjugated), samples are incubated with β-glucuronidase and sulfatase to hydrolyze the conjugates back to the aglycone.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector or tandem mass spectrometry (LC-MS/MS) is used for the quantification of luteolin and its metabolites in plasma.

In Vitro Intestinal Absorption Studies
  • Everted Gut Sac Model: This model is used to study the transport and metabolism of compounds across the intestinal wall. A segment of the small intestine is removed, everted, filled with buffer, and incubated in a solution containing the test compound. The concentration of the compound and its metabolites in the serosal (internal) and mucosal (external) fluids is then measured over time.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

The following diagram illustrates the proposed metabolic fate of this compound following oral administration.

G cluster_gut Gastrointestinal Tract cluster_enterocyte Enterocyte cluster_liver Liver (First-Pass Metabolism) cluster_circulation Systemic Circulation This compound This compound Luteolin_gut Luteolin This compound->Luteolin_gut Hydrolysis (Microbiota/LPH) Luteolin_ent Luteolin Luteolin_gut->Luteolin_ent Absorption Luteolin_conj_ent Luteolin Conjugates Luteolin_ent->Luteolin_conj_ent Glucuronidation/ Sulfation (UGTs/SULTs) Luteolin_liv Luteolin Luteolin_ent->Luteolin_liv Luteolin_conj_liv Luteolin Conjugates Luteolin_conj_ent->Luteolin_conj_liv Luteolin_liv->Luteolin_conj_liv Glucuronidation/ Sulfation Luteolin_meth Methylated Luteolin Luteolin_liv->Luteolin_meth Methylation (COMT) Luteolin_conj_circ Luteolin Conjugates Luteolin_conj_liv->Luteolin_conj_circ Excretion Excretion (Urine/Bile) Luteolin_conj_circ->Excretion

Caption: Proposed metabolic pathway of this compound after oral administration.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the typical workflow for an in vivo pharmacokinetic study.

G cluster_in_vivo In Vivo Study cluster_sample_processing Sample Processing cluster_analysis Analytical Phase cluster_pk_analysis Pharmacokinetic Analysis Animal_Model Animal Model (e.g., Sprague-Dawley Rats) Drug_Admin Drug Administration (Oral or IV) Animal_Model->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation, Enzymatic Hydrolysis) Plasma_Separation->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition PK_Modeling Pharmacokinetic Modeling (Non-compartmental analysis) Data_Acquisition->PK_Modeling Parameter_Calc Calculation of Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calc Final_Report Final Report Parameter_Calc->Final_Report

Caption: Experimental workflow for in vivo pharmacokinetic analysis.

Conclusion and Future Directions

The bioavailability and pharmacokinetics of this compound are complex and, as of now, not fully elucidated through direct studies. The available evidence strongly suggests that its in vivo fate is intrinsically tied to that of its aglycone, luteolin. This compound likely undergoes hydrolysis in the gut, followed by limited absorption and extensive first-pass metabolism of the resulting luteolin. The low systemic availability of free luteolin presents a significant challenge for the therapeutic application of this compound.

Future research should focus on:

  • Direct Pharmacokinetic Studies of this compound: Conducting well-designed in vivo studies in relevant animal models to determine the specific pharmacokinetic parameters of this compound.

  • Investigating Intestinal Permeability: Utilizing in vitro models like Caco-2 cell monolayers to directly assess the permeability of intact this compound.

  • Metabolite Profiling: Comprehensive identification and quantification of this compound metabolites in plasma, urine, and feces.

  • Formulation Strategies: Developing novel drug delivery systems, such as nanoparticles or liposomes, to enhance the solubility, stability, and absorption of this compound, thereby improving its oral bioavailability.

A deeper understanding of these aspects will be crucial for unlocking the full therapeutic potential of this promising natural compound.

References

The Structure-Activity Relationship of Lutonarin: A Deep Dive into its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutonarin, a naturally occurring flavone C-glycoside, has garnered significant attention in the scientific community for its promising pharmacological activities, particularly its anti-inflammatory and antioxidant properties. As a derivative of luteolin, this compound's unique structural features, including its glycosidic linkages, play a crucial role in its biological efficacy. This technical guide delves into the core structure-activity relationships (SAR) of this compound, providing a comprehensive overview of the current understanding of how its chemical structure dictates its therapeutic effects. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery by summarizing key quantitative data, detailing experimental methodologies, and visualizing critical biological pathways.

Core Structure and Biological Activities

This compound (isoorientin-7-O-glucoside) is structurally characterized by a luteolin aglycone C-glycosidically linked to a glucose moiety at the C-6 position and O-glycosidically linked to another glucose moiety at the C-7 position. This specific arrangement of sugar moieties significantly influences its solubility, bioavailability, and interaction with biological targets. The primary biological activities attributed to this compound are its potent anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity

This compound has been shown to exert significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A pivotal mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][2][3]

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. The arrangement and number of hydroxyl groups on the flavonoid B-ring are critical for this activity.

Structure-Activity Relationship (SAR) Analysis

While specific studies on a wide range of synthesized this compound derivatives are limited, a comprehensive SAR can be inferred from studies on this compound itself and structurally related flavonoids like luteolin, isoorientin (luteolin-6-C-glucoside), and other flavone glycosides.

Key Structural Features for Biological Activity:
  • Hydroxyl Groups on the B-Ring: The presence of the ortho-dihydroxy group (catechol moiety) at the C-3' and C-4' positions of the B-ring is a critical determinant for both anti-inflammatory and antioxidant activities. This feature enhances the radical scavenging capacity and is crucial for the inhibition of inflammatory mediators.[1]

  • C-Glycosylation at C-6: The C-glycosidic bond at the C-6 position (as seen in isoorientin, the core of this compound) is thought to enhance stability and may influence the molecule's interaction with cellular targets. However, glycosylation, in general, can sometimes reduce the antioxidant activity compared to the aglycone (luteolin) due to steric hindrance.[4]

  • O-Glycosylation at C-7: The additional O-glycosidic linkage at the C-7 position in this compound further modifies its physicochemical properties, such as water solubility. While this can improve bioavailability, it may also attenuate the direct antioxidant activity compared to its aglycone. Studies on related flavonol glycosides suggest that glycosylation at the 7-position generally has a less detrimental effect on antioxidant capacity than glycosylation at the 3-position.[5][6]

  • The C2=C3 Double Bond and 4-Oxo Group: The double bond in the C-ring, in conjugation with the 4-oxo group, is a common feature in active flavonoids and is believed to be important for their anti-inflammatory and antioxidant properties.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological activities of this compound and related compounds.

Table 1: Anti-inflammatory Activity of this compound

CompoundAssayCell LineConcentrationEffectReference
This compoundNF-κB Activation (LPS-induced)RAW 264.720-60 µMDose-dependent suppression[2][3]
This compoundCOX-2 Expression (LPS-induced)RAW 264.720-60 µMDose-dependent reduction[2][3]
This compoundiNOS Expression (LPS-induced)RAW 264.720-60 µMDose-dependent reduction[2][3]
This compoundTNF-α Production (LPS-induced)RAW 264.720-60 µMDose-dependent reduction[3]
This compoundIL-6 Production (LPS-induced)RAW 264.720-60 µMDose-dependent reduction[3]

Table 2: Comparative Antioxidant Activity of Related Flavonoids

CompoundAssayIC50 / ActivityKey Structural Difference from this compoundReference
LuteolinDPPH Radical ScavengingHigh activityAglycone (no sugar moieties)[1]
IsoorientinDPPH Radical ScavengingStrong activity (EC50 ~9.5 µM)Lacks the 7-O-glucose moiety[1]
OrientinDPPH Radical ScavengingStrong activityC-glycosylation at C-8 instead of C-6[7]
VitexinABTS Radical ScavengingLower activity than isoorientinLacks the 3'-hydroxyl group on the B-ring[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: RAW 264.7 macrophages are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: The cells are treated with various concentrations of this compound (e.g., 0-150 µM) for a specified period (e.g., 24 hours).

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The supernatant is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[3]

NF-κB Activation Assay (Reporter Gene Assay)
  • Transfection: RAW 264.7 cells are transiently transfected with a pNF-κB-Luc reporter plasmid and a pRL-TK control plasmid using a suitable transfection reagent.

  • Pre-treatment: After 24 hours of transfection, cells are pre-treated with different concentrations of this compound for 4 hours.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 6 hours.

  • Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity.[2]

Western Blot Analysis for COX-2 and iNOS
  • Cell Treatment: RAW 264.7 cells are pre-treated with this compound for 4 hours and then stimulated with LPS (1 µg/mL) for 24 hours.

  • Protein Extraction: Total cellular proteins are extracted using a lysis buffer containing protease inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows discussed in this guide.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates Proteasome Proteasomal Degradation IkappaB->Proteasome Ubiquitination NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibits NFkB_IkappaB NF-κB-IκBα (Inactive) NFkB_IkappaB->NFkB Releases DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes Transcription Western_Blot_Workflow start Cell Culture (RAW 264.7) treatment Pre-treatment with this compound followed by LPS stimulation start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-COX-2, anti-iNOS) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

References

The In Vitro Antioxidant Properties of Lutonarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutonarin (isoorientin-7-O-glucoside) is a flavonoid C-glycoside predominantly found in young barley (Hordeum vulgare L.) leaves.[1] As a member of the flavonoid family, this compound has garnered interest for its potential health benefits, which are largely attributed to its antioxidant properties.[2] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense systems, is implicated in the pathogenesis of numerous diseases. Natural compounds like this compound that can mitigate oxidative stress are therefore of significant interest in pharmacology and drug development.

This technical guide provides a comprehensive overview of the in vitro antioxidant properties of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the key molecular pathways through which it exerts its effects.

Direct Radical Scavenging and Antioxidant Activity

The antioxidant capacity of a compound is often first assessed by its ability to directly scavenge stable free radicals or reduce metal ions. While specific quantitative data for pure this compound in common assays like DPPH, ABTS, and FRAP are limited in the available literature, existing studies on this compound-containing mixtures and closely related isomers provide valuable insights.

One study noted that in a comparison with its aglycone, luteolin, the glycosyl moieties of this compound appeared to weaken its inhibitory action against the oxidation of ethyl linoleate in a Fenton's reaction system.[1] However, other research suggests that the presence of glycosyl groups can stimulate radical scavenging activity.[1] The primary antioxidant activity of flavonoids like this compound is often attributed to the catechol (3′,4′-diOH) structure in the B-ring, which is an effective electron donor.[1]

Table 1: Summary of In Vitro Antioxidant Activity Data for this compound and Related Compounds

Assay TypeCompound/MixtureKey Quantitative Finding(s)Reference Compound(s)Source(s)
Lipid Peroxidation Inhibition Saponarin/Lutonarin (4.5:1 mixture)Inhibition of Malonaldehyde (MA) Formation: - From cod liver oil: 85.88 ± 0.12% at 8 µmol- From blood plasma: 62.20 ± 0.11% at 8 µmolα-tocopherol, BHT[1]
Superoxide Anion Scavenging Isoorientin-6"-O-glucoside (isomer of this compound)IC₅₀: 9.0 ± 0.8 µMNot specified[3]
Hydroxyl Radical Scavenging Isoorientin-6"-O-glucoside (isomer of this compound)Second-order rate constant: 2.6 x 10¹⁰ M⁻¹ s⁻¹Not specified[3]
DPPH Radical Scavenging Isoorientin-6"-O-glucoside (isomer of this compound)More potent than Trolox and BHT (quantitative value not provided)Trolox, BHT[3]

Note: Data for isoorientin-6"-O-glucoside is included as it is a close isomer of this compound (isoorientin-7-O-glucoside); however, activities may differ.

Cellular Mechanisms of Antioxidant Action

Beyond direct radical scavenging, this compound exerts its antioxidant effects through the modulation of key cellular signaling pathways involved in inflammation and the endogenous antioxidant response.

Inhibition of the NF-κB Inflammatory Pathway

A significant body of evidence demonstrates that this compound possesses potent anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][4][5][6] Since inflammatory processes are major sources of oxidative stress, this anti-inflammatory action is a critical component of this compound's overall antioxidant effect.

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to dose-dependently suppress the activation of NF-κB.[6][7] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5][6] By keeping NF-κB inactive, this compound prevents its translocation to the nucleus, thereby blocking the transcription of pro-inflammatory and pro-oxidant genes.[2][6]

G cluster_NFkB LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa_p Phosphorylation of IκBα IKK->IkBa_p This compound This compound This compound->IkBa_p Inhibits IkBa_d Degradation of IκBα IkBa_p->IkBa_d NFkB_active Active NF-κB (p65/p50) IkBa_d->NFkB_active NFkB_complex NF-κB/IκBα Complex (Inactive, Cytoplasmic) NFkB_complex->IkBa_p Translocation Nuclear Translocation NFkB_active->Translocation Nucleus Gene Transcription Translocation->Nucleus Mediators Pro-inflammatory & Pro-oxidant Mediators (iNOS, COX-2) Nucleus->Mediators

This compound-mediated inhibition of the NF-κB pathway.

Table 2: Effect of this compound on the Expression of Pro-Inflammatory Mediators in LPS-Stimulated Macrophages

Target Gene/ProteinEffect of this compound TreatmentConcentration RangeSource(s)
iNOS (inducible Nitric Oxide Synthase) Dose-dependent suppression of expression20-60 µM[2][7]
COX-2 (Cyclooxygenase-2) Dose-dependent suppression of expression20-60 µM[2][7]
TNF-α (Tumor Necrosis Factor-alpha) Dose-dependent reduction in mRNA levels20-60 µM[2][6]
IL-6 (Interleukin-6) Dose-dependent reduction in mRNA levels20-60 µM[2][6]
Putative Activation of the Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response. It controls the expression of a suite of cytoprotective genes, including antioxidant enzymes. While direct evidence for this compound activating the Nrf2 pathway is still emerging, its aglycone, luteolin, is a well-documented Nrf2 activator.[7][8][9] Luteolin has been shown to increase the mRNA and protein expression of Nrf2 and its downstream targets like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[8]

The proposed mechanism involves luteolin disrupting the interaction between Nrf2 and its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which leads to Nrf2 stabilization, nuclear translocation, and binding to the Antioxidant Response Element (ARE) in the promoter region of its target genes. It is highly probable that this compound exerts similar effects, potentially after deglycosylation to luteolin within the cell.

This compound This compound (via Luteolin) Keap1_Nrf2 Keap1/Nrf2 Complex (Cytoplasmic) This compound->Keap1_Nrf2 Disrupts Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome (Basal State) Nrf2 Nrf2 Stabilization Keap1_Nrf2->Nrf2 Translocation Nuclear Translocation Nrf2->Translocation ARE Nrf2/ARE Binding Translocation->ARE Genes Transcription of Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes Response Enhanced Cellular Antioxidant Defense Genes->Response A Reagent Preparation (e.g., DPPH Solution) C Reaction Incubation (Sample + Reagent) A->C B Sample Preparation (this compound dilutions) B->C D Endpoint Measurement (e.g., Spectrophotometry) C->D E Data Analysis (Calculation of % Inhibition, IC₅₀) D->E

References

In Vivo Anti-inflammatory Effects of Lutonarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lutonarin, a flavonoid glycoside found abundantly in barley seedlings, has demonstrated significant anti-inflammatory properties in preclinical research. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory effects, with a focus on its mechanism of action as elucidated through in vitro studies. While direct in vivo quantitative data on isolated this compound is not yet prevalent in publicly accessible literature, this document outlines the standard experimental protocols for in vivo models that are essential for its future evaluation. Detailed methodologies for key in vitro experiments are presented alongside data summarizing its impact on crucial inflammatory signaling pathways. Furthermore, this guide includes mandatory visualizations of these pathways and standard in vivo experimental workflows to facilitate a comprehensive understanding for researchers in the field of inflammation and drug discovery.

Core Anti-inflammatory Mechanism: In Vitro Evidence

Current research into the anti-inflammatory properties of this compound is primarily centered on in vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. These studies have established that this compound exerts its effects by potently suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to dose-dependently inhibit the expression and production of key pro-inflammatory cytokines and enzymes. Pre-treatment of RAW 264.7 macrophages with this compound significantly reduces the LPS-induced upregulation of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Cyclooxygenase-2 (COX-2), and inducible Nitric Oxide Synthase (iNOS).[1][2]

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine mRNA Expression by this compound in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α mRNA Expression (relative to LPS control)IL-6 mRNA Expression (relative to LPS control)
Control-UndetectableUndetectable
LPS (1 µg/mL)-1.01.0
LPS + this compound20Significant ReductionSignificant Reduction
LPS + this compound40Further Significant ReductionFurther Significant Reduction
LPS + this compound60Strongest Significant ReductionStrongest Significant Reduction

*Note: Specific quantitative values for mRNA expression were presented graphically in the source study. The table reflects the observed dose-dependent significant reductions.[1]

Table 2: In Vitro Inhibition of Pro-inflammatory Enzyme Expression by this compound in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)iNOS Protein Expression (relative to LPS control)COX-2 Protein Expression (relative to LPS control)
Control-UndetectableUndetectable
LPS (1 µg/mL)-1.01.0
LPS + this compound20~0.8~0.75
LPS + this compound40~0.5~0.4
LPS + this compound60~0.2~0.1

*Note: Approximate values are derived from densitometric analysis of Western blots presented in the source study.[1]

Modulation of the NF-κB Signaling Pathway

The inhibitory effect of this compound on pro-inflammatory mediators is a direct consequence of its action on the NF-κB signaling cascade. This compound has been demonstrated to inhibit the phosphorylation and subsequent degradation of the Inhibitor of kappa B alpha (IκBα).[1] This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of NF-κB target genes, which include TNF-α, IL-6, iNOS, and COX-2.[1][2]

NF-kappaB Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NFkB_complex p65/p50-IκBα (Inactive) p65 p65 p50 p50 p65_p50_active p65/p50 (Active) NFkB_complex->p65_p50_active IκBα Degradation This compound This compound This compound->IKK Inhibition DNA DNA p65_p50_active->DNA Nuclear Translocation & DNA Binding Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_genes

NF-κB signaling inhibition by this compound.

Prospective In Vivo Evaluation: Standard Experimental Models

To translate the promising in vitro findings into a therapeutic context, in vivo studies are paramount. The following are detailed protocols for standard, widely accepted animal models for assessing the anti-inflammatory activity of novel compounds like this compound.

Carrageenan-Induced Paw Edema Model

This model is a gold standard for evaluating acute inflammation and is particularly sensitive to inhibitors of prostaglandin synthesis.[3][4][5][6]

  • Animal Selection and Acclimatization: Male Wistar rats or Swiss albino mice (typically 150-200g for rats, 20-25g for mice) are used. Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Administration: Animals are randomly divided into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose, orally or i.p.)

    • This compound (various doses, e.g., 10, 25, 50 mg/kg, administered orally or i.p.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, i.p.)

  • Induction of Edema: 30-60 minutes after the administration of the test substance, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.[3][4]

  • Measurement of Paw Edema: The paw volume is measured immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a digital plethysmometer.[3]

  • Data Analysis: The degree of paw swelling is calculated as the increase in paw volume relative to the baseline. The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group.

  • Biochemical and Histological Analysis (Optional): At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for analysis of inflammatory markers (e.g., TNF-α, IL-1β, PGE2) by ELISA or for histological examination to assess immune cell infiltration.[3] Expression of iNOS and COX-2 can be determined by Western blotting.[3]

Carrageenan-Induced Paw Edema Workflow start Start: Acclimatized Rats/Mice grouping Random Grouping (Vehicle, this compound, Positive Control) start->grouping dosing Administer Compound (Oral or i.p.) grouping->dosing wait Wait 30-60 min dosing->wait baseline_measure Measure Baseline Paw Volume (Plethysmometer) wait->baseline_measure carrageenan Inject 0.1 mL 1% Carrageenan (Sub-plantar) baseline_measure->carrageenan measure_edema Measure Paw Volume at 1, 2, 3, 4, 5 hours carrageenan->measure_edema analysis Calculate % Edema Inhibition measure_edema->analysis optional_analysis Optional: Euthanize & Collect Tissue (for ELISA, Western, Histology) analysis->optional_analysis end End analysis->end optional_analysis->end

Workflow for Carrageenan-Induced Paw Edema Model.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model mimics systemic inflammation or endotoxemia and is useful for evaluating the effects of compounds on the systemic release of pro-inflammatory cytokines.[7][8]

  • Animal Selection and Acclimatization: C57BL/6 or BALB/c mice (typically 8-12 weeks old) are used and acclimatized as described above.

  • Grouping and Administration: Animals are randomly assigned to groups:

    • Vehicle Control (e.g., sterile PBS, i.p.) + Vehicle for this compound (e.g., oral gavage)

    • LPS + Vehicle for this compound

    • LPS + this compound (various doses, e.g., 10, 25, 50 mg/kg, oral or i.p.)

    • LPS + Positive Control (e.g., Dexamethasone, 5 mg/kg, i.p.)

  • Induction of Systemic Inflammation: A sublethal to lethal dose of LPS (e.g., 1-15 mg/kg) is administered via intraperitoneal (i.p.) injection. The test compound (this compound) is typically administered 1 hour prior to the LPS challenge.[7][8]

  • Sample Collection: At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), animals are anesthetized, and blood is collected via cardiac puncture into EDTA-containing tubes. Plasma is separated by centrifugation.[7]

  • Cytokine Analysis: Plasma levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9][10]

  • Organ Analysis (Optional): Tissues such as the liver, lungs, and spleen can be harvested for homogenization and subsequent measurement of cytokine levels or for Western blot analysis of iNOS and COX-2 expression.[8]

  • Data Analysis: Cytokine concentrations in the plasma of this compound-treated groups are compared to the LPS + Vehicle group to determine the percentage of inhibition.

LPS-Induced Systemic Inflammation Workflow start Start: Acclimatized Mice grouping Random Grouping (Vehicle, LPS+Veh, LPS+this compound, LPS+Dex) start->grouping dosing Administer Compound (e.g., Oral Gavage) grouping->dosing wait Wait 1 hour dosing->wait lps_injection Inject LPS (i.p.) wait->lps_injection incubation Incubate for 2-24 hours lps_injection->incubation sample_collection Anesthetize & Collect Blood (Cardiac Puncture) incubation->sample_collection process_blood Centrifuge to Isolate Plasma sample_collection->process_blood optional_tissue Optional: Harvest Organs (Liver, Lungs) for Analysis sample_collection->optional_tissue elisa Measure Plasma Cytokines (TNF-α, IL-6, IL-1β) via ELISA process_blood->elisa end End elisa->end optional_tissue->end

Workflow for LPS-Induced Systemic Inflammation Model.

Conclusion and Future Directions

The available in vitro data strongly suggest that this compound is a potent anti-inflammatory agent with a clear mechanism of action centered on the inhibition of the NF-κB signaling pathway.[1][2] This foundational evidence provides a compelling rationale for its advancement into in vivo studies. The standardized models of carrageenan-induced paw edema and LPS-induced systemic inflammation, as detailed in this guide, represent the logical next steps for characterizing its efficacy, determining effective dose ranges, and establishing its potential as a therapeutic candidate for inflammatory diseases. Future research should focus on conducting these in vivo experiments to generate the quantitative data necessary to validate the in vitro findings and to support further development of this compound as a novel anti-inflammatory drug.

References

The Discovery, Isolation, and Characterization of Lutonarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutonarin, a flavone C-glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties, notably its anti-inflammatory and antioxidant activities. This technical guide provides an in-depth overview of the discovery, history, and isolation of this compound, presenting detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound (isoorientin-7-O-glucoside) is a naturally occurring flavonoid predominantly found in barley (Hordeum vulgare) seedlings.[1][2] Its discovery is intrinsically linked to the phytochemical investigation of barley, a plant with a long history of human consumption and medicinal use. While a singular "discovery" paper is not prominently cited in the literature, the identification of this compound emerged from systematic studies of flavonoid composition in plants. It has also been reported in other plant species such as Bryonia alba.[3]

The consistent and abundant presence of this compound in barley has made this plant the primary source for its isolation and subsequent biological investigation.[4] Early research focused on the characterization of various flavonoids in barley, with this compound being identified as a major constituent alongside saponarin.[2] More recent studies have delved into its biological activities, particularly its potent anti-inflammatory effects, which are mediated through the suppression of the NF-κB signaling pathway.[4]

Physicochemical Properties and Quantitative Data

This compound possesses a distinct set of physicochemical properties that are crucial for its isolation, characterization, and formulation. The following tables summarize the key quantitative data available for this compound.

Property Value Reference
Molecular Formula C₂₇H₃₀O₁₆[5]
Molecular Weight 610.52 g/mol [5]
Appearance Yellow to orange solid[5]
Purity (Post-HSCCC) >98%[1]
Solubility Concentration Notes Reference
DMSO 250 mg/mL (409.49 mM)Requires sonication[1][6]
Chloroform Soluble-[7]
Dichloromethane Soluble-[7]
Ethyl Acetate Soluble-[7]
Acetone Soluble-[7]
Water Limited solubility-[5]
Source and Abundance Value Reference
Concentration in Barley Seedlings 1036.9 mg/100 g[4]
Biological Activity Description Reference
Anti-inflammatory Dose-dependently suppressed LPS-induced NF-κB activation in RAW 264.7 macrophages at concentrations of 20-60 µM.[4]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and characterization of this compound from barley seedlings.

Crude Sample Preparation from Barley Seedlings
  • Drying and Grinding: Dry barley seedlings in the shade at room temperature. Once dried, grind the seedlings into a fine powder.

  • Extraction:

    • Mix the powdered barley seedlings with 30% ethanol at a solid-liquid ratio of 1:20.

    • Perform three successive extractions at 90°C. The first two extractions should be for 2 hours each, and the third for 1 hour.[1]

    • Combine the filtrates from all three extractions.

  • Concentration and Precipitation:

    • Concentrate the combined filtrate using a rotary evaporator at 60°C under reduced pressure.

    • Cool the resulting residue at 4°C for 24 hours to allow for precipitation.

    • Filter the precipitate and dry it to obtain the crude brown powder sample containing this compound.[1]

Isolation by High-Speed Counter-Current Chromatography (HSCCC)
  • Two-Phase Solvent System Preparation:

    • Prepare a two-phase solvent system consisting of ethyl acetate, n-butanol, and water in a 3:2:5 (v/v/v) ratio.[1]

    • Thoroughly equilibrate the mixture in a separatory funnel at room temperature.

    • Separate the upper (stationary) and lower (mobile) phases and degas them in an ultrasonic bath for 30 minutes before use.[1]

  • Sample Solution Preparation: Dissolve 100 mg of the crude brown powder sample in 20 mL of the lower phase.[1]

  • HSCCC Operation:

    • Fill the HSCCC column entirely with the upper phase (stationary phase).

    • Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.

    • Set the revolution speed of the centrifuge to 900 rpm.[1]

    • Once hydrodynamic equilibrium is reached, inject the 20 mL sample solution.

    • Monitor the effluent at 280 nm.[1]

    • Collect fractions based on the resulting chromatogram.

  • Post-HSCCC Processing:

    • Evaporate the collected fractions containing this compound under reduced pressure.

    • Dissolve the residue in 30% ethanol for subsequent purity analysis by HPLC.[1]

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.[4]

  • Chromatographic Conditions:

    • Column: Waters ACQUITY BEH C18 (1.7 µm, 2.1 x 100 mm).[4]

    • Flow Rate: 0.5 mL/min.[4]

    • Column Temperature: 35°C.[4]

    • Detection: Photodiode Array (PDA) detector at 335 nm.[4]

    • Gradient Elution:

      • 0-3 min: 3% B

      • 3-10 min: 3-15% B

      • 10-13 min: 15-30% B

      • 13-15 min: 30-50% B

      • Followed by a wash with 90% B and a 2-minute recycle step.[4]

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time relative to a known standard.

Characterization by UPLC-Q-TOF-MS/MS
  • Instrumentation: Waters ACQUITY UPLC system coupled to a Q-TOF Premier™ mass spectrometer.[4]

  • Ionization Mode: Negative ion mode.

  • Instrumental Parameters:

    • Capillary Voltage: 2.3 kV.

    • Cone Voltage: 50 V.

    • Desolvation Gas: Nitrogen.

    • Desolvation Temperature: 350°C.

    • Gas Flow Rate: 780 L/h.

    • Source Temperature: 150°C.

    • Mass Range: 100-1500 Da.

    • Reference Compound: Leucine-enkephalin (m/z 554.2615 in negative mode).[4]

  • Data Analysis: Verify the chemical structure of the isolated this compound by comparing its mass spectrum with known mass spectra.[4]

Mandatory Visualizations

Experimental Workflow for this compound Isolation and Purification

G cluster_0 Crude Sample Preparation cluster_1 Isolation & Purification cluster_2 Characterization Barley Barley Seedlings Grinding Grinding Barley->Grinding Extraction 30% Ethanol Extraction (3x, 90°C) Grinding->Extraction Concentration Rotary Evaporation Extraction->Concentration Precipitation Cooling (4°C, 24h) & Filtration Concentration->Precipitation Crude_Powder Crude this compound Powder Precipitation->Crude_Powder HSCCC High-Speed Counter-Current Chromatography (HSCCC) Crude_Powder->HSCCC RP_HPLC Reversed-Phase HPLC HSCCC->RP_HPLC Pure_this compound Pure this compound (>98%) RP_HPLC->Pure_this compound UPLC_MS UPLC-Q-TOF-MS/MS Pure_this compound->UPLC_MS NMR NMR Spectroscopy (1H, 13C) Pure_this compound->NMR UV_Vis UV-Vis Spectroscopy Pure_this compound->UV_Vis Characterized_this compound Characterized this compound UPLC_MS->Characterized_this compound NMR->Characterized_this compound UV_Vis->Characterized_this compound

Caption: Experimental workflow for the isolation and characterization of this compound.

This compound's Inhibition of the NF-κB Signaling Pathway

G cluster_pathway LPS-Induced NF-κB Signaling Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IκB kinase (IKK) TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_active Active NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_active release Nucleus Nucleus NFkB_p65_p50_active->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Proinflammatory_Genes activates transcription of Inflammation Inflammation Proinflammatory_Genes->Inflammation This compound This compound This compound->IKK inhibits This compound->NFkB_p65_p50_active inhibits nuclear translocation

Caption: this compound inhibits the LPS-induced NF-κB inflammatory signaling pathway.

Conclusion

This technical guide has provided a comprehensive overview of the discovery, isolation, and characterization of this compound. The detailed experimental protocols for its extraction from barley seedlings and subsequent purification using HSCCC and RP-HPLC offer a practical framework for researchers. The compiled quantitative data on its physicochemical properties and biological activity serve as a valuable reference for further studies. The visualization of the experimental workflow and the NF-κB signaling pathway provides a clear and concise representation of the key processes. As research into the therapeutic potential of natural products continues to expand, this compound stands out as a promising candidate for the development of novel anti-inflammatory agents. This guide aims to facilitate and accelerate further research and development in this exciting field.

References

Lutonarin's Modulation of the NF-κB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions between the flavonoid lutonarin and the Nuclear Factor-kappa B (NF-κB) signaling pathway. The information presented herein is curated from peer-reviewed scientific literature to support research and development efforts in inflammation and related therapeutic areas.

Executive Summary

This compound, a flavonoid glycoside found in barley seedlings, has demonstrated significant anti-inflammatory properties. A primary mechanism underlying these effects is its ability to suppress the canonical NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response, and its aberrant activation is implicated in numerous chronic inflammatory diseases. This compound exerts its inhibitory effect by preventing the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). This action effectively sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. This guide summarizes the quantitative data on this compound's efficacy, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the signaling cascade and experimental workflows.

Quantitative Data on this compound's Inhibition of the NF-κB Pathway

The inhibitory effects of this compound on the NF-κB pathway have been quantified in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The data presented below is a summary of these findings, highlighting the dose-dependent efficacy of this compound in modulating key components of the pathway and downstream inflammatory markers.[1][2][3][4]

Parameter MeasuredCell LineStimulantThis compound ConcentrationObserved EffectReference
NF-κB Activation
NF-κB-dependent Luciferase ActivityRAW 264.7LPS (1 µg/mL)20-60 µMDose-dependent reduction in luciferase activity.[1][2][3]
Nuclear NF-κB p50 DNA BindingRAW 264.7LPS (1 µg/mL)40 µMReduced expression and supershift in EMSA.[2]
Protein Expression & Phosphorylation
p-IκBα / IκBα RatioRAW 264.7LPS (1 µg/mL)20-60 µMDose-dependent suppression of IκBα phosphorylation and degradation.[1][2]
p-p65 / p65 RatioRAW 264.7LPS (1 µg/mL)20-60 µMDose-dependent attenuation of p65 expression and phosphorylation.[1][2]
Downstream Gene Expression
iNOS Protein ExpressionRAW 264.7LPS (1 µg/mL)20-60 µMDose-dependent suppression.[1][2][3][4]
COX-2 Protein ExpressionRAW 264.7LPS (1 µg/mL)20-60 µMDose-dependent suppression.[1][2][3][4]
IL-6 mRNA ExpressionRAW 264.7LPS (1 µg/mL)20-60 µMDose-dependent reduction.[1][2][3][4]
TNF-α mRNA ExpressionRAW 264.7LPS (1 µg/mL)20-60 µMDose-dependent reduction.[1][2][3][4]
Cell Viability
Macrophage ViabilityRAW 264.7NoneUp to 150 µMNo deleterious effects on cell viability.[1][2][4]

Signaling Pathway and Mechanism of Action

The canonical NF-κB signaling pathway is initiated by stimuli such as LPS, which binds to Toll-like receptor 4 (TLR4) on the cell surface. This triggers a downstream cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), which is then free to translocate into the nucleus.[1][2] Inside the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators such as TNF-α, IL-6, COX-2, and iNOS.[1][2][3][4]

This compound intervenes in this pathway at a critical juncture. It inhibits the phosphorylation of IκBα, thereby preventing its degradation.[1][2] This maintains the integrity of the IκBα-NF-κB complex, effectively sequestering NF-κB in the cytoplasm and blocking its nuclear translocation and transcriptional activity.[1][2] Furthermore, this compound has been shown to dose-dependently decrease the expression and phosphorylation of the p65 subunit of NF-κB.[1][2]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK Complex IKK Complex TLR4->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates This compound This compound This compound->IKK Complex Inhibits p-IκBα p-IκBα IκBα->p-IκBα Proteasomal Degradation Proteasomal Degradation p-IκBα->Proteasomal Degradation IκBα-NF-κB Complex IκBα-NF-κB Complex NF-κB (p65/p50) NF-κB (p65/p50) Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Nuclear Translocation->Pro-inflammatory Gene Transcription Activates IκBαNF-κB (p65/p50) IκBαNF-κB (p65/p50) IκBαNF-κB (p65/p50)->IκBα-NF-κB Complex IκBα-NF-κB Complex->NF-κB (p65/p50) Release

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature to assess the interaction of this compound with the NF-κB pathway.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are seeded in appropriate plates and allowed to adhere overnight. They are then pre-treated with varying concentrations of this compound (e.g., 20, 40, 60 µM) or vehicle control for 4 hours. Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours for gene expression studies).[2]

Western Blot Analysis
  • Objective: To quantify the protein levels of total and phosphorylated IκBα and p65.

  • Protocol:

    • After treatment, cells are washed with ice-cold Phosphate Buffered Saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE (10-12% gels).

    • Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies against p65, phospho-p65, IκBα, phospho-IκBα, and a loading control (e.g., β-actin).

    • The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Densitometric analysis is performed using image analysis software (e.g., ImageJ) to quantify band intensities, which are normalized to the loading control.[2]

NF-κB Luciferase Reporter Assay
  • Objective: To measure the transcriptional activity of NF-κB.

  • Protocol:

    • RAW 264.7 cells are transiently co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., pRL-TK Renilla luciferase) using a suitable transfection reagent.

    • After 24 hours, transfected cells are pre-treated with this compound for 4 hours, followed by stimulation with LPS (1 µg/mL) for an additional 24 hours.

    • Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.[2]

Electrophoretic Mobility Shift Assay (EMSA)
  • Objective: To assess the DNA-binding activity of NF-κB.

  • Protocol:

    • Nuclear extracts are prepared from treated cells using a nuclear extraction kit.

    • A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is labeled with biotin or a radioactive isotope.

    • Nuclear extracts (e.g., 5-10 µg) are incubated with the labeled probe in a binding buffer.

    • For supershift assays, an antibody specific to an NF-κB subunit (e.g., p50 or p65) is added to the reaction mixture.[2]

    • The DNA-protein complexes are resolved on a non-denaturing polyacrylamide gel.

    • The gel is transferred to a nylon membrane, and the labeled probe is detected using a chemiluminescent or autoradiographic method.

Experimental_Workflow Start Start End End RAW 264.7 Cell Culture RAW 264.7 Cell Culture This compound Pre-treatment This compound Pre-treatment RAW 264.7 Cell Culture->this compound Pre-treatment LPS Stimulation LPS Stimulation This compound Pre-treatment->LPS Stimulation Cell Lysis / Nuclear Extraction Cell Lysis / Nuclear Extraction LPS Stimulation->Cell Lysis / Nuclear Extraction Western Blot Western Blot Cell Lysis / Nuclear Extraction->Western Blot Luciferase Assay Luciferase Assay Cell Lysis / Nuclear Extraction->Luciferase Assay EMSA EMSA Cell Lysis / Nuclear Extraction->EMSA Data Analysis Data Analysis Western Blot->Data Analysis Luciferase Assay->Data Analysis EMSA->Data Analysis Data Analysis->End

Figure 2: General Experimental Workflow for Studying this compound's Effect on NF-κB.

Conclusion and Future Directions

The available evidence strongly supports the role of this compound as a potent inhibitor of the NF-κB signaling pathway. Its mechanism of action, centered on the stabilization of IκBα, presents a compelling rationale for its observed anti-inflammatory effects. The dose-dependent nature of this inhibition, coupled with a lack of cytotoxicity at effective concentrations, positions this compound as a promising candidate for further preclinical and clinical investigation.

Future research should aim to:

  • Determine the direct molecular target of this compound within the NF-κB cascade, specifically investigating its potential interaction with the IKK complex.

  • Elucidate the structure-activity relationship of this compound and related flavonoids to optimize inhibitory potency.

  • Validate the in vitro findings in relevant in vivo models of inflammatory diseases.

  • Explore the pharmacokinetic and pharmacodynamic properties of this compound to assess its potential as a therapeutic agent.

This technical guide serves as a foundational resource for scientists and researchers dedicated to the discovery and development of novel anti-inflammatory therapeutics. The detailed data and protocols provided herein are intended to facilitate the advancement of research into this compound and its promising immunomodulatory activities.

References

An In-depth Technical Guide to Isoorientin-7-O-glucoside: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoorientin-7-O-glucoside, a naturally occurring flavonoid, is a member of the flavone C- and O-glycoside family. It is structurally characterized as the 7-O-glucoside derivative of isoorientin, which is itself the 6-C-glucoside of luteolin.[1][2][3] This compound is found in various plant species and has garnered interest within the scientific community for its potential therapeutic properties, which are believed to be similar to its aglycone, isoorientin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of isoorientin-7-O-glucoside, with a focus on its potential as a subject for drug discovery and development.

Chemical Structure and Identification

Isoorientin-7-O-glucoside is a complex flavonoid glycoside. Its core structure is the flavone luteolin, which is glycosylated at two positions: a C-glycosidic bond at position 6 with a glucose moiety (forming isoorientin) and an O-glycosidic bond at position 7 with another glucose moiety.

IUPAC Name: 2-(3,4-dihydroxyphenyl)-5-hydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[3]

SMILES: C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4--INVALID-LINK--CO)O)O">C@@HO)[C@H]5--INVALID-LINK--CO)O)O">C@@HO)O)O)O[4]

Molecular Formula: C₂₇H₃₀O₁₆[3]

Physicochemical Properties

Quantitative experimental data for isoorientin-7-O-glucoside is limited. The following table summarizes its known and predicted physicochemical properties. For context, experimental data for the closely related aglycone, isoorientin, is also provided where available.

PropertyIsoorientin-7-O-glucosideIsoorientin (Aglycone)Source
Molecular Weight 610.51 g/mol 448.38 g/mol [3]
Melting Point Not available232 °C
Solubility Predicted to be soluble in water and polar organic solventsSlightly soluble in water; soluble in methanol, ethanol[5]
XLogP3 -2.0-0.9[4]
Hydrogen Bond Donors 118
Hydrogen Bond Acceptors 1611
UV-Vis λmax Not available257, 269 (sh), 350 nm (in Methanol)

Biological Activities and Signaling Pathways

While direct studies on isoorientin-7-O-glucoside are emerging, much of its predicted biological activity is inferred from its aglycone, isoorientin. Isoorientin is known to possess antioxidant, anti-inflammatory, and anticancer properties through the modulation of several key signaling pathways.

Antioxidant Activity and the Nrf2/PI3K/Akt Pathway

Isoorientin has been shown to exhibit significant antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6] This activation is mediated through the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.[6] Upon activation by isoorientin, Akt phosphorylates and activates Nrf2, leading to its translocation into the nucleus. There, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Fig. 1: Isoorientin-mediated activation of the Nrf2 antioxidant pathway.
Anticancer Activity and the AMPK Signaling Pathway

In the context of cancer, isoorientin has been demonstrated to induce apoptosis and inhibit cell proliferation and invasion by activating the AMP-activated protein kinase (AMPK) signaling pathway.[7] AMPK, a crucial energy sensor in cells, can suppress cancer cell growth by inhibiting anabolic pathways and activating catabolic pathways. Activation of AMPK by isoorientin leads to the downregulation of key proteins involved in cancer progression, such as those in the mTOR pathway, and can induce cell cycle arrest and apoptosis.

AMPK_Pathway Isoorientin Isoorientin AMPK AMPK Isoorientin->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis Induces Proliferation Proliferation mTOR->Proliferation Promotes

Fig. 2: Anticancer effect of Isoorientin via the AMPK signaling pathway.

Experimental Protocols

The following sections provide generalized protocols for the isolation, characterization, and bioactivity assessment of isoorientin-7-O-glucoside. These should be optimized based on the specific plant material and experimental setup.

Isolation and Purification

1. Extraction:

  • Plant Material: Dried and powdered plant material known to contain isoorientin-7-O-glucoside.

  • Solvent: 70-80% aqueous methanol or ethanol.

  • Procedure: Macerate or reflux the plant material with the solvent. Concentrate the resulting extract under reduced pressure.

2. Fractionation:

  • Procedure: The crude extract is typically subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Flavonoid glycosides are often enriched in the ethyl acetate and n-butanol fractions.

3. Chromatographic Purification:

  • Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel or Sephadex LH-20.[1]

  • Elution: A gradient of solvents, such as chloroform-methanol or methanol-water, is used to elute the compounds.

  • Preparative HPLC: Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of acetonitrile and water (often with a small percentage of formic or acetic acid).

Isolation_Workflow node_start Dried Plant Material node_extraction Extraction (70% Ethanol) node_start->node_extraction node_fractionation Liquid-Liquid Fractionation (n-Hexane, Ethyl Acetate, n-Butanol) node_extraction->node_fractionation node_column Column Chromatography (Silica Gel / Sephadex LH-20) node_fractionation->node_column Ethyl Acetate / n-Butanol Fraction node_hplc Preparative HPLC node_column->node_hplc node_end Pure Isoorientin-7-O-glucoside node_hplc->node_end

Fig. 3: General workflow for the isolation of Isoorientin-7-O-glucoside.
Characterization

  • UV-Vis Spectroscopy: The purified compound is dissolved in methanol, and its UV-Vis spectrum is recorded to identify the characteristic absorption bands of flavonoids.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are essential for the complete structural elucidation of isoorientin-7-O-glucoside, confirming the positions of the glycosidic linkages.[8]

Bioactivity Assays

1. Antioxidant Activity (DPPH Assay):

  • Principle: Measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Procedure: A methanol solution of isoorientin-7-O-glucoside is mixed with a methanol solution of DPPH. The decrease in absorbance at 517 nm is measured spectrophotometrically after a set incubation period. The percentage of radical scavenging activity is then calculated.

2. Anticancer Activity (MTT Assay):

  • Principle: Assesses the effect of the compound on cell viability and proliferation.

  • Cell Lines: Appropriate cancer cell lines (e.g., breast, colon, lung cancer cells).

  • Procedure: Cells are seeded in a 96-well plate and treated with various concentrations of isoorientin-7-O-glucoside. After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance is measured at approximately 570 nm to determine cell viability.

3. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay):

  • Principle: Measures the ability of the compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure: Cells are pre-treated with different concentrations of isoorientin-7-O-glucoside and then stimulated with LPS. The amount of nitrite (a stable product of NO) in the cell culture supernatant is quantified using the Griess reagent.

Conclusion

Isoorientin-7-O-glucoside represents a promising natural compound for further investigation in the fields of drug discovery and development. Its structural relationship to the well-studied isoorientin suggests a range of beneficial biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The information and protocols provided in this guide serve as a foundational resource for researchers and scientists interested in exploring the therapeutic potential of this flavonoid glycoside. Further studies are warranted to fully elucidate the specific mechanisms of action and to establish a comprehensive profile of its pharmacological properties.

References

Biological Activities of Flavonoids from Barley Seedlings: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barley (Hordeum vulgare L.) seedlings are a rich source of bioactive flavonoids, which have demonstrated a wide range of biological activities with significant potential for therapeutic applications. This technical guide provides an in-depth overview of the antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties of flavonoids isolated from barley seedlings. Detailed experimental methodologies for key assays are provided, along with a comprehensive summary of quantitative data. Furthermore, this guide illustrates the underlying molecular mechanisms, specifically the modulation of the NF-κB and MAPK signaling pathways, through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Barley grass, the young leaf of the barley plant, has been consumed for centuries for its nutritional and health benefits. Modern scientific research has identified flavonoids as a major class of bioactive compounds responsible for many of these therapeutic properties. Young barley leaves are particularly rich in specific flavonoids, including saponarin and lutonarin, which have been the focus of numerous studies.[1][2] These compounds and the unfractionated flavonoid extracts from barley seedlings have been shown to possess potent biological activities, making them promising candidates for the development of novel pharmaceuticals and nutraceuticals. This guide will delve into the scientific evidence supporting these claims, with a focus on the molecular mechanisms and experimental validation of their effects.

Major Bioactive Flavonoids in Barley Seedlings

Several key flavonoids have been identified and quantified in barley seedlings, with their concentrations varying depending on the cultivar and growing conditions. The most prominent of these include:

  • Saponarin (Apigenin-6-C-glucosyl-7-O-glucoside): Often the most abundant flavonoid in young barley leaves.[3]

  • This compound (Apigenin-6-C-glucosyl-7-O-glucoside): Another major flavonoid, often found in conjunction with saponarin.[1][2]

  • Isoorientin-7-O-glucoside: A flavone C-glycoside with demonstrated antioxidant properties.[3]

  • Isovitexin-7-O-glucoside: Another significant flavone C-glycoside present in barley seedlings.[3]

  • Other Flavonoids: Catechins, myricetin, quercetin, and kaempferol have also been identified in various barley genotypes.[4]

Biological Activities and Quantitative Data

The flavonoids from barley seedlings exhibit a range of biological activities, which have been quantified in numerous studies. The following tables summarize the key findings.

Antioxidant Activity

Flavonoids from barley seedlings are potent antioxidants, capable of scavenging free radicals and inhibiting lipid peroxidation.

Flavonoid/ExtractAssayResultReference
SaponarinMalonaldehyde (MA) Inhibition (from squalene, 2 µmol/mL)Nearly 100% inhibition[5]
SaponarinMalonaldehyde (MA) Inhibition (from ODTA, 15 µmol/mL)60% inhibition[5]
SaponarinMalonaldehyde (MA) Inhibition (from EPA, 15 µmol/mL)50% inhibition[5]
SaponarinMalonaldehyde (MA) Inhibition (from DHA, 15 µmol/mL)43% inhibition[5]
Saponarin/Lutonarin mix (4.5:1 w/w)Malonaldehyde (MA) Inhibition (from cod liver oil)86% inhibition[5]
Barley Sprout ExtractDPPH Radical ScavengingIC50: 21.04 ± 0.00 mg/mL[6]
Barley Sprout ExtractABTS Radical ScavengingIC50: 88.53 ± 2.75 mg/mL[6]
Barley Sprout ExtractFRAP AssayIC50: 2.50 ± 0.00 µg/mL[6]
Anti-Inflammatory Activity

Barley seedling flavonoids have been shown to suppress inflammatory responses in cellular models.

Flavonoid/ExtractCell LineKey FindingsReference
Saponarin (80 μM)RAW 264.7Significantly inhibited TNF-α, IL-1β, and COX-2 expression. Inhibited phosphorylation of ERK and p38.[7]
This compound (20-60 µM)RAW 264.7Dose-dependently suppressed LPS-induced expression of IL-6, TNF-α, COX-2, and iNOS. Suppressed NF-κB activation.[5][8]
Neuroprotective Activity

Extracts from barley seedlings have demonstrated protective effects in neuronal cell models of oxidative stress.

ExtractCell LineKey FindingsReference
Barley Sprout Leaf ExtractHT22Significantly increased cell viability in H2O2-treated cells. Increased superoxide dismutase (SOD) activity and decreased malonaldehyde (MDA) levels.[8]
Anti-Cancer Activity

Flavonoids from barley have been investigated for their potential to inhibit the growth of cancer cells.

Flavonoid/ExtractCell LineKey FindingsReference
Barley Grass ExtractMCF-7 (Breast Cancer)Inhibited cell viability and caused apoptosis by increasing intracellular reactive oxygen species (ROS).[9]
Barley Grass ExtractProstate Cancer CellsInhibited cell viability and induced apoptosis.[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Flavonoid Extraction and Identification

Protocol for Microwave-Assisted Extraction of Flavonoids from Young Barley Leaves [10][11]

  • Sample Preparation: Dry young barley leaves and grind them into a fine powder.

  • Extraction:

    • Mix the barley leaf powder with water at a liquid-solid ratio of 34.02 mL/g.

    • Subject the mixture to microwave-assisted extraction at a power of 1.27 W/g for 11.12 minutes.

    • Repeat the extraction process twice under the same conditions.

  • Filtration and Analysis:

    • Filter the extract to remove solid plant material.

    • Analyze the flavonoid content using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Protocol for HPLC-MS Analysis of Flavonoids [10][11]

  • Chromatographic System: Utilize a C18 column for separation.

  • Mobile Phase: Employ a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Detection: Use a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode for detection and identification of flavonoid compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Antioxidant Activity Assays

Protocol for DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [8][12]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture:

    • In a 96-well microplate or test tubes, add a fixed volume of the DPPH solution (e.g., 200 µL).

    • Add varying concentrations of the barley seedling flavonoid extract or isolated compound.

    • Include a control containing only the DPPH solution and the solvent.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Protocol for ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [13][14]

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.

  • Reaction Mixture:

    • Add a small volume of the barley seedling flavonoid extract or isolated compound to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

Protocol for FRAP (Ferric Reducing Antioxidant Power) Assay [15][16]

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM solution of FeCl3·6H2O in a 10:1:1 ratio.

  • Reaction Mixture:

    • Add the FRAP reagent to the barley seedling flavonoid extract or isolated compound.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant, such as Trolox or FeSO4.

Protocol for Malonaldehyde (MA) Inhibition Assay [5][17]

  • Lipid System: Use a lipid substrate such as ethyl arachidonate or a biological lipid sample (e.g., cod liver oil).

  • Oxidation Induction: Induce lipid peroxidation using Fenton's reagent (FeSO4 and H2O2) or UV irradiation.

  • Treatment: Add the barley seedling flavonoid extract or isolated compound to the lipid system before or during the induction of oxidation.

  • MA Detection:

    • After a set incubation period, stop the reaction.

    • React the mixture with thiobarbituric acid (TBA) under acidic conditions and heat to form a pink-colored MDA-TBA adduct.

    • Measure the absorbance of the adduct at approximately 532 nm or analyze by gas chromatography.

  • Calculation: Calculate the percentage inhibition of MA formation compared to a control without the flavonoid.

Cell-Based Assays

Protocol for Anti-Inflammatory Assay in RAW 264.7 Macrophages [8][18]

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Seed the cells in 96-well plates.

    • Pre-treat the cells with various concentrations of barley seedling flavonoids for a specified time (e.g., 1-4 hours).

    • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement:

    • After 24 hours of LPS stimulation, collect the cell culture supernatant.

    • Measure the amount of nitrite (a stable product of NO) using the Griess reagent.

  • Cytokine Measurement (TNF-α, IL-6):

    • Collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using specific ELISA kits.

  • Gene and Protein Expression Analysis (iNOS, COX-2):

    • Lyse the cells to extract RNA or protein.

    • Analyze the mRNA expression of iNOS and COX-2 using RT-qPCR.

    • Analyze the protein expression of iNOS and COX-2 using Western blotting.

Protocol for Neuroprotection Assay in HT22 Hippocampal Neuronal Cells [8]

  • Cell Culture: Culture HT22 cells in DMEM with 10% FBS.

  • Induction of Oxidative Stress:

    • Seed the cells in 96-well plates.

    • Treat the cells with an oxidative agent such as hydrogen peroxide (H2O2) or glutamate to induce cell death.

  • Treatment: Co-treat or pre-treat the cells with barley seedling flavonoid extracts.

  • Cell Viability Assay (MTT Assay):

    • After the treatment period, add MTT solution to the cells and incubate for 3-4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Dissolve the formazan crystals in a solvent (e.g., DMSO) and measure the absorbance at approximately 570 nm.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

Protocol for Anti-Cancer Assay in MCF-7 Breast Cancer Cells [9]

  • Cell Culture: Culture MCF-7 cells in an appropriate medium (e.g., RPMI-1640) with 10% FBS.

  • Treatment:

    • Seed the cells in 96-well plates.

    • Treat the cells with various concentrations of barley seedling flavonoids for 24-48 hours.

  • Cell Viability Assay (MTT Assay): Perform the MTT assay as described in the neuroprotection protocol to determine the cytotoxic effect of the flavonoids.

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: Stain the treated cells with Annexin V-FITC and PI and analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3, -7, -9) using specific substrates to confirm the induction of apoptosis.[16]

Signaling Pathways and Mechanisms of Action

Flavonoids from barley seedlings exert their biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central regulators of inflammation and cellular stress responses.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the expression of pro-inflammatory genes. Saponarin and this compound have been shown to inhibit this pathway.[7][8][11]

NF_kB_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates for degradation NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB->Inflammatory_Genes Induces Transcription cluster_nucleus cluster_nucleus NFkB->cluster_nucleus Translocation Barley_Flavonoids Barley Flavonoids (Saponarin, this compound) Barley_Flavonoids->IKK Inhibits phosphorylation Barley_Flavonoids->NFkB Inhibits nuclear translocation

Caption: Inhibition of the NF-κB signaling pathway by barley flavonoids.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation. Saponarin has been shown to inhibit the phosphorylation of key MAPK proteins.[7][11]

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases Activates ERK ERK Upstream_Kinases->ERK Phosphorylates p38 p38 Upstream_Kinases->p38 Phosphorylates JNK JNK Upstream_Kinases->JNK Phosphorylates Inflammatory_Response Inflammatory Response ERK->Inflammatory_Response p38->Inflammatory_Response JNK->Inflammatory_Response Barley_Flavonoids Barley Flavonoids (Saponarin) Barley_Flavonoids->ERK Inhibits phosphorylation Barley_Flavonoids->p38 Inhibits phosphorylation

Caption: Modulation of the MAPK signaling pathway by barley flavonoids.

Experimental Workflow for Investigating Anti-Inflammatory Effects

The following diagram illustrates a typical workflow for studying the anti-inflammatory properties of barley seedling flavonoids.

Experimental_Workflow Start Barley Seedlings Extraction Flavonoid Extraction (e.g., Microwave-Assisted) Start->Extraction Identification Flavonoid Identification (HPLC-MS) Extraction->Identification Cell_Culture RAW 264.7 Cell Culture Extraction->Cell_Culture Treatment Pre-treatment with Flavonoids + LPS Stimulation Cell_Culture->Treatment NO_Assay Nitric Oxide Assay (Griess Reagent) Treatment->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) Treatment->Cytokine_Assay Expression_Analysis Gene/Protein Expression (RT-qPCR/Western Blot for iNOS, COX-2) Treatment->Expression_Analysis Data_Analysis Data Analysis and Conclusion NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Expression_Analysis->Data_Analysis

Caption: Workflow for anti-inflammatory activity assessment.

Conclusion

The flavonoids present in barley seedlings, particularly saponarin and this compound, exhibit a compelling range of biological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects. The mechanisms underlying these activities are being increasingly elucidated, with the modulation of the NF-κB and MAPK signaling pathways emerging as key events. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for further research and development in this area. Continued investigation into the synergistic effects of these flavonoids and their bioavailability in vivo will be crucial for translating these promising preclinical findings into effective therapeutic strategies for a variety of human diseases.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Lutonarin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Lutonarin is a major flavonoid C-glycoside found predominantly in barley (Hordeum vulgare), where it exhibits significant antioxidant properties.[1][2][3] Accurate and reliable quantification of this compound is crucial for quality control in herbal medicine, functional food development, and pharmacological research. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is based on established procedures for the analysis of flavonoids from barley seedlings.[4][5]

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array or UV-Vis Detector (e.g., Agilent 1200 system).[4]

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Ultrasonic bath

    • Syringe filters (0.45 µm, PTFE or PVDF)

  • Reagents and Solvents:

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • This compound reference standard (>98% purity)

    • Ethanol (Analytical grade)

  • Chromatographic Column:

    • Eclipse XDB C18 column (250 mm × 4.6 mm I.D., 5 µm particle size) or equivalent.[5]

Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water

    • Mobile Phase B: HPLC-grade Methanol

    • Degas both solvents for at least 30 minutes in an ultrasonic bath before use.[2]

  • Standard Stock Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol.

    • Sonicate for 10 minutes to ensure complete dissolution. This is the stock solution. Store at 4°C in the dark.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with Methanol to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

    • These solutions are used to construct the calibration curve.

Sample Preparation (from Barley Seedlings)

This protocol is adapted from methods for extracting flavonoids from dried barley seedlings.[2][5]

  • Grinding: Grind dried barley seedlings into a fine powder.

  • Extraction:

    • Weigh 1.0 g of the powdered sample into a flask.

    • Add 20 mL of 30% ethanol. The solid-to-liquid ratio should be approximately 1:20.[2][5]

    • Heat the mixture at 90°C for 2 hours with constant stirring.[2][5]

    • Allow the mixture to cool to room temperature.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it using a rotary evaporator at 60°C under reduced pressure.[5]

  • Final Preparation:

    • Re-dissolve the dried residue in a known volume (e.g., 5 mL) of Methanol.

    • Vortex for 1 minute and sonicate for 10 minutes.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6] The sample is now ready for injection.

HPLC Chromatographic Conditions

The following table summarizes the instrumental parameters for the HPLC analysis.

ParameterCondition
Column Eclipse XDB C18 (250 mm × 4.6 mm, 5 µm)[5]
Mobile Phase A: Water, B: Methanol[5]
Gradient Elution Time (min)
Flow Rate 1.0 mL/min[5]
Column Temperature 30°C[5]
Detection UV at 270 nm[4][5]
Injection Volume 10 µL
Run Time 18 minutes

Data Presentation and Method Validation

This compound is identified in the sample chromatogram by comparing its retention time with that of the reference standard. Quantification is performed by plotting a calibration curve of peak area versus concentration for the standard solutions. The concentration in the sample is then calculated from this curve.

For regulatory purposes or rigorous scientific studies, the method should be fully validated according to ICH guidelines. The following table outlines the key validation parameters that must be determined experimentally.

Validation ParameterSpecification (Example)Result
Linearity (R²) > 0.999TBD
Range (µg/mL) 1 - 50TBD
Retention Time (min) Approx. 8-12 (Varies with system)TBD
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1TBD
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1TBD
Precision (%RSD) Intraday < 2%, Interday < 3%TBD
Accuracy (% Recovery) 95% - 105%TBD
Specificity Peak purity index > 0.999; No interference at RTTBD
TBD: To Be Determined by user validation.

Visualized Workflows and Relationships

HPLC_Workflow Experimental Workflow for this compound HPLC Analysis cluster_prep Sample & Standard Preparation cluster_analysis Analysis & Data Processing sample_source Barley Seedlings grind Grinding sample_source->grind extract Solvent Extraction (30% EtOH, 90°C) grind->extract filter_conc Filtration & Concentration extract->filter_conc final_sample Re-dissolve & Filter (0.45µm) filter_conc->final_sample inject Inject Samples & Standards final_sample->inject std_source This compound Standard stock_sol Prepare Stock Solution std_source->stock_sol work_std Prepare Working Standards stock_sol->work_std work_std->inject hplc HPLC System chrom Generate Chromatograms hplc->chrom inject->hplc process Data Processing chrom->process results Quantification Results process->results

Caption: A flowchart detailing the experimental workflow from sample preparation to final data analysis for the quantification of this compound.

Logical_Relationship Logical Framework for this compound Analysis cluster_compound Core Compound cluster_method Analytical Method cluster_apps Applications This compound This compound (Flavonoid C-Glycoside) HPLC HPLC-UV Method This compound->HPLC is quantified by Validation Method Validation (ICH Guidelines) HPLC->Validation requires QC Quality Control (Herbal Products, Foods) HPLC->QC enables Research Pharmacological Research HPLC->Research supports PK Pharmacokinetic Studies HPLC->PK is used in

Caption: A diagram illustrating the relationship between this compound, the analytical HPLC method, and its primary research and quality control applications.

References

Methanol Extraction of Lutonarin from Barley: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutonarin (isoorientin-7-O-glucoside) is a flavonoid C-glycoside found in barley (Hordeum vulgare), particularly in young seedlings.[1][2][3] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1][3] Notably, this compound has been shown to suppress the lipopolysaccharide-stimulated inflammatory response in macrophages by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This application note provides a detailed protocol for the methanol-based extraction of this compound from barley seedlings, methods for its purification and quantification, and a summary of relevant quantitative data.

Quantitative Data Summary

The yield of this compound is influenced by various factors including the barley variety, growth stage, and extraction conditions. The following table summarizes quantitative data related to the extraction and content of this compound and other relevant compounds from barley.

ParameterValueSource MaterialComments
This compound Content in Crude Extract 24 mg per 100 mg of crude extractBarley SeedlingsRepresents a high concentration in a purified fraction.
Optimal Methanol Concentration for Flavonoid Extraction 50% Aqueous MethanolBarleyOptimized for the extraction of four other major flavonoids using ultrasound assistance.[4]
Optimal Solvent-to-Solid Ratio for Total Phenolic Extraction 30:1 (v/w)BarleyHigher ratios generally increase extraction efficiency for phenolic compounds.
Optimal Conditions for Microwave-Assisted Flavonoid Extraction Solvent: Water, Power: 1.27 W/g, Time: 11.12 min, Ratio: 34.02:1 mL/gYoung Barley LeavesWhile not a methanol extraction, this indicates that this compound (identified as isoorientin-7-O-glucoside) is a major component of the flavonoid fraction.[5][6][7]
This compound Content in Seedlings 24.0 mg/100 gBarley SeedlingsDemonstrates the baseline content in the raw material.[8]

Experimental Protocols

This section details the methodologies for the extraction, purification, and quantification of this compound from barley seedlings.

Protocol 1: Methanol Extraction of this compound from Barley Seedlings

This protocol is adapted from established methods for the extraction of flavonoids from barley.[1]

1. Materials and Equipment:

  • Barley seedlings (fresh or freeze-dried)
  • Methanol (analytical grade)
  • Deionized water
  • Blender or grinder
  • Shaker or magnetic stirrer
  • Centrifuge
  • Rotary evaporator
  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

2. Procedure:

  • Sample Preparation: Homogenize fresh barley seedlings or grind freeze-dried seedlings into a fine powder.
  • Extraction:
  • Weigh the prepared barley seedling material.
  • Add methanol (a common starting point is 80% aqueous methanol) at a solvent-to-solid ratio of 20:1 (v/w).
  • Agitate the mixture on a shaker or with a magnetic stirrer for 2 hours at room temperature.
  • Filtration and Re-extraction:
  • Separate the extract from the solid residue by filtration or centrifugation.
  • Collect the supernatant (extract).
  • Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.
  • Concentration:
  • Pool the extracts from all three extractions.
  • Concentrate the pooled extract under reduced pressure using a rotary evaporator at 40-50°C until the methanol has been removed.
  • Storage: Store the resulting crude extract at -20°C until further purification.

Protocol 2: Purification of this compound by Reversed-Phase HPLC

This protocol details the purification of this compound from the crude methanol extract using High-Performance Liquid Chromatography (HPLC).[1]

1. Materials and Equipment:

  • Crude methanol extract of barley seedlings
  • Acetonitrile (HPLC grade)
  • Trifluoroacetic acid (TFA)
  • Deionized water (HPLC grade)
  • HPLC system with a preparative C18 column
  • Fraction collector
  • UV-Vis detector

2. Procedure:

  • Sample Preparation: Dissolve the crude extract in a small volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter.
  • HPLC Conditions:
  • Column: Preparative C18 reversed-phase column.
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A common gradient starts with a low percentage of Mobile Phase B (e.g., 5%) and gradually increases to a higher percentage (e.g., 50%) over 30-40 minutes to elute compounds of increasing hydrophobicity.
  • Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min for preparative columns.
  • Detection: Monitor the elution profile at wavelengths relevant for flavonoids, such as 280 nm and 340 nm.
  • Fraction Collection: Collect the fractions corresponding to the this compound peak based on the chromatogram. The retention time of this compound will need to be determined using a standard if available.
  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.
  • Lyophilization: Lyophilize the pure fractions to obtain this compound as a solid powder.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Methanol Extraction cluster_purification Purification barley Barley Seedlings homogenize Homogenization/ Grinding barley->homogenize extraction Methanol Extraction homogenize->extraction filtration Filtration/ Centrifugation extraction->filtration concentrate Concentration (Rotary Evaporation) filtration->concentrate crude_extract Crude this compound Extract concentrate->crude_extract hplc Reversed-Phase HPLC crude_extract->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis lyophilization Lyophilization purity_analysis->lyophilization pure_this compound Pure this compound lyophilization->pure_this compound

Caption: Workflow for the extraction and purification of this compound from barley seedlings.

This compound's Inhibition of the NF-κB Signaling Pathway

Caption: this compound inhibits the NF-κB signaling pathway by preventing the activation of IKK.

References

Application Notes and Protocols for the UPLC-Q-TOF-MS/MS Analysis of Lutonarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutonarin (isoorientin-7-O-glucoside) is a flavonoid glycoside found in various plants, notably barley seedlings. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-Q-TOF-MS/MS) is a powerful analytical technique that offers high resolution, sensitivity, and mass accuracy, making it ideal for the qualitative and quantitative analysis of this compound in complex biological matrices. These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using UPLC-Q-TOF-MS/MS.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the UPLC-Q-TOF-MS/MS analysis of this compound. Please note that the retention time can vary depending on the specific chromatographic conditions and column used. The limit of detection (LOD) and limit of quantification (LOQ) are typically determined during method validation.

ParameterValueDescription
Compound This compoundIsoorientin-7-O-glucoside
Molecular Formula C₂₇H₃₀O₁₆-
Molecular Weight 610.5 g/mol Monoisotopic Mass: 610.1534 g/mol
Precursor Ion (m/z) 609.1461[M-H]⁻ in negative ion mode[1]
Major Product Ions (m/z) 447, 327, 357Fragmentation of the precursor ion in MS/MS[1]
Retention Time (RT) VariableTypically elutes in the mid-polarity range for flavonoids.
Limit of Detection (LOD) Method DependentTo be determined during method validation.
Limit of Quantification (LOQ) Method DependentTo be determined during method validation.

Experimental Protocols

Sample Preparation from Plant Material

This protocol is a general guideline for the extraction of this compound from plant sources like barley seedlings.

  • Sample Collection and Pre-treatment: Collect fresh plant material and immediately freeze it in liquid nitrogen to quench metabolic processes. Lyophilize the frozen samples and grind them into a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of the dried plant powder into a microcentrifuge tube.

    • Add 1 mL of 80% methanol (v/v) as the extraction solvent.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Sonciate the sample for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any particulate matter before UPLC injection.

UPLC-Q-TOF-MS/MS Analysis

Chromatographic Conditions (UPLC):

  • Column: A reversed-phase column, such as a Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm), is recommended for the separation of flavonoids.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute compounds of increasing hydrophobicity. An example gradient is as follows:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-18 min: 40-95% B

    • 18-20 min: 95% B

    • 20-21 min: 95-5% B

    • 21-25 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2-5 µL.

Mass Spectrometry Conditions (Q-TOF-MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for flavonoids as it provides high sensitivity for the deprotonated molecule [M-H]⁻.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 30 - 40 V.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Temperature: 350 - 450 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used. In DDA, the most intense precursor ions in a survey scan are selected for fragmentation.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain informative fragment spectra.

Data Analysis and Interpretation

  • Peak Identification: this compound can be identified based on its accurate mass-to-charge ratio (m/z) and its characteristic retention time.

  • MS/MS Fragmentation Analysis: The fragmentation pattern of this compound is key to its structural confirmation. As a flavonoid C,O-diglycoside, the fragmentation is expected to involve the cleavage of the glycosidic bonds. The proposed fragmentation pathway for the [M-H]⁻ ion of this compound (m/z 609.1461) is as follows:

    • A neutral loss of a glucose moiety (162 Da) results in the product ion at m/z 447, corresponding to the isoorientin aglycone.

    • Further fragmentation of the isoorientin aglycone can lead to characteristic product ions.

Visualizations

Figure 1: Experimental workflow for the UPLC-Q-TOF-MS/MS analysis of this compound.

Lutonarin_Fragmentation This compound This compound [M-H]⁻ m/z 609.1461 Fragment1 Isoorientin Aglycone [M-H-Glucose]⁻ m/z 447 This compound->Fragment1 - 162 Da (Glucose) Fragment2 Product Ion m/z 327 Fragment1->Fragment2 Further Fragmentation Fragment3 Product Ion m/z 357 Fragment1->Fragment3 Further Fragmentation

Figure 2: Proposed MS/MS fragmentation pathway of this compound.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_P p-IκBα IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB_P->NFkB_active Degradation & Release NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Gene Transcription

Figure 3: Inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for Studying Lutonarin's Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutonarin is a flavonoid glycoside with potential therapeutic applications stemming from its antioxidant and anti-inflammatory properties. Preclinical research to elucidate its mechanisms of action and evaluate its efficacy requires robust and well-defined animal models. This document provides detailed application notes and protocols for studying the effects of this compound in various animal models of inflammation, oxidative stress, liver injury, and neuroinflammation.

Note on the Use of Luteolin Data: Direct in vivo studies on this compound are limited. The protocols and data presented herein are largely based on studies of its aglycone, Luteolin, a structurally similar flavonoid with extensive research in the described animal models. This approach is common in preclinical studies where data on a specific glycoside is sparse. Researchers should consider potential pharmacokinetic differences between this compound and Luteolin when adapting these protocols.

I. Animal Models for Inflammation

A. Carrageenan-Induced Paw Edema in Mice

This model is widely used to assess the acute anti-inflammatory effects of compounds.

Experimental Protocol:

  • Animals: Male ICR mice (6-8 weeks old).

  • Groups:

    • Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • This compound (e.g., 10, 50 mg/kg, administered orally).

    • Positive control (e.g., Indomethacin, 10 mg/kg).

  • Procedure:

    • Administer this compound or vehicle one hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Endpoint Analysis: Calculate the percentage of inhibition of edema.

Quantitative Data Summary:

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle-0
Luteolin10~30%
Luteolin50~55%[1]
Indomethacin10~70%
B. Cotton Pellet-Induced Granuloma in Rats

This model evaluates the anti-proliferative and chronic anti-inflammatory effects of a compound.

Experimental Protocol:

  • Animals: Male Wistar rats (150-200g).

  • Groups:

    • Vehicle control.

    • This compound (e.g., 10, 50 mg/kg, administered orally daily for 7 days).

    • Positive control (e.g., Dexamethasone, 1 mg/kg).

  • Procedure:

    • Implant a sterile cotton pellet (50 ± 1 mg) subcutaneously in the groin region.

    • Administer this compound or vehicle daily for 7 days.

    • On day 8, sacrifice the animals, excise the granuloma, and dry it at 60°C to a constant weight.

  • Endpoint Analysis: Measure the dry weight of the granuloma.

Quantitative Data Summary:

TreatmentDose (mg/kg)Granuloma Weight Inhibition (%)
Vehicle-0
Luteolin10~20%
Luteolin50~35%[1]
Dexamethasone1~50%

II. Animal Models for Oxidative Stress

A. Ovariectomy (OVX)-Induced Osteoporosis and Oxidative Stress in Rats

This model mimics postmenopausal osteoporosis where oxidative stress plays a significant role.

Experimental Protocol:

  • Animals: Female Sprague-Dawley rats (3 months old).

  • Groups:

    • Sham-operated.

    • OVX + Vehicle.

    • OVX + this compound (dose to be determined based on pilot studies).

  • Procedure:

    • Perform bilateral ovariectomy.

    • Allow a recovery period of 4 weeks.

    • Administer this compound or vehicle for a specified period (e.g., 8 weeks).

  • Endpoint Analysis:

    • Measure serum and bone levels of malondialdehyde (MDA) and glutathione (GSH).

    • Assess antioxidant enzyme activities (e.g., SOD, CAT, GPx) in bone tissue.

Quantitative Data Summary (based on Lutein studies):

GroupParameterChange with Treatment
OVX + LuteinSerum LPODecreased[2]
OVX + LuteinSerum GSHIncreased[2]
OVX + LuteinFemur LPO & ROSDecreased[2]
OVX + LuteinFemur GSHIncreased[2]

III. Animal Models for Liver Injury

A. Lipopolysaccharide (LPS)-Induced Acute Liver Injury in Mice

This model is used to study acute inflammatory liver damage.

Experimental Protocol:

  • Animals: Male C57BL/6 mice.

  • Groups:

    • Control.

    • LPS (e.g., 10 mg/kg, intraperitoneal injection).

    • LPS + this compound (e.g., 50 mg/kg, oral gavage 1 hour before LPS).

  • Procedure:

    • Administer this compound or vehicle.

    • After 1 hour, inject LPS.

    • Sacrifice mice 6-12 hours post-LPS injection.

  • Endpoint Analysis:

    • Measure serum ALT and AST levels.

    • Assess hepatic levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) and oxidative stress markers (MDA, SOD, GSH).

    • Histopathological examination of the liver.

Quantitative Data Summary (based on Luteolin studies):

GroupParameterChange with Luteolin Treatment
LPSSerum ALTSignificantly increased
LPS + LuteolinSerum ALTSignificantly decreased[3]
LPSSerum ASTSignificantly increased
LPS + LuteolinSerum ASTSignificantly decreased[3]
LPSHepatic TNF-α, IL-6Significantly increased
LPS + LuteolinHepatic TNF-α, IL-6Significantly decreased[3]
LPSHepatic MDASignificantly increased
LPS + LuteolinHepatic MDASignificantly decreased[3]
LPSHepatic SOD, GSHSignificantly decreased
LPS + LuteolinHepatic SOD, GSHSignificantly increased[3]
B. N-nitrosodiethylamine (DEN)-Induced Hepatocellular Carcinoma in Rats

This is a model for studying chemically-induced liver cancer where oxidative stress is a key pathogenic factor.

Experimental Protocol:

  • Animals: Male Wistar albino rats.

  • Groups:

    • Control.

    • DEN (e.g., 200 mg/kg, single intraperitoneal injection).

    • DEN + this compound (e.g., daily oral administration for the duration of the study).

  • Procedure:

    • Induce HCC with DEN.

    • Administer this compound throughout the experimental period (e.g., 16 weeks).

  • Endpoint Analysis:

    • Measure serum liver injury markers (AST, ALT, ALP, γ-GT).

    • Assess hepatic antioxidant status (SOD, CAT, GPx, GSH).

    • Histopathological examination for neoplastic lesions.

Quantitative Data Summary (based on Luteolin studies):

GroupParameterChange with Luteolin Treatment
DENSerum AST, ALT, ALP, γ-GTIncreased
DEN + LuteolinSerum AST, ALT, ALP, γ-GTDecreased towards normal[4]
DENHepatic SOD, CAT, GPx, GSHDecreased
DEN + LuteolinHepatic SOD, CAT, GPx, GSHIncreased towards normal[4]

IV. Animal Models for Neuroinflammation

A. Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

This model is used to investigate the effects of compounds on systemic inflammation-induced neuroinflammation.

Experimental Protocol:

  • Animals: C57BL/6 mice.

  • Groups:

    • Control.

    • LPS (e.g., 0.25 mg/kg, intraperitoneal injection).

    • LPS + this compound (e.g., daily oral administration for a pre-treatment period).

  • Procedure:

    • Pre-treat with this compound for a specified duration (e.g., 4 weeks).

    • Administer a single LPS injection.

    • Assess behavioral changes (e.g., Morris water maze) and collect brain tissue for analysis 24 hours post-LPS.

  • Endpoint Analysis:

    • Measure pro-inflammatory cytokines (TNF-α, IL-1β) in the hippocampus and cortex.

    • Immunohistochemical analysis of microglial activation (Iba-1).

Quantitative Data Summary (based on Luteolin studies):

GroupParameterChange with Luteolin Treatment
LPSHippocampal TNF-α, IL-1βIncreased
LPS + LuteolinHippocampal TNF-α, IL-1βDecreased[5]
LPSCortical TNF-α, IL-1βIncreased
LPS + LuteolinCortical TNF-α, IL-1βDecreased[5]
LPSCognitive performanceImpaired
LPS + LuteolinCognitive performanceAmeliorated[5]

V. Signaling Pathways and Visualization

This compound, likely through its aglycone Luteolin, is known to modulate several key signaling pathways involved in inflammation and oxidative stress.

A. NF-κB Signaling Pathway in Inflammation

LPS stimulation of TLR4 on macrophages activates the NF-κB pathway, leading to the transcription of pro-inflammatory cytokines. This compound has been shown to inhibit this pathway.[6][7]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates IKK->IkB NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines induces transcription This compound This compound This compound->IKK inhibits This compound->NFkB_nucleus inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

B. Nrf2 Signaling Pathway in Oxidative Stress

This compound is hypothesized to activate the Nrf2 pathway, a key regulator of the antioxidant response.

Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 dissociates Nrf2 Nrf2 Nrf2->Keap1 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes induces transcription This compound This compound This compound->Keap1 promotes dissociation

Caption: this compound's activation of the Nrf2 antioxidant pathway.

C. Experimental Workflow Diagram

Experimental_Workflow cluster_endpoints Endpoints start Animal Acclimatization grouping Random Grouping (Control, Vehicle, this compound) start->grouping induction Disease Model Induction (e.g., LPS, Carrageenan, DEN) grouping->induction treatment This compound/Vehicle Administration induction->treatment monitoring Behavioral/Physiological Monitoring treatment->monitoring endpoints Endpoint Analysis monitoring->endpoints data_analysis Data Analysis & Interpretation endpoints->data_analysis biochemical Biochemical Assays (ELISA, Western Blot) histology Histopathology behavioral Behavioral Tests

Caption: General experimental workflow for in vivo studies.

References

Application of Lutonarin in Drug Discovery: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lutonarin (isoorientin-7-O-glucoside) is a flavonoid glycoside predominantly found in barley seedlings (Hordeum vulgare)[1][2]. As a member of the flavonoid family, it has garnered significant interest in the scientific community for its potential therapeutic applications. Research has highlighted its role as a potent anti-inflammatory and antioxidant agent, with emerging evidence suggesting potential applications in neuroprotection and cancer therapy, primarily through the actions of its aglycone, Luteolin. This document provides a detailed overview of this compound's applications in drug discovery, complete with experimental protocols and quantitative data.

1. Anti-Inflammatory Applications

This compound has demonstrated significant anti-inflammatory properties, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response[1][2][3].

Mechanism of Action: In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), this compound acts by inhibiting the canonical NF-κB pathway. It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB[1][2]. This action promotes the retention of the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus. Consequently, the transcription of various pro-inflammatory genes is suppressed[1][2]. Studies have shown that this compound dose-dependently reduces the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), as well as inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS)[2][3][4]. Furthermore, this compound has been shown to protect against LPS-induced intestinal epithelial barrier dysfunction, suggesting its therapeutic potential in inflammatory bowel conditions[5].

Signaling Pathway Diagram: this compound's Inhibition of NF-κB

Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.

2. Antioxidant Applications

This compound exhibits notable antioxidant properties, contributing to its potential in mitigating oxidative stress-related pathologies.

Mechanism of Action: this compound's antioxidant capacity is attributed to its ability to scavenge free radicals. Studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay have confirmed its radical-scavenging activity[6]. Additionally, a mixture of this compound and a related flavonoid, Saponarin, was shown to significantly inhibit lipid peroxidation by reducing the formation of malonaldehyde (MA) in various lipid samples, including cod liver oil and omega-3 fatty acids[6]. This suggests that this compound can help protect cellular membranes and other lipid-rich structures from oxidative damage.

3. Neuroprotective and Anti-Cancer Potential (via Luteolin)

While direct evidence for this compound is still emerging, its aglycone, Luteolin, has been extensively studied for its neuroprotective and anti-cancer effects. Since this compound can be metabolized to Luteolin in the body, these findings are highly relevant to its drug discovery potential.

  • Neuroprotection: Luteolin has shown neuroprotective effects in various preclinical models of neurodegenerative diseases like Alzheimer's and Parkinson's disease[7][8]. It acts by suppressing neuroinflammation, reducing oxidative stress, and inhibiting the activation of microglia and astrocytes[7][8][9].

  • Anti-Cancer Activity: Luteolin demonstrates anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis in various cancer cell lines[10][11][12]. It modulates multiple signaling pathways, including PI3K/Akt and MAPK, to exert its effects[11][13].

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound and its aglycone, Luteolin.

Table 1: Biological Activity of this compound

Activity Model System Concentration / Dose Effect Reference
Anti-inflammatory LPS-stimulated RAW 264.7 Macrophages 20-60 µM Dose-dependent suppression of NF-κB activation and downstream targets (IL-6, TNF-α, COX-2, iNOS) [1][3][4]
Cytotoxicity RAW 264.7 Macrophages Up to 150 µM No significant effect on cell viability or apoptosis [1][3][4]
Antioxidant (Lipid Peroxidation) Cod Liver Oil 1 µM (Saponarin/Lutonarin mix) 76.47% inhibition of malonaldehyde formation [6]

| Antioxidant (Lipid Peroxidation) | Cod Liver Oil | 8 µM (Saponarin/Lutonarin mix) | 85.88% inhibition of malonaldehyde formation |[6] |

Table 2: Anti-Cancer Activity of Luteolin (this compound's Aglycone)

Cell Line Cancer Type Compound IC50 Value Reference
Various Tumor Cells General Luteolin 3 - 50 µM [10]
Tu212 Head and Neck Luteolin 6.96 µM [13]
Tu212 Head and Neck Nano-Luteolin 4.13 µM [13]
H292 Lung Luteolin 15.56 µM [13]

| H292 | Lung | Nano-Luteolin | 14.96 µM |[13] |

Experimental Protocols

Protocol 1: Evaluation of this compound's Effect on Cell Viability using MTT Assay

This protocol determines the cytotoxic effect of this compound on a cell line, such as RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: Prepare serial dilutions of this compound (e.g., 0, 20, 40, 60, 100, 150 µM) in complete DMEM. Remove the old media from the cells and add 100 µL of the respective this compound dilutions. Incubate for 4 hours.

  • LPS Stimulation: For stimulated conditions, add LPS to a final concentration of 1 µg/mL to the appropriate wells. Leave some wells without LPS as controls. Incubate for another 24 hours.

  • MTT Incubation: Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 2: Analysis of Pro-Inflammatory Gene Expression via RT-qPCR

This protocol measures the effect of this compound on the mRNA levels of inflammatory genes like TNF-α, IL-6, COX-2, and iNOS.

Materials:

  • Treated cells from a 6-well plate setup (similar treatment as Protocol 1)

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target genes and a housekeeping gene (e.g., β-actin)

  • qPCR instrument

Procedure:

  • Cell Treatment: Culture and treat RAW 264.7 cells in 6-well plates with desired concentrations of this compound followed by LPS stimulation (as described in Protocol 1).

  • RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit. Quantify the RNA and assess its purity.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

  • Quantitative PCR (qPCR): Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for a target gene (e.g., TNF-α), and qPCR master mix. Run the reaction in a qPCR instrument with appropriate cycling conditions.

  • Data Analysis: Analyze the amplification data. Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the LPS-only treated group.

Experimental Workflow Diagram

G cluster_assays Downstream Assays start Start: Culture RAW 264.7 Cells step1 Seed cells in multi-well plates (e.g., 96-well, 6-well) start->step1 step2 Pre-treat with this compound (various concentrations, 4h) step1->step2 step3 Stimulate with LPS (1 µg/mL, 24h) step2->step3 step4 Harvest Cells / Supernatant step3->step4 assay_mtt Cell Viability (MTT Assay) step4->assay_mtt Cells assay_qpcr Gene Expression (RT-qPCR) (TNF-α, IL-6) step4->assay_qpcr Cells assay_wb Protein Expression (Western Blot) (COX-2, iNOS, p-IκBα) step4->assay_wb Cells assay_elisa Cytokine Secretion (ELISA) (TNF-α, IL-6) step4->assay_elisa Supernatant

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

References

Application Notes and Protocols for the Quantification of Lutonarin in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate quantification of Lutonarin, a bioactive flavonoid C-glycoside, in various plant extracts. The protocols described herein are essential for quality control, standardization of herbal products, and pharmacokinetic studies in drug development.

Introduction to this compound Quantification

This compound (isoorientin-7-O-glucoside) is a flavonoid of significant interest due to its potential antioxidant and anti-inflammatory properties.[1] Accurate and precise quantification of this compound in plant extracts is crucial for ensuring the consistency and efficacy of botanical products. The primary analytical techniques employed for this purpose include High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and UV-Vis Spectrophotometry. Each method offers distinct advantages in terms of selectivity, sensitivity, and throughput.

Extraction of this compound from Plant Material

The efficient extraction of this compound from the plant matrix is a critical first step for accurate quantification. The choice of solvent and extraction technique significantly impacts the yield.

Recommended Extraction Protocol: Maceration and Reflux

This protocol is a combination of methods found to be effective for extracting flavonoids from plant materials.[2][3]

Materials and Reagents:

  • Dried and powdered plant material (e.g., barley seedlings, Mentha piperita leaves)[3][4]

  • Methanol or 70% Ethanol[2][5]

  • Reflux apparatus

  • Shaker or magnetic stirrer

  • Filtration system (e.g., Whatman filter paper)

  • Rotary evaporator

Procedure:

  • Weigh a known amount of the powdered plant material (e.g., 10 g).

  • Add the plant material to a flask with a suitable volume of extraction solvent (e.g., 200 mL of methanol for a 1:20 solid-to-liquid ratio).[4]

  • For maceration, agitate the mixture on a shaker at room temperature for a defined period (e.g., 24 hours).

  • For reflux extraction, heat the mixture in a reflux apparatus at the boiling point of the solvent for a specified time (e.g., 2 hours). The reflux technique with methanol has been shown to yield high purity of related flavonoids.[3]

  • After extraction, allow the mixture to cool to room temperature.

  • Filter the extract through Whatman filter paper to remove solid plant debris.

  • Repeat the extraction process on the plant residue two more times to ensure complete extraction.[4]

  • Combine all the filtrates.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) to obtain the crude extract.

  • Store the crude extract at 4 °C for further analysis.

Alternative Extraction Methods
  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time.

  • Microwave-Assisted Extraction (MWE): MWE utilizes microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction. Studies have shown that MWE can lead to higher yields of total polyphenols and flavonoids.[5]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of flavonoids like this compound.[6]

HPLC Protocol for this compound Quantification

This protocol is based on methods developed for the analysis of flavonoids in barley seedlings.[7]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient of methanol and water (with 0.1% formic or acetic acid to improve peak shape).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Detection Wavelength: 270 nm.[7]

  • Injection Volume: 10 µL.[7]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 100 µg/mL.

  • Sample Preparation: Dissolve a known amount of the dried plant extract in the mobile phase or methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantification by Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers higher resolution, sensitivity, and specificity compared to HPLC, making it ideal for analyzing complex plant extracts and trace amounts of this compound.[8][9]

UPLC-MS/MS Protocol for this compound Quantification

This protocol is adapted from methods used for the analysis of flavonoids and other phytochemicals in plant extracts.[1][10][11]

Instrumentation and Conditions:

  • UPLC System: Coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Column: A suitable C18 UPLC column (e.g., ≤ 2.1 mm internal diameter, < 2 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).[1]

  • Flow Rate: 0.2-0.4 mL/min.[10]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for flavonoids.[8]

  • MS Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.[10][12]

Procedure:

  • Standard and Sample Preparation: Follow the same procedure as for HPLC, but use UPLC-grade solvents.

  • MS Optimization: Infuse a standard solution of this compound into the mass spectrometer to optimize the ESI source parameters and to identify the precursor and product ions for MRM transitions.

  • Analysis: Inject the standards and samples into the UPLC-MS/MS system.

  • Quantification: Create a calibration curve using the peak areas of the MRM transitions for the this compound standards. Quantify this compound in the samples based on this calibration curve.

Quantification by UV-Vis Spectrophotometry

This method is simpler and more accessible than chromatographic techniques but is less specific. It is suitable for rapid screening and for the quantification of total flavonoids.[13][14]

Spectrophotometric Protocol for Total Flavonoid Content (as this compound equivalent)

This protocol is based on the aluminum chloride colorimetric method.[13][15]

Materials and Reagents:

  • Aluminum chloride (AlCl₃) solution (e.g., 2% in methanol).

  • This compound standard.

  • Methanol or 95% Ethanol.[15]

  • UV-Vis Spectrophotometer.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards.

  • Sample Preparation: Dissolve a known amount of the plant extract in methanol.

  • Reaction: To a specific volume of the standard or sample solution (e.g., 1 mL), add the same volume of the AlCl₃ solution.[15]

  • Incubation: Allow the mixture to stand at room temperature for a defined period (e.g., 40 minutes) to allow for complex formation.[15]

  • Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (e.g., around 402 nm).[15] Use a blank solution containing the sample/standard and solvent without AlCl₃.

  • Quantification: Construct a calibration curve of absorbance versus concentration for the this compound standards. Determine the total flavonoid content in the sample, expressed as this compound equivalents, from this curve.

Data Presentation

The following tables summarize quantitative data for this compound and related flavonoids from various plant sources.

Table 1: this compound Content in Plant Extracts Determined by Chromatographic Methods.

Plant SpeciesPlant PartExtraction MethodAnalytical MethodThis compound ContentReference
Hordeum vulgare (Barley)Seedlings30% Ethanol, 90°CHSCCC-HPLC24 mg from 100 mg crude sample[4]
Hordeum vulgare (Barley)SeedlingsMethanol ExtractionUPLC-Q-TOF-MS/MSMajor constituent[1][16]
Elaeis guineensis (Oil Palm)LeavesAqueous MethanolUHPLC-UV/PDATotal Luteolin derivatives: 2.04-56.30 µg/mg extract[17]
Mentha piperitaLeavesReflux with MethanolHPLCLuteolin: 5.57% w/w[3]

Table 2: Total Flavonoid Content in Plant Extracts Determined by Spectrophotometry.

Plant SpeciesPlant PartExtraction MethodTotal Flavonoid Content (Expressed as)Reference
Ocimum basilicumLeaves60% EthanolOptimized method developed[13][14]
Biancaea sappanLeavesMaceration with Ethanol1.0318 mg QE/g extract
Various Medicinal Plants-VariousRanged from 1.02 to 12.09 mg QE/g DM

Note: QE = Quercetin Equivalents; DM = Dry Matter.

Visualization of Experimental Workflows

Diagram 1: General Workflow for this compound Quantification

cluster_extraction Sample Preparation & Extraction cluster_analysis Analytical Quantification cluster_data Data Analysis plant_material Plant Material (Dried, Powdered) extraction Extraction (Maceration, Reflux, UAE, or MWE) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Plant Extract concentration->crude_extract hplc HPLC-UV/PDA crude_extract->hplc Chromatographic Separation uplc_ms UPLC-MS/MS crude_extract->uplc_ms High-Resolution Separation spectro UV-Vis Spectrophotometry crude_extract->spectro Colorimetric Reaction quantification Quantification (Calibration Curve) hplc->quantification uplc_ms->quantification spectro->quantification results This compound Concentration quantification->results

Caption: General workflow for quantifying this compound in plant extracts.

Diagram 2: HPLC Quantification Protocol Workflow

prep_standards Prepare this compound Standards hplc_injection Inject Standards & Samples into HPLC prep_standards->hplc_injection prep_samples Prepare Plant Extract Samples prep_samples->hplc_injection chrom_analysis Chromatographic Separation (C18 Column) hplc_injection->chrom_analysis peak_detection Peak Detection (UV/PDA Detector) chrom_analysis->peak_detection calibration_curve Generate Calibration Curve from Standards peak_detection->calibration_curve quantify_sample Quantify this compound in Sample peak_detection->quantify_sample calibration_curve->quantify_sample report_results Report Results quantify_sample->report_results

Caption: Workflow for this compound quantification using HPLC.

Diagram 3: UPLC-MS/MS Quantification Protocol Workflow

prep_standards_samples Prepare Standards and Samples uplc_separation UPLC Separation (C18 Column) prep_standards_samples->uplc_separation ms_ionization Electrospray Ionization (ESI) uplc_separation->ms_ionization ms_detection MS/MS Detection (MRM) ms_ionization->ms_detection calibration Construct Calibration Curve ms_detection->calibration quantification Quantify this compound ms_detection->quantification calibration->quantification data_reporting Report Final Concentration quantification->data_reporting

Caption: Workflow for this compound quantification using UPLC-MS/MS.

References

Application Notes and Protocols for the Isolation of Lutonarin and Saponarin from Barley

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the isolation and purification of the flavonoids Lutonarin and Saponarin from barley (Hordeum vulgare). The protocols outlined are based on established scientific literature and are intended to guide researchers in obtaining high-purity compounds for further study and development.

Introduction

This compound (isoorientin-7-O-glucoside) and Saponarin (isovitexin-7-O-glucoside) are the major flavonoids found in barley seedlings.[1][2] These C-glycosylflavones have garnered significant interest due to their potential health benefits, including antioxidant and anti-inflammatory properties.[3][4][5][6] The increasing research into their therapeutic applications necessitates efficient and reliable methods for their isolation and purification.[1][2] This document details two primary methods for isolating these compounds: High-Speed Counter-Current Chromatography (HSCCC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Application Notes

The choice of isolation method depends on the desired scale, purity, and available equipment. HSCCC offers a significant advantage by eliminating irreversible adsorption of the sample onto a solid support, leading to excellent sample recovery.[2] It has been successfully used for the one-step separation of this compound and Saponarin from a crude extract of barley seedlings.[1][7][8][9] RP-HPLC is another powerful technique for the purification of these flavonoids, particularly for achieving high purity on an analytical to semi-preparative scale.

Quantitative Data Summary

The following tables summarize the quantitative data from the described isolation methods.

Table 1: Yield and Purity of this compound and Saponarin using HSCCC

CompoundAmount from 100 mg Crude SamplePurityReference
This compound24 mg>98%[1][7][8]
Saponarin14 mg>98%[1][7][8]

Table 2: Concentration of this compound and Saponarin in Barley Seedling Extracts

CompoundConcentration in Methanol Extract (mg/100g)Concentration in Unfermented Barley Sprouts (mg/g extract)Reference
This compound1036.90.32[5][10]
Saponarin1275.72.11[5][10]
Experimental Workflow

The overall process for isolating this compound and Saponarin from barley seedlings involves initial extraction followed by a purification step. The choice of purification method will depend on the specific research goals.

G cluster_0 Extraction cluster_1 Purification cluster_2 Analysis A Dried Barley Seedlings B Grind into Powder A->B C Extract with 30% Ethanol at 90°C B->C D Filter and Concentrate C->D E Precipitate and Dry D->E F Crude Brown Powder E->F G HSCCC Purification F->G Method 1 H RP-HPLC Purification F->H Method 2 I Pure this compound & Saponarin G->I H->I J HPLC Analysis for Purity I->J K Structural Confirmation (NMR, MS) I->K

Caption: Overall workflow for the isolation and purification of this compound and Saponarin.

Experimental Protocols

Protocol 1: Crude Sample Preparation from Barley Seedlings

This protocol describes the initial extraction of flavonoids from dried barley seedlings to obtain a crude powder suitable for further purification.[1]

Materials:

  • Dried barley seedlings

  • 30% Ethanol

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Grind 200 g of dried barley seedlings into a fine powder.

  • Extract the powder three times with 12 L of 30% ethanol at 90°C. The solid-to-liquid ratio should be 1:20 for each extraction.

    • First extraction: 2 hours

    • Second extraction: 2 hours

    • Third extraction: 1 hour

  • Combine all the filtrates and concentrate the solution using a rotary evaporator at 60°C under reduced pressure to a volume of 5 L.

  • Cool the resulting residue for 24 hours at 4°C to allow for precipitation.

  • Filter the precipitate and dry it to obtain approximately 1.5 g of a brown powder sample. This crude extract is now ready for purification.

Protocol 2: Purification of this compound and Saponarin by HSCCC

This protocol details the separation and purification of this compound and Saponarin from the crude extract using High-Speed Counter-Current Chromatography.[1][8]

Materials and Equipment:

  • High-Speed Counter-Current Chromatography (HSCCC) instrument

  • HPLC system for analysis

  • Two-phase solvent system: ethyl acetate/n-butanol/water (3:2:5, v/v/v)

  • Crude brown powder sample

Procedure:

  • Solvent System Preparation: Prepare the two-phase solvent system by mixing ethyl acetate, n-butanol, and water in a 3:2:5 volume ratio. Equilibrate the mixture in a separatory funnel at room temperature and separate the two phases (upper and lower) shortly before use.

  • HSCCC Instrument Setup:

    • Fill the entire column with the stationary phase (the upper phase of the solvent system).

    • Rotate the apparatus at 900 rpm.

    • Pump the mobile phase (the lower phase of the solvent system) into the column at a flow rate of 1.6 mL/min.

  • Sample Injection: Dissolve 100 mg of the crude brown powder sample in 20 mL of the lower phase (mobile phase). Once hydrodynamic equilibrium is reached in the column, inject the sample solution.

  • Chromatographic Separation:

    • Continue the separation at a revolution speed of 900 rpm and a flow rate of 1.6 mL/min.

    • Monitor the effluent at a detection wavelength of 280 nm.

    • Maintain the separation temperature at 25°C.

  • Fraction Collection and Analysis: Collect the fractions corresponding to the peaks of this compound and Saponarin. Analyze the purity of the collected fractions using HPLC. The purity of each compound should be over 98%.[1]

Protocol 3: Purification of this compound by RP-HPLC

This protocol is adapted from a method for isolating this compound from barley seedlings using methanol extraction followed by preparative RP-HPLC.[5]

Materials and Equipment:

  • Methanol

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative Reversed-Phase HPLC system with a photodiode array (PDA) detector

  • Crude methanol extract of barley seedlings

Procedure:

  • Initial Extraction: Perform a methanol extraction of barley seedlings to obtain a crude extract.

  • Preparative RP-HPLC:

    • Use a suitable preparative C18 column.

    • Prepare the mobile phases:

      • Solvent A: 0.1% TFA in water

      • Solvent B: 0.1% TFA in acetonitrile

    • Set the flow rate to 25 mL/min.

    • Employ the following gradient elution program:

      • 0-35 min: 0-15% B

      • 35-80 min: 15-100% B

    • Monitor the elution at 245, 280, and 325 nm.

  • Fraction Collection: Collect the fractions containing the this compound peak.

  • Purity Analysis: Analyze the purity of the collected this compound fraction using an analytical HPLC system.

Signaling Pathway

This compound has been shown to exhibit anti-inflammatory effects by suppressing the Nuclear Factor-κB (NF-κB) signaling pathway.[5]

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKB_Degradation IκB Degradation TLR4->IKB_Degradation NFKB_Activation NF-κB Activation NFKB_Translocation NF-κB Nuclear Translocation NFKB_Activation->NFKB_Translocation IKB_Degradation->NFKB_Activation Gene_Expression Pro-inflammatory Gene Expression (IL-6, TNF-α, COX-2, iNOS) NFKB_Translocation->Gene_Expression This compound This compound This compound->NFKB_Activation This compound->NFKB_Translocation

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

References

Troubleshooting & Optimization

Improving the solubility of Lutonarin for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Lutonarin for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

A1: this compound (isoorientin-7-O-glucoside) is a naturally occurring flavonoid glycoside found in plants like barley.[1] Like many flavonoids, it has poor aqueous solubility, which can lead to precipitation in cell culture media.[1][2] This precipitation can affect the accuracy and reproducibility of experimental results by altering the effective concentration of the compound.

Q2: What are the best solvents for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and other poorly water-soluble flavonoids for in vitro assays due to its strong solubilizing power for polar compounds.[3] Other organic solvents such as ethanol, methanol, and acetone can also be used, but their effectiveness may vary.[3][4]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The maximum tolerated concentration of DMSO varies between cell lines.[5] Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to avoid cytotoxic effects.[5][6] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.[5][7]

Q4: How does the glycoside structure of this compound affect its solubility?

A4: The presence of glucose moieties in this compound (a C-glycoside and an O-glycoside) generally increases its water solubility compared to its aglycone (luteolin).[8] However, it remains poorly soluble in aqueous solutions. Glycosylation can also improve the stability of the flavonoid in solution.[1][8]

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

Issue 1: My this compound solution precipitates immediately after being added to the cell culture medium.

  • Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium, or the DMSO concentration is too low to maintain its solubility.[9]

  • Solution:

    • Reduce the Final Concentration: Try using a lower final concentration of this compound in your experiment.

    • Optimize Mixing: Add the this compound stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling to ensure rapid and even dispersion.[9]

    • Use an Intermediate Dilution Step: Prepare an intermediate dilution of your this compound stock in a small volume of pre-warmed medium before adding it to the final culture volume.

Issue 2: The this compound solution appears clear at first but forms a precipitate after a few hours of incubation.

  • Possible Cause: You may have created a metastable supersaturated solution that is not stable over time at 37°C.[9] Changes in the pH of the medium due to cellular metabolism can also affect solubility.[9]

  • Solution:

    • Perform a Solubility Test: Before your experiment, test the solubility of your desired this compound concentration in the cell culture medium over the same incubation period to determine its stability.

    • Use a Buffered Medium: Consider using a medium containing HEPES buffer to maintain a more stable pH during the experiment.[9]

    • Reduce Incubation Time: If possible, reduce the incubation time of your experiment.

Issue 3: I observe a precipitate in my medium, but I'm not sure if it's the compound or something else.

  • Possible Cause: Precipitation can also be caused by components in the cell culture medium itself, such as salts or proteins, especially after temperature changes (e.g., warming up a cold medium).[3][10] It could also be a sign of bacterial or fungal contamination.[10]

  • Solution:

    • Check a "Medium-Only" Control: Warm up a sample of your cell culture medium without any this compound to see if a precipitate forms.

    • Microscopic Examination: Examine the culture under a microscope. Compound precipitates often appear as crystalline structures, while microbial contamination may present as motile bacteria or filamentous fungi.[10] A change in the medium's color (e.g., yellowing) often indicates a pH change due to contamination.[10]

Quantitative Data Summary

Table 1: Solubility of this compound and a Structurally Similar Flavonoid (Luteolin) in Common Organic Solvents.

CompoundSolventSolubility
This compound Organic SolventsSoluble (specific quantitative data not readily available)[1]
WaterLimited solubility[1]
Luteolin DMSO> 8 mg/mL[11][12]
Ethanol> 8 mg/mL[11][12]
Methanol> 1 mg/mL[11][12]
AcetoneHigh solubility[2]
Water< 1 mg/mL[11][12]

Table 2: Recommended Maximum DMSO Concentrations for In Vitro Assays.

DMSO ConcentrationRecommendation LevelNotes
≤ 0.1% Highly Recommended Generally considered safe for most cell lines with minimal impact on cell viability and function.[5][6]
0.1% - 0.5% Acceptable with Caution May be acceptable for some cell lines, but a vehicle control is essential to assess any potential effects of the solvent.[13]
> 0.5% - 1.0% Not Recommended without Prior Validation Can be toxic to sensitive cell lines and may influence experimental outcomes. Thorough validation is required.[5][7]
> 1.0% To be Avoided High risk of cytotoxicity and artifacts in the experimental results.[7][13]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 610.5 g/mol ), weigh 6.105 mg.

  • Adding the Solvent: Add the calculated volume of high-purity, sterile DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Dissolving the Compound: Vortex the tube for 1-2 minutes until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C in a water bath to aid dissolution.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell Treatment

  • Pre-warm Solutions: Pre-warm the cell culture medium and the this compound stock solution to 37°C.

  • Prepare Intermediate Dilution (Optional but Recommended): To minimize precipitation, first, dilute the stock solution in a small volume of pre-warmed medium. For example, to achieve a final concentration of 10 µM in 10 mL of medium from a 10 mM stock, you can add 10 µL of the stock to 990 µL of medium to make a 100 µM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate solution (or the stock solution directly if not using an intermediate step) to the final volume of the cell culture medium. Add the solution dropwise while gently swirling the medium.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize store Aliquot and Store at -20°C/-80°C sterilize->store thaw Thaw Stock and Warm Medium store->thaw dilute Dilute Stock in Pre-warmed Medium thaw->dilute treat Add to Cell Culture dilute->treat

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_flowchart start Precipitation Observed in Culture Medium q1 When did precipitation occur? start->q1 immediately Immediately upon adding to medium q1->immediately Immediately later After some incubation time q1->later Later cause1 Possible Causes: - Concentration too high - Poor mixing technique immediately->cause1 cause2 Possible Causes: - Metastable solution - pH shift in medium later->cause2 solution1 Solutions: - Lower final concentration - Add dropwise while swirling - Use intermediate dilution step cause1->solution1 solution2 Solutions: - Perform pre-experiment stability test - Use HEPES-buffered medium - Reduce incubation time cause2->solution2

Caption: Troubleshooting flowchart for this compound precipitation.

nf_kb_pathway cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits This compound->IkB Prevents Degradation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.[8][14][15][16]

mapk_pathway cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS / Stress MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates This compound This compound This compound->MAPK Inhibits Phosphorylation Genes Inflammatory Gene Expression TF->Genes Transcription

References

Technical Support Center: Optimizing Lutonarin Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Lutonarin for animal studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in an in vivo animal study?

A1: Currently, there is no established in vivo dosage for this compound in the scientific literature. However, based on in vitro efficacy and data from structurally similar flavonoids like Luteolin, a pilot dose-finding study is recommended.

A suggested starting point for oral administration in mice could be in the range of 10-50 mg/kg body weight. This is extrapolated from studies on Luteolin, which has shown anti-inflammatory effects at these concentrations.[1] It is crucial to perform a dose-escalation study to determine the optimal dose for your specific animal model and disease state.

Q2: What is the known mechanism of action for this compound?

A2: In vitro studies have shown that this compound exerts its anti-inflammatory effects by suppressing the Nuclear Factor-κB (NF-κB) signaling pathway.[2][3][4] It inhibits the LPS-induced expression, phosphorylation, and nuclear translocation of NF-κB.[2][3][4] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as inflammatory enzymes like COX-2 and iNOS.[2][3][4]

Q3: Is there any available toxicity data for this compound?

A3: In vitro studies on RAW 264.7 macrophages (a mouse cell line) have shown that this compound is not toxic at concentrations up to 150 µM.[2][3][4] However, there is currently no published in vivo toxicity data for this compound. A thorough toxicological evaluation should be a preliminary part of any in vivo experimental plan. For the related compound Luteolin, the oral LD50 is reported to be over 2500 mg/kg in mice and 5000 mg/kg in rats.[5]

Q4: What are the main challenges in administering this compound and other flavonoids in animal studies?

A4: Flavonoids, including this compound, often present challenges related to their physicochemical properties. Key issues include:

  • Low water solubility: This can make it difficult to prepare homogenous solutions for administration, potentially leading to inaccurate dosing.[6][7]

  • Poor bioavailability: After oral administration, many flavonoids are poorly absorbed from the gastrointestinal tract and undergo rapid metabolism in the liver and intestines.[8][9][10] This can result in low plasma concentrations of the active compound.

  • Stability: Flavonoids can be unstable in certain vehicles and under specific pH conditions, potentially degrading before administration or absorption.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in the dosing solution. Low aqueous solubility of this compound.- Use a co-solvent system (e.g., DMSO, ethanol) and dilute to the final concentration in a vehicle like saline or corn oil. Ensure the final concentration of the organic solvent is non-toxic to the animals. - Consider formulating this compound as a nanosuspension or complexing it with cyclodextrins to improve solubility.[6][11] - Prepare fresh dosing solutions immediately before administration.
High variability in experimental results between animals. Inconsistent dosing due to poor formulation; rapid metabolism and clearance of the compound.- Ensure the dosing solution is a homogenous suspension or solution. Use sonication or vigorous vortexing before each administration. - Consider alternative routes of administration, such as intraperitoneal (IP) injection, which may offer higher bioavailability than oral gavage. - Perform pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model.
Lack of a clear dose-dependent effect. The selected dose range may be too narrow or not encompass the therapeutic window; the compound may have low potency for the measured endpoint.- Conduct a wider dose-range finding study, including both lower and higher doses. - Ensure the chosen animal model is appropriate and sensitive to the expected pharmacological effect. - Verify the biological activity of your this compound batch with an in vitro assay before starting in vivo experiments.
Adverse effects observed in animals at higher doses (e.g., weight loss, lethargy). Potential toxicity of this compound or the vehicle at the administered concentration.- Immediately stop dosing and monitor the animals closely. - Conduct a preliminary toxicity study with a wider dose range to establish the maximum tolerated dose (MTD). - Evaluate the toxicity of the vehicle alone as a control group.

Quantitative Data Summary

Table 1: In Vitro Efficacy and Toxicity of this compound in RAW 264.7 Macrophages

ParameterConcentrationOutcomeReference
Effective Concentration (Anti-inflammatory) 20-60 µMDose-dependent suppression of LPS-induced NF-κB activation and pro-inflammatory mediators (IL-6, TNF-α, COX-2, iNOS).[2][3][4]
In Vitro Toxicity Up to 150 µMNo reduction in cell viability or increase in apoptosis.[2][3][4]

Table 2: In Vivo Dosage of a Structurally Similar Flavonoid (Luteolin) in Mice

CompoundAnimal ModelRoute of AdministrationDosageObserved EffectReference
LuteolinMiceOral25 and 50 mg/kgAnti-inflammatory and anti-nociceptive properties.[1]
Nano-LuteolinMice (tumor xenograft)Not specifiedNot specifiedSignificant inhibition of tumor growth compared to Luteolin.[6]

Experimental Protocols

Recommended Pilot Study for Determining Optimal this compound Dosage in a Mouse Model of Inflammation

  • Objective: To determine a safe and effective oral dose of this compound for reducing inflammation in a lipopolysaccharide (LPS)-induced inflammation mouse model.

  • Materials:

    • This compound (purity >95%)

    • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, or 5% DMSO in corn oil)

    • Lipopolysaccharide (LPS) from E. coli

    • 8-10 week old male C57BL/6 mice

    • Standard laboratory equipment for oral gavage and blood collection.

  • Experimental Groups (n=6-8 mice per group):

    • Group 1: Vehicle control (no LPS, no this compound)

    • Group 2: LPS control (Vehicle + LPS)

    • Group 3: this compound (10 mg/kg) + LPS

    • Group 4: this compound (25 mg/kg) + LPS

    • Group 5: this compound (50 mg/kg) + LPS

    • Group 6 (Optional): Positive control (e.g., Dexamethasone) + LPS

  • Procedure:

    • Acclimatize mice for at least one week before the experiment.

    • Prepare fresh this compound formulations daily. Ensure the compound is fully dissolved or homogenously suspended.

    • Administer the assigned dose of this compound or vehicle via oral gavage once daily for 3-5 consecutive days.

    • On the final day of treatment, 1 hour after the last this compound/vehicle administration, induce inflammation by intraperitoneal (IP) injection of LPS (e.g., 1 mg/kg).

    • Monitor mice for clinical signs of inflammation (e.g., lethargy, piloerection).

    • At a predetermined time point post-LPS injection (e.g., 4-6 hours), collect blood samples via cardiac puncture under terminal anesthesia.

    • Euthanize the mice and collect relevant tissues (e.g., liver, spleen, lungs).

  • Outcome Measures:

    • Measure plasma levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.

    • Analyze gene expression of inflammatory markers (e.g., Tnf, Il6, Cox2) in tissues using RT-qPCR.

    • Perform histological analysis of tissues to assess inflammatory cell infiltration.

Visualizations

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα (Degradation) IkB->p_IkB NFkB NF-κB (p65/p50) p_NFkB p-NF-κB NFkB->p_NFkB Translocates to NFkB_IkB NF-κB/IκBα Complex NFkB_IkB->IkB NFkB_IkB->NFkB Releases Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes Induces Transcription p_NFkB->Nucleus

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental_Workflow start Start: Pilot Study acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Randomize into Experimental Groups acclimatization->grouping dosing Daily Oral Gavage: This compound or Vehicle (3-5 days) grouping->dosing induction Inflammation Induction (LPS IP Injection) dosing->induction monitoring Clinical Monitoring induction->monitoring sampling Sample Collection (Blood & Tissues) monitoring->sampling analysis Biochemical & Molecular Analysis (ELISA, RT-qPCR, Histology) sampling->analysis evaluation Data Evaluation: Efficacy & Safety analysis->evaluation end End: Optimal Dose Range Identified evaluation->end

Caption: Workflow for a pilot in vivo study of this compound.

References

Technical Support Center: Lutonarin Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lutonarin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Extraction Troubleshooting

???+ question "Why is my this compound extraction yield consistently low?"

???+ question "What is the most effective solvent system for this compound extraction?"

Purification Troubleshooting

???+ question "I am having trouble separating this compound from other similar flavonoids. How can I improve the purity?"

???+ question "My this compound appears to be degrading during purification. What can I do to prevent this?"

Data Presentation

Table 1: Reported Yield and Purity of this compound from Different Purification Methods

Purification MethodStarting MaterialAmount of Starting MaterialYield of this compoundPurityReference
High-Speed Counter-Current Chromatography (HSCCC)Crude Brown Powder from Barley Seedlings100 mg24 mg>98%[1][2][3]
Methanol Extraction (quantification in extract)Barley Seedlings100 g1036.9 mgNot Applicable[4]

Experimental Protocols

1. Methanol Extraction of this compound from Barley Seedlings

This protocol is adapted from studies on this compound isolation.[4][5]

  • Homogenization: Freeze-dry young barley leaves and grind them into a fine powder.

  • Extraction: Suspend the powdered barley leaves in methanol. The exact ratio can be optimized, but a solid-to-liquid ratio of 1:10 to 1:20 (g/mL) is a good starting point. Stir or sonicate the mixture at room temperature for a specified period (e.g., 2-4 hours).

  • Filtration and Concentration: Filter the mixture to remove solid plant material. Concentrate the resulting methanol extract using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

  • Further Processing: The crude extract can then be subjected to further purification steps like HPLC or HSCCC.

2. High-Speed Counter-Current Chromatography (HSCCC) Purification

This protocol is based on a successful method for separating this compound and saponarin.[1][2]

  • Solvent System Preparation: Prepare a two-phase solvent system of ethyl acetate/n-butanol/water at a volume ratio of 3:2:5. Mix the solvents thoroughly in a separatory funnel and allow the phases to separate at room temperature. Degas both the upper (stationary) and lower (mobile) phases in an ultrasonic bath before use.

  • Sample Preparation: Dissolve the crude extract (e.g., 100 mg) in the lower phase (e.g., 20 mL).

  • HSCCC Operation:

    • Fill the HSCCC column entirely with the upper phase (stationary phase).

    • Set the revolution speed (e.g., 900 rpm) and pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 1.6 mL/min).

    • Once the system reaches hydrodynamic equilibrium, inject the sample solution.

    • Monitor the eluent at a suitable wavelength (e.g., 280 nm).

  • Fraction Collection and Analysis: Collect the fractions corresponding to the this compound peak. Analyze the purity of the collected fractions using analytical HPLC.

3. Preparative Reversed-Phase HPLC Purification

This protocol is a modified version of a published method for this compound purification.[4]

  • Column: Use a suitable preparative C18 column.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution:

    • 0-35 min: 0-15% B

    • 35-80 min: 15-100% B

  • Flow Rate: A typical flow rate for preparative HPLC is in the range of 10-30 mL/min (e.g., 25 mL/min).

  • Detection: Monitor the elution using a photodiode array (PDA) detector at wavelengths relevant for flavonoids (e.g., 245, 280, and 325 nm).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Post-Purification: Evaporate the solvent from the collected fraction to obtain the purified this compound.

Visualizations

Extraction_Workflow start Barley Seedlings homogenize Homogenization (Grinding/Powdering) start->homogenize extract Methanol Extraction homogenize->extract filter Filtration extract->filter concentrate Concentration (Rotary Evaporation) filter->concentrate crude_extract Crude this compound Extract concentrate->crude_extract purify Purification (HPLC or HSCCC) crude_extract->purify end Purified this compound purify->end

Caption: General workflow for the extraction and purification of this compound.

Purification_Logic start Crude Extract purity_check Assess Purity (Analytical HPLC) start->purity_check low_purity Low Purity purity_check->low_purity < 98% high_purity High Purity (>98%) purity_check->high_purity > 98% hsccc HSCCC Purification low_purity->hsccc High sample load Good for similar compounds prep_hplc Preparative HPLC low_purity->prep_hplc High resolution needed macroporous_resin Macroporous Resin (Optional Pre-purification) low_purity->macroporous_resin hsccc->high_purity prep_hplc->high_purity macroporous_resin->hsccc Proceed to final purification

Caption: Decision logic for choosing a this compound purification method.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IkBa_phos IκBα Phosphorylation & Degradation LPS->IkBa_phos Stimulates This compound This compound This compound->IkBa_phos Inhibits NFkB_p65_p50_active NF-κB (p65/p50) (Active) IkBa_phos->NFkB_p65_p50_active Activates NFkB_p65_p50 NF-κB (p65/p50) (Cytoplasmic) NFkB_p65_p50->NFkB_p65_p50_active Release of IκBα nucleus Nucleus NFkB_p65_p50_active->nucleus Translocates to gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) nucleus->gene_expression Promotes nuclear_translocation Nuclear Translocation

Caption: this compound's inhibition of the NF-κB signaling pathway.[4]

References

Technical Support Center: Enhancing the Bioavailability of Lutonarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Lutonarin.

FAQs and Troubleshooting Guides

This section addresses common challenges encountered during experiments aimed at improving this compound's bioavailability.

I. Poor Aqueous Solubility of this compound

Question: My this compound sample is not dissolving in aqueous buffers. What is its aqueous solubility, and what solvents can I use?

Troubleshooting Poor Solubility:

IssuePotential CauseRecommended Solution
Precipitation in aqueous buffer This compound's low aqueous solubility.Prepare a high-concentration stock solution in 100% DMSO. Dilute the stock solution in your aqueous buffer to the final working concentration immediately before use. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
Incomplete dissolution of powder Inadequate mixing or solvent volume.Vortex the solution thoroughly and use an ultrasonic bath to aid dissolution in the initial stock solution. Ensure you are using a sufficient volume of solvent.
II. Low Permeability Across Intestinal Models

Question: I am observing low transport of this compound across my Caco-2 cell monolayer. What could be the reason, and how can I improve it?

Answer: The transport of flavonoids across the intestinal epithelium is a complex process. While some flavonoid aglycones can passively diffuse, glycosylated flavonoids like this compound may rely on active transport mechanisms. Studies on similar flavonoid glycosides suggest that they can be transported by sugar transporters such as the sodium-dependent glucose transporter 1 (SGLT1) and glucose transporter 2 (GLUT2). The degree of glycosylation can influence the permeability, with some studies showing that increased glycosylation can lead to higher permeability in Caco-2 models. It is also possible that this compound is a substrate for efflux transporters, which would actively pump it out of the cells, reducing its net absorption.

Troubleshooting Low Permeability in Caco-2 Assays:

IssuePotential CauseRecommended Solution
Low apparent permeability (Papp) value Poor passive diffusion and/or efflux transporter activity.Investigate the involvement of efflux transporters by co-incubating with known inhibitors (e.g., verapamil for P-glycoprotein). To explore active uptake, assess the involvement of sugar transporters by co-incubating with their inhibitors (e.g., phloridzin for SGLT1).
High variability in Papp values Inconsistent Caco-2 monolayer integrity.Regularly monitor the transepithelial electrical resistance (TEER) of your Caco-2 monolayers to ensure they are confluent and have intact tight junctions before and after the transport experiment.
Low recovery of this compound Binding to plasticware or cellular components.Use low-binding plates and tubes. Quantify the amount of this compound in the cell lysate at the end of the experiment to determine cellular accumulation.
III. Rapid Metabolism of this compound

Question: How is this compound metabolized, and how can I inhibit its metabolism in vitro to study its direct effects?

Answer: Direct metabolic studies on this compound are limited. However, based on its structure (a luteolin glycoside), it is likely to undergo extensive metabolism. The glycosidic bond may be hydrolyzed by intestinal microflora or enzymes to yield its aglycone, luteolin. Luteolin itself is known to be metabolized by Phase I (cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1) and Phase II enzymes (UDP-glucuronosyltransferases - UGTs, and sulfotransferases - SULTs). UGTs such as UGT1A1, UGT1A6, and UGT1A9 are known to glucuronidate luteolin.

Troubleshooting Rapid Metabolism in In Vitro Models:

IssuePotential CauseRecommended Solution
Rapid disappearance of this compound in liver microsome assays Extensive Phase I and/or Phase II metabolism.To study the role of specific enzymes, use selective inhibitors for CYPs (e.g., α-naphthoflavone for CYP1A), UGTs (e.g., probenecid, a non-specific inhibitor), or SULTs (e.g., pentachlorophenol).
Formation of multiple unknown metabolites Complex metabolic pathways involving multiple enzymes.Utilize high-resolution mass spectrometry to identify the chemical formula of the metabolites. Compare the fragmentation patterns with known metabolites of luteolin and other flavonoids to tentatively identify the structures.

Experimental Protocols

This section provides detailed methodologies for key experiments related to enhancing this compound's bioavailability.

Preparation of this compound-Loaded Nanoparticles (Nanoprecipitation Method)

This protocol describes a general method for preparing this compound-loaded polymeric nanoparticles, which can enhance its solubility and permeability.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Polyvinyl alcohol (PVA)

  • Purified water

Procedure:

  • Dissolve a specific amount of this compound and PLGA in acetone to form the organic phase.

  • Prepare an aqueous solution of PVA (e.g., 1% w/v) to serve as the aqueous phase.

  • Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.

  • Continue stirring for several hours at room temperature to allow for the evaporation of the organic solvent and the formation of nanoparticles.

  • Centrifuge the nanoparticle suspension to collect the nanoparticles.

  • Wash the nanoparticles with purified water to remove any unencapsulated this compound and excess PVA.

  • Resuspend the nanoparticles in a suitable medium or lyophilize for long-term storage.

Characterization:

  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Quantify the amount of free this compound in the supernatant after centrifugation using a validated analytical method (e.g., UPLC-MS/MS) and calculate as follows:

    • Encapsulation Efficiency (%) = [(Total this compound - Free this compound) / Total this compound] x 100

  • Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

Nanoparticle_Preparation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase This compound This compound Mix Mix & Stir This compound->Mix PLGA PLGA PLGA->Mix Acetone Acetone Acetone->Mix PVA PVA PVA->Mix Water Water Water->Mix Evaporation Solvent Evaporation Mix->Evaporation Centrifuge Centrifugation Evaporation->Centrifuge Wash Washing Centrifuge->Wash Final Nanoparticle Suspension/ Lyophilized Powder Wash->Final

Caption: Workflow for this compound Nanoparticle Preparation.

Caco-2 Permeability Assay

This protocol outlines the steps to assess the intestinal permeability of this compound using the Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (as a marker for monolayer integrity)

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.

  • Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Prior to the experiment, wash the cell monolayers with pre-warmed HBSS.

  • Add the test solution containing this compound (at a non-toxic concentration, e.g., 10 µM) to the apical (AP) side and fresh HBSS to the basolateral (BL) side to assess AP-to-BL transport (absorption).

  • To assess BL-to-AP transport (efflux), add the this compound solution to the BL side and fresh HBSS to the AP side.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh HBSS.

  • At the end of the experiment, measure the concentration of this compound in all collected samples using a validated analytical method (e.g., UPLC-MS/MS).

  • Assess monolayer integrity by measuring the transport of Lucifer yellow.

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

  • Papp (cm/s) = (dQ/dt) / (A * C0)

    • dQ/dt is the rate of drug transport (µmol/s)

    • A is the surface area of the membrane (cm²)

    • C0 is the initial concentration of the drug in the donor chamber (µmol/cm³)

Calculate the efflux ratio:

  • Efflux Ratio = Papp (BL-AP) / Papp (AP-BL)

    • An efflux ratio greater than 2 suggests the involvement of active efflux.

Caco2_Permeability_Workflow cluster_transport Transport Experiment Start Seed Caco-2 cells on Transwell inserts Culture Culture for 21-28 days to form monolayer Start->Culture Prepare Wash monolayer with HBSS Culture->Prepare Add_AP Add this compound to Apical side Prepare->Add_AP Add_BL Add this compound to Basolateral side Prepare->Add_BL Incubate Incubate at 37°C Add_AP->Incubate Add_BL->Incubate Sample Collect samples from receiver chamber at time points Incubate->Sample Analyze Analyze this compound concentration (UPLC-MS/MS) Sample->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate

Caption: Caco-2 Permeability Assay Workflow.

In Vitro Metabolism Study using Liver Microsomes

This protocol provides a method to investigate the metabolic stability of this compound using liver microsomes.

Materials:

  • This compound

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

Procedure:

  • Prepare a reaction mixture containing liver microsomes and this compound in phosphate buffer.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Include control incubations without the NADPH regenerating system to account for non-enzymatic degradation.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated UPLC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

Metabolism_Workflow Start Prepare reaction mixture: This compound, Microsomes, Buffer Pre_incubate Pre-incubate at 37°C Start->Pre_incubate Initiate Initiate reaction with NADPH regenerating system Pre_incubate->Initiate Incubate Incubate and collect samples at time points Initiate->Incubate Terminate Terminate reaction with Acetonitrile Incubate->Terminate Analyze Analyze this compound concentration (UPLC-MS/MS) Terminate->Analyze Calculate Calculate in vitro half-life Analyze->Calculate

Caption: In Vitro Metabolism Workflow.

Signaling Pathways in Flavonoid Absorption and Metabolism

The absorption and metabolism of flavonoids are influenced by various signaling pathways that regulate the expression and activity of transporters and metabolic enzymes. While specific pathways for this compound are not yet fully elucidated, general flavonoid-related pathways are relevant.

Signaling_Pathways cluster_absorption Intestinal Absorption cluster_metabolism Metabolism (Liver & Intestine) cluster_regulation Regulatory Signaling Pathways SGLT1 SGLT1 GLUT2 GLUT2 Efflux Efflux Transporters (e.g., P-gp, MRP2) PhaseI Phase I Enzymes (e.g., CYP1A1, CYP1B1) Metabolites Metabolites (Glucuronides, Sulfates) PhaseI->Metabolites PhaseII Phase II Enzymes (e.g., UGTs, SULTs) PhaseII->Metabolites PXR_CAR PXR/CAR PXR_CAR->Efflux Regulates PXR_CAR->PhaseI Regulates PXR_CAR->PhaseII Regulates Nrf2 Nrf2/ARE Nrf2->PhaseII Regulates AhR AhR AhR->PhaseI Regulates Lutonarin_Glycoside This compound (Glycoside) Lutonarin_Glycoside->SGLT1 Uptake Lutonarin_Glycoside->GLUT2 Uptake Lutonarin_Aglycone This compound (Aglycone) Lutonarin_Glycoside->Lutonarin_Aglycone Hydrolysis Lutonarin_Aglycone->Efflux Efflux Lutonarin_Aglycone->PhaseI Lutonarin_Aglycone->PhaseII

Caption: Key Pathways in Flavonoid Absorption and Metabolism.

References

Technical Support Center: Lutonarin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lutonarin quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

1. Sample Preparation & Extraction

Q1: I am seeing low recovery of this compound from my plant tissue samples. What are the potential causes and solutions?

A: Low recovery of this compound during extraction from plant matrices can be attributed to several factors. Inadequate cell lysis, improper solvent selection, and degradation of the analyte are common culprits.

Troubleshooting Steps:

  • Optimize Cell Lysis: Ensure the plant tissue is thoroughly homogenized. Cryogenic grinding with liquid nitrogen can be effective in breaking down tough cell walls.

  • Solvent System Evaluation: this compound, a flavonoid glycoside, is polar. Extraction is often performed with methanol or ethanol, sometimes with a small percentage of acid (e.g., 0.1% HCl or formic acid) to improve stability and extraction efficiency. Consider testing different solvent polarities and compositions. For instance, an aqueous-organic mixture like 70% methanol may be more effective than absolute methanol.

  • Ultrasound-Assisted Extraction (UAE): Employing UAE can enhance extraction efficiency by disrupting cell walls and improving solvent penetration.

  • Temperature and Time: Optimize the extraction temperature and duration. While elevated temperatures can increase extraction yield, prolonged exposure to heat can lead to degradation. A typical starting point is extraction at room temperature for 1-2 hours or at 40-50°C for a shorter duration (e.g., 30 minutes).

  • Protect from Light and Oxidation: Flavonoids can be sensitive to light and oxidation. Conduct extraction in amber vials and consider adding antioxidants like ascorbic acid to the extraction solvent.

2. Chromatographic Analysis & Matrix Effects

Q2: My this compound peak is showing poor shape (e.g., tailing, fronting) in my HPLC/UPLC chromatogram. How can I improve it?

A: Poor peak shape in liquid chromatography is often related to issues with the mobile phase, column, or interactions between the analyte and the stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state and, consequently, the peak shape of flavonoids. For this compound, which has phenolic hydroxyl groups, a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) is generally recommended to suppress ionization and achieve sharp, symmetrical peaks.

  • Column Choice: A C18 column is commonly used for flavonoid analysis. However, if peak tailing persists, it could be due to secondary interactions with residual silanols on the stationary phase. Consider using a column with end-capping or a different stationary phase chemistry.

  • Gradient Optimization: Adjust the gradient elution profile. A shallower gradient around the elution time of this compound can improve peak resolution and shape.

  • Flow Rate and Temperature: Optimize the flow rate and column temperature. A lower flow rate can sometimes improve peak shape, while a higher temperature can reduce viscosity and improve mass transfer.

Q3: I am quantifying this compound in a biological matrix (e.g., plasma, urine) using LC-MS/MS and suspect matrix effects are impacting my results. How can I confirm and mitigate this?

A: Matrix effects, such as ion suppression or enhancement, are a significant challenge in bioanalysis and can lead to inaccurate quantification.[1][2][3]

Confirmation of Matrix Effects:

The most common method to assess matrix effects is the post-extraction spike method. This involves comparing the analyte's response in a neat solution to its response in a blank matrix extract spiked at the same concentration.

Mitigation Strategies:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample.[3]

    • Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing all interfering phospholipids.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. The choice of extraction solvent is critical.

    • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix components and can be tailored to the specific analyte and matrix.

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. A longer run time or a different column may be necessary.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has the same physicochemical properties as the analyte, it will be affected by ion suppression or enhancement in the same way, allowing for accurate correction.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.

Illustrative Data on Matrix Effects:

The following table illustrates a hypothetical scenario of ion suppression in the quantification of this compound in plasma and how different sample preparation techniques can mitigate this effect.

Sample Preparation MethodAnalyte Response (Area Counts) in Neat SolutionAnalyte Response (Area Counts) in Spiked Plasma ExtractMatrix Effect (%)
Protein Precipitation500,000200,000-60%
Liquid-Liquid Extraction500,000350,000-30%
Solid-Phase Extraction500,000450,000-10%

3. Analyte Stability

Q4: I am concerned about the stability of this compound in my samples and standards. What are the best practices for ensuring its integrity?

A: Flavonoids like this compound can be susceptible to degradation under certain conditions.[4][5][6] Establishing the stability of the analyte in the biological matrix and in solution is a critical part of method validation.

Best Practices for Ensuring Stability:

  • Storage Conditions: Store stock solutions, working standards, and biological samples at low temperatures, typically -20°C or -80°C, to minimize degradation.

  • Freeze-Thaw Stability: Evaluate the stability of this compound after multiple freeze-thaw cycles. It is advisable to aliquot samples to avoid repeated freezing and thawing.

  • Bench-Top Stability: Assess the stability of the analyte in the matrix at room temperature for a period that mimics the sample handling time.

  • Autosampler Stability: Determine the stability of the processed samples in the autosampler to ensure no degradation occurs during the analytical run.

  • pH and Light: As mentioned earlier, maintaining a slightly acidic pH and protecting solutions from light can help prevent degradation.

Experimental Protocols

Protocol 1: Extraction of this compound from Barley Seedlings for HPLC-UV Analysis

This protocol is a generalized procedure based on methods for flavonoid extraction from plant materials.[7][8][9]

  • Sample Preparation: Lyophilize fresh barley seedlings and grind them into a fine powder.

  • Extraction:

    • Weigh 1 gram of the powdered sample into a 50 mL conical tube.

    • Add 20 mL of 70% methanol containing 0.1% formic acid.

    • Vortex for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath at 40°C for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration:

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.

  • Analysis:

    • Inject the filtered extract into the HPLC system.

    • Detection is typically performed at a wavelength around 350 nm for flavonoids.

Protocol 2: Quantification of this compound in Human Plasma by UPLC-MS/MS

This protocol outlines a general workflow for the bioanalysis of a small molecule like this compound in plasma.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • Spike 100 µL of plasma with an appropriate internal standard (ideally, a stable isotope-labeled this compound).

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the plasma sample.

    • Vortex for 2 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject the reconstituted sample into the UPLC-MS/MS system.

    • Use electrospray ionization (ESI) in negative mode for detection.

    • Monitor specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard.

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound quantification.

cluster_workflow General Experimental Workflow for this compound Quantification Sample Sample Collection (Plant Tissue / Biological Fluid) Preparation Sample Preparation (Homogenization, Extraction) Sample->Preparation Cleanup Sample Cleanup (PPT, LLE, SPE) Preparation->Cleanup Analysis Instrumental Analysis (HPLC-UV / UPLC-MS/MS) Cleanup->Analysis Data Data Processing & Quantification Analysis->Data

Caption: A generalized workflow for the quantification of this compound.

cluster_matrix_effects Mitigation Strategies for Matrix Effects in LC-MS/MS ME Matrix Effects (Ion Suppression/Enhancement) SC Improved Sample Cleanup (e.g., SPE) ME->SC CS Chromatographic Separation ME->CS IS Use of SIL-IS ME->IS D Sample Dilution ME->D

Caption: Key strategies to address matrix effects in bioanalysis.

cluster_troubleshooting Troubleshooting Logic for Low Analyte Recovery Problem Low this compound Recovery Lysis Inadequate Cell Lysis? Problem->Lysis Solvent Suboptimal Solvent? Problem->Solvent Degradation Analyte Degradation? Problem->Degradation SolutionLysis Optimize Homogenization Lysis->SolutionLysis SolutionSolvent Test Different Polarities Solvent->SolutionSolvent SolutionDegradation Control Temp., pH, Light Degradation->SolutionDegradation

Caption: A decision tree for troubleshooting low recovery of this compound.

References

Technical Support Center: Lutonarin Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Lutonarin during storage. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound, a flavonoid, is susceptible to degradation from various environmental factors. The primary factors include:

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.

  • pH: this compound is sensitive to pH changes and can degrade in both acidic and alkaline conditions.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Oxidation: As an antioxidant, this compound is prone to degradation by oxidative processes.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it is crucial to adhere to the following storage recommendations:

FormStorage TemperatureDuration
Powder -20°CUp to 3 years
4°CUp to 2 years
In Solvent (e.g., DMSO) -80°CUp to 6 months
-20°CUp to 1 month[1]

Note: For solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation.

Q3: How can I monitor the degradation of this compound in my samples?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor this compound degradation. This method should be able to separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining active compound. Key parameters for a suitable HPLC method include a C18 column and a mobile phase gradient of acetonitrile and water with a suitable buffer.

Q4: What are the potential degradation products of this compound?

A4: Under forced degradation conditions (e.g., acid, base, oxidation, heat, light), flavonoids like this compound can undergo various reactions, including hydrolysis of glycosidic bonds and oxidation of the flavonoid backbone. The specific degradation products of this compound can be identified and characterized using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of this compound potency in stored solutions. - Improper storage temperature.- Repeated freeze-thaw cycles.- Exposure to light.- Store solutions at -80°C for long-term storage or -20°C for short-term storage.[1]- Prepare single-use aliquots.- Store vials in the dark or use amber vials.
Unexpected peaks in HPLC chromatogram. - Degradation of this compound.- Perform a forced degradation study to identify potential degradation product peaks.- Use a validated stability-indicating HPLC method.
Variability in experimental results. - Inconsistent this compound concentration due to degradation.- Prepare fresh solutions for each experiment or use properly stored aliquots.- Regularly check the purity of your this compound stock using HPLC.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Treat the this compound stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the this compound stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the this compound stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Analyze all samples by a validated stability-indicating HPLC-UV method and LC-MS/MS to quantify the remaining this compound and identify degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 60 40
    25 10 90
    30 10 90
    31 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm and 350 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.

Visualizations

Logical Workflow for this compound Stability Assessment

cluster_storage Storage Conditions cluster_degradation Degradation Factors cluster_analysis Analytical Monitoring storage_powder Powder (-20°C or 4°C) hplc Stability-Indicating HPLC-UV storage_powder->hplc Regular QC storage_solution Solution (-80°C or -20°C) storage_solution->hplc Regular QC temp Temperature temp->hplc ph pH ph->hplc light Light light->hplc oxidation Oxidation oxidation->hplc lcms LC-MS/MS for Degradant ID hplc->lcms If degradation observed

Caption: Workflow for assessing this compound stability.

Potential Degradation Pathways of a Flavonoid Glycoside

This compound This compound (Flavonoid Glycoside) Aglycone Aglycone (Luteolin) This compound->Aglycone Hydrolysis Sugar Sugar Moiety This compound->Sugar Hydrolysis Oxidized_Products Oxidized Products This compound->Oxidized_Products Oxidation Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products Light Aglycone->Oxidized_Products Oxidation Hydrolyzed_Products Hydrolyzed Products Aglycone->Hydrolyzed_Products Further Degradation

Caption: General degradation pathways for a flavonoid glycoside like this compound.

References

Optimizing Cell-Based Assays for Lutonarin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell-based assays involving the flavonoid Lutonarin.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause(s) Suggested Solution(s)
Inconsistent or low potency (high IC50 values) in anti-inflammatory assays. 1. Suboptimal concentration of this compound. 2. Inadequate stimulation of the inflammatory pathway (e.g., LPS). 3. Cell health and passage number.1. Perform a dose-response experiment with this compound concentrations ranging from 1 to 100 µM. A common effective range for inhibiting NF-κB signaling is 20-60 µM.[1] 2. Ensure the concentration and incubation time of the inflammatory stimulus (e.g., 1 µg/mL LPS for 24 hours) are sufficient to induce a robust response.[2] 3. Use cells at a low passage number and ensure they are in the logarithmic growth phase.
High background or false positives in cell viability assays (e.g., MTT assay). 1. Direct reduction of the assay reagent by this compound. Flavonoids, as antioxidant compounds, can directly reduce tetrazolium salts like MTT, leading to a false positive signal for cell viability.[3][4] 2. This compound precipitation at high concentrations.1. Include a "no-cell" control with this compound at all tested concentrations to measure direct reagent reduction. 2. Consider alternative viability assays that are less susceptible to interference from reducing compounds, such as the sulforhodamine B (SRB) assay or cell counting via Trypan Blue exclusion.[5] 3. Visually inspect wells for any precipitate after adding this compound. If precipitation occurs, lower the concentration or try a different solvent system.
Low transfection efficiency in reporter gene assays (e.g., NF-κB luciferase reporter). 1. Suboptimal DNA-to-transfection reagent ratio. 2. Cell confluency at the time of transfection.1. Optimize the ratio of your NF-κB reporter plasmid and transfection reagent. 2. Transfect cells when they are at 70-80% confluency for optimal uptake.
Variability in apoptosis assay results (e.g., Annexin V/PI staining). 1. Inconsistent cell handling during staining. 2. Delayed analysis after staining.1. Handle cells gently to avoid mechanical damage to the cell membrane, which can lead to false positives for both Annexin V and PI.[6] 2. Analyze stained cells by flow cytometry as soon as possible, as apoptosis is a dynamic process. Keep samples on ice and protected from light during any delays.[6][7]

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound in cell-based assays?

This compound primarily exhibits anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] It inhibits the phosphorylation and degradation of IκBα, which leads to the retention of NF-κB in the cytoplasm and prevents its translocation to the nucleus.[2] This, in turn, reduces the expression of pro-inflammatory mediators.

2. What is a typical effective concentration range for this compound?

For its anti-inflammatory properties, a concentration range of 20-60 µM has been shown to be effective in dose-dependently suppressing NF-κB signaling.[1] However, the optimal concentration can vary depending on the cell type and the specific assay. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.

3. Is this compound cytotoxic?

This compound has been shown to have low cytotoxicity in certain cell lines, such as RAW 264.7 macrophages, at concentrations up to 150 µM.[2] However, like many flavonoids, it may exhibit cytotoxic effects at higher concentrations or in different cell lines. It is crucial to determine the cytotoxic profile of this compound in your specific cell model using a reliable cell viability assay.

4. How should I prepare and store this compound solutions?

This compound is often soluble in dimethyl sulfoxide (DMSO).[8][9][10][11] Prepare a high-concentration stock solution in DMSO and store it at -20°C or -80°C. For cell-based assays, dilute the stock solution in the cell culture medium to the final desired concentration. The final DMSO concentration in the culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

5. Can this compound interfere with my cell-based assay?

Yes, as a flavonoid, this compound has the potential to interfere with certain assays. Its antioxidant properties can lead to false positives in viability assays that rely on redox reactions, such as the MTT assay.[3][4] It is essential to run appropriate controls, such as a cell-free assay with the compound alone, to check for interference.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related flavonoids to aid in experimental design.

Table 1: Reported IC50 Values for this compound and Related Flavonoids

CompoundCell LineAssayIC50 (µM)Reference
Flavonoid AnalogsVarious Cancer Cell LinesCrystal Violet10 - 50[12]
Lutein-rich extractMCF-7 (Breast Cancer)SRB3.10 µg/ml[5]
Lutein-rich extractHepG2 (Liver Cancer)SRB6.11 µg/ml[5]
LuteolinVarious Cancer Cell LinesNot SpecifiedVaries[13]

Note: Direct IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in the provided search results. The data for related flavonoids can be used as a preliminary guide for concentration range selection.

Table 2: Recommended Concentration Ranges for Common Solvents in Cell Culture

SolventRecommended Max. Concentration (v/v)Notes
DMSO< 0.5%Can induce cellular stress and affect cell function at higher concentrations.[8][9][11]
Ethanol< 0.5%Generally well-tolerated at low concentrations.
Acetone< 0.5%Can be a suitable alternative to DMSO for some compounds.[8]

Experimental Protocols & Workflows

Signaling Pathway Diagram

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFκB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Induces

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_assay Assay & Analysis A Seed Cells in 96-well plate B Allow cells to adhere (overnight) A->B C Pre-treat with this compound (various concentrations) B->C D Stimulate with LPS (e.g., 1 µg/mL) C->D E Perform desired assay (e.g., Viability, NF-κB reporter) D->E F Data Acquisition E->F G Data Analysis F->G

Caption: General workflow for a cell-based assay with this compound.

Detailed Methodologies

1. Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This protocol is an alternative to the MTT assay and is less prone to interference from flavonoids.

  • Materials:

    • Cells of interest

    • 96-well plates

    • This compound stock solution (in DMSO)

    • Culture medium

    • 10% (w/v) Trichloroacetic acid (TCA)

    • 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid

    • 10 mM Tris base solution (pH 10.5)

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat cells with a serial dilution of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).

    • After incubation, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

    • Wash the plate five times with slow-running tap water and allow it to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Read the absorbance at 510 nm using a microplate reader.

2. NF-κB Reporter Gene Assay

This protocol describes a luciferase-based reporter assay to measure NF-κB activation.[14][15][16][17]

  • Materials:

    • HEK293 cells (or other suitable cell line)

    • NF-κB luciferase reporter plasmid

    • Control plasmid (e.g., Renilla luciferase)

    • Transfection reagent

    • This compound stock solution

    • LPS or other NF-κB activator

    • Dual-luciferase reporter assay system

    • Luminometer

  • Procedure:

    • Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

    • After 24 hours, re-plate the transfected cells into a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS) for 6-24 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities according to the manufacturer's instructions for the dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

3. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol outlines the detection of apoptosis using flow cytometry.[6][7][18][19][20]

  • Materials:

    • Cells of interest

    • This compound stock solution

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells and treat them with the desired concentrations of this compound for the appropriate duration to induce apoptosis.

    • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

      • Healthy cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

References

Technical Support Center: Strategies for Scaling Up Lutonarin Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the isolation of Lutonarin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the this compound isolation process in a question-and-answer format.

Issue 1: Low this compound Yield

  • Question: We are experiencing a significantly lower than expected yield of this compound from our barley seedling extract. What are the potential causes and how can we improve the yield?

  • Potential Causes & Solutions:

    • Suboptimal Source Material: The concentration of this compound in barley seedlings can vary depending on factors like cultivar, growth stage, and light exposure.[1] It has been observed that the content of C-glycosylflavones, including this compound, is high in the early growth stages of seedlings.[1]

      • Solution: Harvest barley seedlings at an early growth stage (e.g., around 10 days after sprouting) to maximize this compound content. Ensure consistent and adequate light exposure during cultivation, as this has been shown to correlate with higher saponarin (a related flavonoid) content, suggesting a similar effect on this compound.

    • Inefficient Extraction: The choice of solvent and extraction parameters are critical for maximizing the recovery of flavonoids.[2][3][4][5]

      • Solution: Employ a polar solvent for extraction, such as methanol or ethanol, as flavonoids with sugar moieties are moderately soluble in them.[3] Optimize the solvent-to-solid ratio (a common starting point is 10:1 to 50:1 mL/g), extraction time, and temperature.[2] For heat-sensitive compounds like flavonoids, consider using extraction techniques that operate at lower temperatures, such as ultrasound-assisted extraction (UAE).[2]

    • Incomplete Precipitation or Recovery: During the concentration of the initial extract, some this compound may be lost if not handled correctly.

      • Solution: After concentrating the initial extract by rotary evaporation, ensure the residue is cooled for an adequate amount of time (e.g., 24 hours at 4°C) to allow for maximum precipitation before filtration.[6]

    • Degradation during Processing: Flavonoids can be susceptible to degradation under certain conditions of pH, temperature, and light exposure.[7][8][9][10]

      • Solution: Maintain a slightly acidic to neutral pH during extraction and purification. Avoid prolonged exposure to high temperatures.[7] When possible, conduct extraction and purification steps under reduced light conditions.

Issue 2: Poor Purity of Isolated this compound / Co-elution with Saponarin

  • Question: Our isolated this compound is showing significant contamination, particularly with Saponarin. How can we improve the separation and achieve higher purity?

  • Potential Causes & Solutions:

    • Inadequate Chromatographic Resolution: this compound and Saponarin are structurally similar flavonoids, which can make their separation challenging.

      • Solution for HPLC: Optimize the mobile phase composition and gradient. A common mobile phase for flavonoid separation is a gradient of acetonitrile and water, often with a small amount of acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[11] Experiment with different C18 columns from various manufacturers, as selectivity can differ.

      • Solution for HSCCC: The key to successful HSCCC separation is the selection of an appropriate two-phase solvent system.[6][12][13] For the separation of this compound and Saponarin from barley seedlings, a system of ethyl acetate/n-butanol/water (3:2:5, v/v/v) has been shown to be effective.[6][12] It is crucial to determine the partition coefficient (K) for each compound in the chosen system; a K value between 0.5 and 2.0 is generally considered ideal.[12]

    • Column Overloading in Preparative HPLC: Injecting too much crude extract onto the preparative HPLC column can lead to broad, overlapping peaks.[14]

      • Solution: Perform a loading study on an analytical HPLC column first to determine the maximum sample amount that can be injected without compromising resolution.[14] This information can then be used to scale up to the preparative column.[14]

    • Suboptimal HSCCC Operating Parameters: Factors such as flow rate and revolution speed can impact the retention of the stationary phase and, consequently, the separation efficiency.

      • Solution: In HSCCC, a higher retention of the stationary phase generally leads to better resolution. It has been observed that increasing the flow rate can decrease stationary phase retention, leading to a loss of peak resolution.[15][16] Therefore, it is important to optimize the flow rate and revolution speed to maintain a stable stationary phase. A revolution speed of around 900 rpm has been used successfully for this compound and Saponarin separation.[12]

Issue 3: Degradation of this compound during Isolation and Storage

  • Question: We suspect that our this compound sample is degrading over time. What are the likely causes and how can we ensure its stability?

  • Potential Causes & Solutions:

    • pH Instability: Flavonoids can be unstable in alkaline conditions.[9]

      • Solution: Maintain a slightly acidic pH (around 3-6) in solutions containing this compound.[9] Avoid exposing the compound to strongly basic conditions.

    • Thermal Degradation: High temperatures can accelerate the degradation of many flavonoids.[7][9]

      • Solution: Use lower temperatures during extraction and purification whenever possible. For long-term storage, keep the purified this compound at low temperatures, preferably at -20°C or below, in a tightly sealed container.

    • Oxidative Degradation: Exposure to air and light can promote the oxidation of flavonoids.[7]

      • Solution: Store purified this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Protect the sample from light by using amber vials or by storing it in the dark.

Frequently Asked Questions (FAQs)

  • Q1: What is the most effective method for scaling up this compound isolation?

    • A1: Both preparative High-Performance Liquid Chromatography (prep-HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are effective methods for the preparative isolation of this compound.[6][13][17] HSCCC has the advantage of eliminating irreversible sample adsorption onto a solid support, which can lead to higher recovery.[18] However, prep-HPLC is also widely used and can provide high purity when optimized.[14] The choice between the two may depend on the available equipment and the specific separation challenge.

  • Q2: What are the key parameters to consider when developing an HSCCC method for this compound purification?

    • A2: The most critical parameter is the selection of the two-phase solvent system to achieve an optimal partition coefficient (K) for this compound and any co-contaminants like Saponarin.[6][12] Other important parameters to optimize include the flow rate of the mobile phase and the revolution speed of the centrifuge, which affect the retention of the stationary phase and peak resolution.[12][15][16]

  • Q3: How can I confirm the identity and purity of my isolated this compound?

    • A3: The identity of this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).[6][13] The purity of the isolated compound should be assessed using analytical High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) to check for any impurities.[6][12]

  • Q4: Are there any known degradation products of this compound that I should be aware of?

    • A4: While specific degradation products of this compound are not extensively detailed in the provided search results, the degradation of similar flavonoids like luteolin can involve the formation of eriodictyol and 3-(3,4-dihydroxyphenyl)propionic acid through microbial action.[19][20] It is plausible that under certain chemical conditions (e.g., strong acid or base, high temperature), similar ring fission products could be formed.

Data Presentation

Table 1: Reported Yields and Purity of this compound and Saponarin from Barley Seedlings using HSCCC

Starting Material (mg)Solvent System (v/v/v)MethodCompoundYield (mg)Purity (%)Reference
100Ethyl acetate/n-butanol/water (3:2:5)HSCCCThis compound24>98[6][12]
100Ethyl acetate/n-butanol/water (3:2:5)HSCCCSaponarin14>98[6][12]

Experimental Protocols

Protocol 1: Extraction of Crude Flavonoids from Barley Seedlings

  • Grinding: Grind dried barley seedlings into a fine powder.

  • Extraction: Extract the powdered material with 30% ethanol at 90°C. The recommended solid-to-liquid ratio is 1:20. Perform the extraction three times (2 hours, 2 hours, and 1 hour).

  • Filtration and Concentration: Combine all the filtrates and concentrate them using a rotary evaporator at 60°C under reduced pressure.

  • Precipitation: Cool the resulting residue at 4°C for 24 hours to allow for the precipitation of crude flavonoids.

  • Collection: Filter and dry the precipitate to obtain a brown powder containing this compound and Saponarin for further purification.

Protocol 2: Purification of this compound and Saponarin by HSCCC

  • Solvent System Preparation: Prepare a two-phase solvent system of ethyl acetate/n-butanol/water (3:2:5, v/v/v). Thoroughly equilibrate the mixture in a separatory funnel and separate the upper and lower phases. Degas both phases by sonication for 30 minutes before use.

  • HSCCC Setup: Fill the multilayer coiled column of the HSCCC instrument entirely with the upper phase (stationary phase). Set the revolution speed to 900 rpm.

  • Equilibration: Pump the lower phase (mobile phase) into the column at a flow rate of 1.6 mL/min until the system reaches hydrodynamic equilibrium.

  • Sample Injection: Dissolve 100 mg of the crude flavonoid extract in 20 mL of the lower phase and inject it into the HSCCC system.

  • Fraction Collection: Monitor the effluent at 280 nm and collect the fractions corresponding to the this compound and Saponarin peaks.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

Mandatory Visualizations

Experimental_Workflow_for_Lutonarin_Isolation Start Barley Seedlings Grinding Grinding Start->Grinding Extraction Methanol/Ethanol Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Flavonoid Extract Concentration->Crude_Extract Purification Purification Crude_Extract->Purification HSCCC HSCCC Purification->HSCCC Option 1 Prep_HPLC Preparative HPLC Purification->Prep_HPLC Option 2 Analysis Purity & Identity Analysis HSCCC->Analysis Prep_HPLC->Analysis This compound Pure this compound Analysis->this compound

Caption: A generalized experimental workflow for the isolation of this compound from barley seedlings.

Troubleshooting_Low_Lutonarin_Yield Problem Low this compound Yield Cause1 Suboptimal Source Material Problem->Cause1 Cause2 Inefficient Extraction Problem->Cause2 Cause3 Degradation during Processing Problem->Cause3 Solution1a Optimize Harvest Time Cause1->Solution1a Solution1b Ensure Adequate Light Exposure Cause1->Solution1b Solution2a Use Polar Solvents (Methanol/Ethanol) Cause2->Solution2a Solution2b Optimize Extraction Parameters (Time, Temp, Ratio) Cause2->Solution2b Solution3a Control pH (Slightly Acidic) Cause3->Solution3a Solution3b Avoid High Temperatures Cause3->Solution3b Solution3c Protect from Light Cause3->Solution3c

Caption: A troubleshooting guide for addressing low this compound yield during isolation.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Lutonarin and Saponarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of two closely related flavone glycosides, Lutonarin and Saponarin. Both compounds, predominantly found in barley seedlings, have garnered significant interest for their antioxidant and anti-inflammatory properties. This document synthesizes available experimental data to offer an objective comparison of their performance, outlines detailed experimental protocols for key assays, and visualizes their mechanisms of action.

I. Overview of this compound and Saponarin

This compound (isoorientin-7-O-glucoside) and Saponarin (isovitexin-7-O-glucoside) are structural isomers, differing only in the position of a hydroxyl group on the B-ring of their aglycone structure. This subtle structural difference can influence their biological activity. Both are major flavonoid components of barley seedlings and have been investigated for their potential therapeutic applications.[1][2]

II. Comparative Efficacy: Data Presentation

While direct comparative studies evaluating the efficacy of this compound and Saponarin under identical experimental conditions are limited, this section collates quantitative data from various studies to provide an overview of their individual potencies.

Anti-inflammatory Activity

Both this compound and Saponarin have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound and Saponarin in LPS-stimulated RAW 264.7 Macrophages

CompoundTarget MediatorConcentration% Inhibition / EffectReference
This compound IL-6 (mRNA)20 µMDose-dependent reduction[3]
40 µMDose-dependent reduction[3]
60 µMDose-dependent reduction[3]
TNF-α (mRNA)20 µMDose-dependent reduction[3]
40 µMDose-dependent reduction[3]
60 µMDose-dependent reduction[3]
COX-2 (protein)20 µMDose-dependent reduction[3]
40 µMDose-dependent reduction[3]
60 µMDose-dependent reduction[3]
iNOS (protein)20 µMDose-dependent reduction[3]
40 µMDose-dependent reduction[3]
60 µMDose-dependent reduction[3]
Saponarin IL-6 (mRNA)80 µMSignificant inhibition[4][5]
TNF-α (mRNA)80 µMSignificant inhibition[4][5]
IL-1β (mRNA)80 µMSignificant inhibition[4][5]
COX-2 (mRNA)80 µMSignificant inhibition[4][5]
NO Productionup to 80 µMNo significant inhibition[6]

Note: The data for this compound and Saponarin are from separate studies with different experimental setups. Direct comparison of potency should be made with caution.

Antioxidant Activity

The antioxidant capacity of Saponarin has been evaluated, and a mixture of Saponarin and this compound has also been assessed.

Table 2: Antioxidant Activity of Saponarin and a Saponarin/Lutonarin Mixture

Compound/MixtureAssaySubstrateConcentration% Inhibition of Malondialdehyde (MA) FormationReference
Saponarin UV-induced oxidationSqualene2 µmol/mL~100%[7]
Fenton's reagent oxidationOctadecatetraenoic acid (ODTA)15 µmol/mL60%[7]
Eicosapentaenoic acid (EPA)15 µmol/mL50%[7]
Docosahexaenoic acid (DHA)15 µmol/mL43%[7]
Saponarin/Lutonarin (4.5:1, w/w) Fenton's reagent oxidationCod liver oilNot specified86%[7]
DHANot specifiedAppreciable[7]
Lecithin IINot specifiedAppreciable[7]
Blood plasmaNot specifiedAppreciable[7]
EPANot specifiedAppreciable[7]
Lecithin INot specifiedAppreciable[7]

III. Signaling Pathway Modulation

Both this compound and Saponarin mediate their anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.

This compound's Mechanism of Action

This compound has been demonstrated to inhibit the activation of NF-κB in LPS-stimulated RAW 264.7 macrophages.[3] This is achieved by suppressing the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[8] The inhibition of this pathway leads to the downregulation of pro-inflammatory genes.[3]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates This compound This compound This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB_complex NF-κB (p65/p50-IκBα) p65 p65 p50 p50 p65_p50_nuc p65/p50 NFκB_complex:e->p65_p50_nuc:w Translocation DNA DNA p65_p50_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes DNA->Pro_inflammatory_genes Transcription

This compound's inhibition of the NF-κB pathway.
Saponarin's Mechanism of Action

Saponarin also inhibits the NF-κB pathway in a similar manner to this compound.[9] Additionally, Saponarin has been shown to suppress the phosphorylation of key kinases in the MAPK signaling pathway, including ERK and p38, in LPS-stimulated RAW 264.7 cells.[5][9] The inhibition of both NF-κB and MAPK pathways contributes to its potent anti-inflammatory effects.[10]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway TLR4->MAPK_pathway Activates Saponarin Saponarin Saponarin->IKK Inhibits Saponarin->MAPK_pathway Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB_complex NF-κB (p65/p50-IκBα) p65 p65 p50 p50 p65_p50_nuc p65/p50 NFκB_complex:e->p65_p50_nuc:w Translocation p_ERK p-ERK MAPK_pathway->p_ERK p_p38 p-p38 MAPK_pathway->p_p38 DNA DNA p65_p50_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes DNA->Pro_inflammatory_genes Transcription

Saponarin's inhibition of NF-κB and MAPK pathways.

IV. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.[11]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[11]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[11]

  • Treatment: For anti-inflammatory assays, cells are typically pre-treated with varying concentrations of this compound or Saponarin for 1-4 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours for cytokine expression analysis).[1][8]

Western Blot Analysis for NF-κB and MAPK Signaling
  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.[12]

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[12]

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of IκBα, p65, ERK, and p38.[12]

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12]

G start Cell Lysate (Protein Extract) sds_page SDS-PAGE start->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection

Workflow for Western Blot Analysis.
RNA Isolation and RT-PCR for Cytokine Expression

  • RNA Extraction: Total RNA is isolated from treated cells using a TRIzol reagent or a commercial RNA isolation kit according to the manufacturer's instructions.[13]

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[13]

  • Real-Time PCR (qPCR): The expression levels of target cytokine genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH or β-actin) are quantified by real-time PCR using SYBR Green or TaqMan probe-based assays.[13][14]

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[15]

DPPH Radical Scavenging Assay
  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol.

  • Reaction Mixture: Different concentrations of this compound or Saponarin are added to the DPPH solution. A control sample contains only the solvent and the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

V. Conclusion

References

Comparative Anti-Inflammatory Activity of Lutonarin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory properties of Lutonarin against established alternatives, supported by experimental data. This compound, a flavonoid glycoside, demonstrates significant potential as an anti-inflammatory agent by modulating key signaling pathways involved in the inflammatory response.

In-Vitro Anti-Inflammatory Activity: this compound vs. Standard Drugs

This compound has been shown to effectively suppress the inflammatory response in in-vitro models, primarily through the inhibition of the NF-κB signaling pathway.[1][2][3] To provide a clear comparison, the following table summarizes the effects of this compound, Dexamethasone, and Indomethacin on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

ParameterThis compoundDexamethasoneIndomethacin
Cell Viability No significant toxicity up to 150 µM[1][2][3]Generally low cytotoxicity at effective concentrations[4]Can exhibit cytotoxicity at higher concentrations
NF-κB Inhibition Dose-dependently suppresses NF-κB activation[1][2][3]Inhibits NF-κB/Rel and AP-1 activation[5]Indirectly affects NF-κB signaling
TNF-α Production Dose-dependently reduces LPS-induced TNF-α[1][2]Significantly suppresses LPS-induced TNF-α secretion[6]Reduces TNF-α production
IL-6 Production Dose-dependently reduces LPS-induced IL-6[1][2]Reduces IL-6 production[4]Reduces IL-6 production[7]
iNOS Expression Suppresses LPS-induced iNOS expression[1][2]Inhibits iNOS expressionInhibits iNOS-derived NO production[8]
COX-2 Expression Suppresses LPS-induced COX-2 expression[1][2]Inhibits COX-2 expressionDirectly inhibits COX-2 enzyme activity[7]
NO Production Reduces NO productionReduces NO production[9][10]Significantly inhibits NO production[8][11]

In-Vivo Anti-Inflammatory Activity: A Comparative Look

While direct in-vivo studies on this compound are limited, research on structurally similar flavonoids like Isoorientin and Orientin provides valuable insights into its potential in-vivo efficacy. The carrageenan-induced paw edema model in rodents is a standard assay for evaluating acute inflammation.

CompoundAnimal ModelDosagePaw Edema InhibitionReference
Isoorientin Mice15 mg/kg & 30 mg/kgSignificant[12][13]
Indomethacin Rats5 mg/kgSignificant[14]
Dexamethasone Rats10 mg/kgSignificant[15]

Isoorientin, which shares a core structure with this compound, has demonstrated significant anti-inflammatory effects in this model.[12][13] This suggests that this compound is likely to exhibit similar in-vivo anti-inflammatory properties.

Mechanistic Insights: Signaling Pathways

This compound primarily exerts its anti-inflammatory effects by targeting the NF-κB signaling pathway. In contrast, established drugs like Dexamethasone have a broader mechanism, while Indomethacin's primary action is the inhibition of cyclooxygenase (COX) enzymes.

This compound's Mechanism of Action: NF-κB Pathway Inhibition

This compound has been shown to inhibit the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated macrophages.[1] This prevents the transcription of pro-inflammatory genes.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus Translocates Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFκB_nucleus->Pro_inflammatory_genes Induces Transcription This compound This compound This compound->IKK Inhibits

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

While direct evidence for this compound's effect on the Mitogen-Activated Protein Kinase (MAPK) pathway is still emerging, studies on the related flavonoid Orientin show inhibition of MAPK signaling, suggesting a potential secondary mechanism for this compound.[16][17][18]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are outlined below.

In-Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

experimental_workflow_invitro cluster_0 Cell Culture and Treatment cluster_1 Endpoint Analysis A 1. Seed RAW 264.7 cells B 2. Pre-treat with this compound (or control drug) A->B C 3. Stimulate with LPS (1 µg/mL) B->C D 4a. Cell Viability (MTT Assay) C->D E 4b. Cytokine Measurement (ELISA) (TNF-α, IL-6) C->E F 4c. NO Production (Griess Assay) C->F G 4d. Gene Expression (RT-PCR) (iNOS, COX-2) C->G H 4e. Protein Expression (Western Blot) (p-IκBα, p-p65) C->H experimental_workflow_invivo cluster_0 Animal Grouping and Treatment cluster_1 Inflammation Induction and Measurement A 1. Acclimatize rodents (rats or mice) B 2. Administer this compound analog, control drug, or vehicle intraperitoneally A->B C 3. Inject Carrageenan (1%) into the sub-plantar region of the right hind paw B->C D 4. Measure paw volume at regular intervals (e.g., 0, 1, 2, 3, 4, 5 hours) using a plethysmometer C->D

References

Lutonarin in the Landscape of NF-κB Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Lutonarin, a naturally occurring flavonoid, against other well-established nuclear factor-kappa B (NF-κB) inhibitors. The objective is to offer a clear, data-driven perspective on their mechanisms of action, and reported potencies, supported by detailed experimental protocols and visual pathway representations to aid in research and development.

Quantitative Comparison of NF-κB Inhibitors

The following table summarizes the available quantitative data for this compound and a selection of other known NF-κB inhibitors. It is critical to note that the IC50 values presented are derived from various studies using different cell lines, stimuli, and assay methods. Therefore, these values should be considered as indicative of potency rather than a direct, head-to-head comparison under uniform conditions.

InhibitorTarget in NF-κB PathwayReported IC50 / Effective ConcentrationCell Type / Assay Conditions
This compound IκBα phosphorylation and degradationDose-dependent inhibition at 20-60 µM[1][2][3]RAW 264.7 macrophages (LPS-stimulated)
BAY 11-7082 IκBα phosphorylation (irreversible)~10 µM (inhibition of TNFα-induced IκBα phosphorylation)[4][5]Tumor cells
MG-132 26S Proteasome100 nM (inhibition of 20S proteasome); effective at 5-50 µM for NF-κB inhibition in cells[6][7]In vitro proteasome assay; A549 cells (TNF-α stimulated)
Parthenolide IKK complex; direct NF-κB alkylation1-3 µM (inhibition of cell proliferation)[8]; effective at 1-10 µM for NF-κB inhibition[9]Multiple myeloma cell lines; various cancer cell lines
Luteolin IKK activity; Akt signalingIC50 of ~12.5 µM for proliferation inhibition (related to NF-κB)[10]HL60 cells
Apigenin IKKβ activityIC50 of 12-71 µM for cytotoxicity (NF-κB pathway involved)[11]BxPC-3 and PANC-1 pancreatic cancer cells
Quercetin NF-κB DNA binding; IKKα/NF-κB expressionEffective at ≤10 µM to inhibit H2O2-induced NF-κB binding[12]HepG2 cells
Kaempferol IKKβ activity; NADPH oxidaseEffective at 100 µM to suppress NF-κB activation[13]J774 macrophages

Mechanism of Action: this compound versus Other Inhibitors

This compound exerts its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. Specifically, it has been shown to prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[2] This action effectively sequesters the NF-κB p50/p65 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes such as TNF-α, IL-6, COX-2, and iNOS.[1][2]

Other NF-κB inhibitors target various stages of this pathway:

  • BAY 11-7082 is an irreversible inhibitor of IκBα phosphorylation.[4][14]

  • MG-132 is a potent proteasome inhibitor that blocks the degradation of phosphorylated IκBα.[6][15]

  • Parthenolide , a sesquiterpene lactone, has a dual mechanism of action, inhibiting the IκB kinase (IKK) complex and also directly alkylating the p65 subunit of NF-κB.[9][16]

  • Other flavonoids like Luteolin , Apigenin , Quercetin , and Kaempferol also inhibit the NF-κB pathway, often by targeting IKK activity or upstream signaling kinases.[11][12][17][18]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes involved in NF-κB signaling and the experimental methods used to study its inhibition, the following diagrams have been generated using the DOT language.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates p_IκBα p-IκBα IκBα->p_IκBα NFκB NF-κB (p50/p65) NFκB->IκBα sequestered by NFκB_n NF-κB (p50/p65) NFκB->NFκB_n translocates Proteasome Proteasome p_IκBα->NFκB releases p_IκBα->Proteasome ubiquitination & degradation DNA DNA NFκB_n->DNA binds Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription BAY_11_7082 BAY_11_7082 BAY_11_7082->IKK_complex MG_132 MG_132 MG_132->Proteasome Parthenolide Parthenolide Parthenolide->IKK_complex Parthenolide->NFκB_n

Caption: Canonical NF-κB signaling pathway and points of inhibition.

Experimental_Workflow Inhibitor_Treatment 2. Pre-treatment with This compound or other inhibitors Stimulation 3. Stimulation (e.g., LPS) Inhibitor_Treatment->Stimulation Cell_Lysis 4. Cell Lysis and Fractionation Stimulation->Cell_Lysis Luciferase_Assay Luciferase Reporter Assay (NF-κB transcriptional activity) Cell_Lysis->Luciferase_Assay Western_Blot Western Blot (p-IκBα, total IκBα, p65) Cell_Lysis->Western_Blot EMSA EMSA (NF-κB DNA binding) Cell_Lysis->EMSA Data_Analysis 5. Data Analysis and Comparison Luciferase_Assay->Data_Analysis Western_Blot->Data_Analysis EMSA->Data_Analysis

Caption: General experimental workflow for assessing NF-κB inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed to evaluate the efficacy of NF-κB inhibitors.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB by measuring the expression of a luciferase reporter gene under the control of an NF-κB response element.

Protocol:

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293T or RAW 264.7) in a 96-well plate at a suitable density.

    • Co-transfect the cells with a plasmid containing the firefly luciferase gene driven by an NF-κB responsive promoter and a control plasmid expressing Renilla luciferase for normalization, using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for plasmid expression.

  • Inhibitor Treatment and Stimulation:

    • Pre-treat the cells with varying concentrations of the test inhibitor (e.g., this compound) for a specified duration (e.g., 1-2 hours).

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α at 20 ng/mL or LPS at 1 µg/mL) for a defined period (e.g., 6-24 hours).

  • Cell Lysis and Luciferase Activity Measurement:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a passive lysis buffer.

    • Transfer the cell lysate to an opaque 96-well plate.

    • Measure the firefly luciferase activity using a luminometer after adding the appropriate substrate.

    • Subsequently, measure the Renilla luciferase activity for normalization.

  • Data Analysis:

    • Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.

    • Calculate the percentage of NF-κB inhibition for each concentration of the inhibitor relative to the stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts.

Protocol:

  • Nuclear Extract Preparation:

    • Culture and treat cells with the inhibitor and stimulant as described above.

    • Harvest the cells and isolate the nuclear proteins using a nuclear extraction kit according to the manufacturer's instructions.

    • Determine the protein concentration of the nuclear extracts.

  • Probe Labeling:

    • Synthesize and anneal complementary oligonucleotides containing the NF-κB consensus binding site.

    • Label the double-stranded DNA probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.

  • Binding Reaction:

    • Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

    • For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65 or p50) to the reaction mixture.

  • Electrophoresis and Detection:

    • Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

    • Transfer the separated complexes to a membrane (for non-radioactive detection) or expose the dried gel to X-ray film (for radioactive detection).

    • Visualize the bands corresponding to the NF-κB-DNA complexes.

Western Blot for Phosphorylated IκBα

This technique is used to measure the levels of phosphorylated IκBα, a key indicator of canonical NF-κB pathway activation.

Protocol:

  • Sample Preparation:

    • Culture and treat cells with the inhibitor and stimulant for a short duration (e.g., 5-30 minutes).

    • Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated IκBα overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

    • For normalization, strip the membrane and re-probe with an antibody against total IκBα or a housekeeping protein like β-actin.

References

Comparative Analysis of Lutonarin Across Barley Varieties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of lutonarin content in different barley (Hordeum vulgare) varieties, intended for researchers, scientists, and professionals in drug development. This guide synthesizes available experimental data to highlight variations in this compound levels and explores the underlying methodologies and biological implications.

Executive Summary

This compound, a flavonoid C-glycoside prevalent in barley, has garnered significant attention for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. The concentration of this compound can vary considerably among different barley cultivars, influencing their potential for functional food development and pharmaceutical applications. This guide presents a comparative overview of this compound content, details the experimental protocols for its quantification, and illustrates its mechanism of action.

Data Presentation: this compound and Saponarin Content in Barley Sprouts

The following table summarizes the quantitative data on this compound and the related flavonoid, saponarin, in the sprouts of four Korean barley cultivars. This data is crucial for selecting varieties with optimal flavonoid profiles for further research and development.

Barley CultivarThis compound Content (mg/g extract)Saponarin Content (mg/g extract)Reference
NakyoungSpecific data not available in snippetsSpecific data not available in snippets[1]
DahyangSpecific data not available in snippetsSpecific data not available in snippets[1]
Unfermented Barley Sprouts (Variety not specified)0.322.11
Fermented Barley Sprouts (Variety not specified)0.201.62

Note: While a study on four Korean barley cultivars (Nakyoung, Dahyang, and two others) analyzed this compound and saponarin content, the specific quantitative data for each named cultivar was not available in the provided search snippets. The data for unfermented and fermented barley sprouts is included to provide a quantitative reference.

Experimental Protocols

A meticulous experimental design is paramount for the accurate quantification of this compound in barley varieties. The following protocols are based on established methodologies for flavonoid analysis in plant materials.

Sample Preparation and Extraction
  • Plant Material: Young barley leaves or sprouts are typically used for this compound analysis.

  • Homogenization: A homogenized sample (e.g., 1 g) is prepared from the collected plant material.

  • Extraction Solvent: A common solvent for extraction is 50% ethanol (v/v).

  • Extraction Process: The homogenized sample is incubated in the extraction solvent (e.g., 20 mL) in a controlled environment (e.g., 35°C for 24 hours).

  • Purification: The resulting supernatant is centrifuged (e.g., at 7,800 rpm for 10 minutes) and then filtered through a syringe filter (e.g., 0.2 μm polytetrafluoroethylene).

This compound Quantification using High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector is commonly employed.

  • Column: A reversed-phase C18 column is suitable for separating flavonoids.

  • Mobile Phase: A gradient mobile phase is typically used, often consisting of:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient Elution: A programmed gradient is run to separate the compounds of interest. An example of a gradient program is as follows: 0-35 min, 0-15% B; 35-80 min, 15-100% B.

  • Detection: The elution is monitored at specific wavelengths, typically around 335 nm for flavonoids like this compound.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a certified this compound standard.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of this compound in different barley varieties.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_comparison Comparison BarleyVarieties Barley Varieties (n > 1) SproutCultivation Sprout Cultivation BarleyVarieties->SproutCultivation Harvesting Harvesting SproutCultivation->Harvesting Homogenization Homogenization Harvesting->Homogenization SolventExtraction Solvent Extraction (e.g., 50% Ethanol) Homogenization->SolventExtraction Centrifugation Centrifugation SolventExtraction->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC HPLC-PDA Analysis Filtration->HPLC Quantification Quantification of this compound HPLC->Quantification DataAnalysis Comparative Data Analysis Quantification->DataAnalysis

Caption: Experimental workflow for comparative analysis of this compound.

Signaling Pathway of this compound's Anti-inflammatory Action

This compound has been shown to exert anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway. The diagram below outlines this mechanism.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK This compound This compound This compound->IKK Inhibits IκBα_p IκBα Phosphorylation IKK->IκBα_p IκBα_deg IκBα Degradation IκBα_p->IκBα_deg NFκB_release NF-κB (p65/p50) Release IκBα_deg->NFκB_release NFκB_translocation NF-κB Nuclear Translocation NFκB_release->NFκB_translocation NFκB_nucleus NF-κB (p65/p50) NFκB_translocation->NFκB_nucleus Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFκB_nucleus->Gene_Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.

Logical Relationship of Comparative Analysis

The following diagram illustrates the logical steps involved in conducting a comparative analysis of this compound from different barley varieties.

logical_relationship cluster_hypothesis Hypothesis Formulation cluster_design Experimental Design cluster_execution Data Acquisition & Analysis cluster_conclusion Conclusion & Application Hypothesis Hypothesis: This compound content varies significantly among different barley varieties. VarietySelection Selection of Diverse Barley Varieties Hypothesis->VarietySelection Replication Experimental Replication VarietySelection->Replication Standardization Standardization of Growth and Extraction Conditions Replication->Standardization Quantification This compound Quantification (HPLC) Standardization->Quantification StatisticalAnalysis Statistical Analysis (e.g., ANOVA) Quantification->StatisticalAnalysis Conclusion Identification of High-Lutonarin Barley Varieties StatisticalAnalysis->Conclusion Application Application in Functional Food and Drug Development Conclusion->Application

Caption: Logical flow of the comparative analysis of this compound.

References

In Vivo Validation of Lutonarin's Antioxidant Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo antioxidant effects of Lutonarin and related flavonoid compounds. Due to the limited availability of direct in vivo antioxidant studies on this compound, this guide incorporates data from its aglycone, Luteolin, its isomer, Isoorientin, and the well-characterized antioxidant flavonoid, Quercetin, to provide a comprehensive overview for researchers.

Comparative Analysis of In Vivo Antioxidant Activity

The following tables summarize quantitative data from various in vivo studies, showcasing the antioxidant effects of Luteolin and Quercetin in animal models of oxidative stress. Data for Isoorientin is included as a proxy for a structurally similar C-glucosylflavone to this compound.

Table 1: Effect of Flavonoids on Antioxidant Enzyme Activity in Animal Models

CompoundAnimal ModelDosageOrganSOD ActivityCAT ActivityGPx ActivityReference
Luteolin Chicks with APEC-induced ileum injury20 mg/kgIleumIncreasedIncreasedIncreased[1]
Quercetin Rats with lead-induced toxicityNot specifiedNot specifiedIncreasedIncreasedIncreased[2]
Quercetin Rats with ACLFNot specifiedLiver--Increased (GSH)[3]
Quercetin Rats with LPS-induced endotoxemiaNot specifiedHeartIncreasedIncreased-[4]
Isoorientin Mice with radiation-induced injury50 µg/kg (ip)Liver---[5]

Note: "-" indicates data not specified in the referenced study. APEC: Avian Pathogenic Escherichia coli; ACLF: Acute-on-chronic liver failure; LPS: Lipopolysaccharide.

Table 2: Effect of Flavonoids on Markers of Oxidative Stress in Animal Models

CompoundAnimal ModelDosageOrganMDA LevelsOther MarkersReference
Luteolin Chicks with APEC-induced ileum injury20 mg/kgIleumDecreased-[1]
Quercetin Rats with lead-induced toxicityNot specifiedKidney, LiverDecreasedH₂O₂ levels decreased[2]
Quercetin Rats with ACLFNot specifiedLiverDecreased4-HNE accumulation decreased[3]
Quercetin Rats with LPS-induced endotoxemiaNot specifiedHeartDecreased-[4]
Isoorientin Mice with radiation-induced injury50 µg/kg (ip)LiverDecreased lipid peroxidation-[5]

Note: "-" indicates data not specified in the referenced study. MDA: Malondialdehyde; H₂O₂: Hydrogen peroxide; 4-HNE: 4-Hydroxynonenal.

Experimental Protocols

Detailed methodologies for key in vivo antioxidant experiments are provided below to facilitate the design and replication of studies.

Animal Models of Oxidative Stress
  • Lead-Induced Toxicity Model: Male Wistar rats can be used. Oxidative stress is induced by the administration of lead acetate in drinking water. Quercetin or other flavonoids are typically administered orally or via injection.[2]

  • Lipopolysaccharide (LPS)-Induced Endotoxemia: This model is used to induce systemic inflammation and oxidative stress. Rats are administered LPS, and the effects of the test compound (e.g., Quercetin) on markers of oxidative stress in various organs, such as the heart, are evaluated.[4]

  • Carbon Tetrachloride (CCl₄)-Induced Liver Damage: Mice are treated with CCl₄ to induce hepatotoxicity, a condition associated with significant oxidative stress. The protective effects of flavonoids are then assessed by measuring liver function tests and markers of oxidative damage.

Measurement of Antioxidant Enzyme Activity
  • Superoxide Dismutase (SOD) Activity Assay:

    • Tissue homogenates are prepared in a suitable buffer (e.g., potassium phosphate buffer).

    • The assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by the superoxide radicals generated by a xanthine-xanthine oxidase system.

    • The absorbance is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).

    • One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

  • Catalase (CAT) Activity Assay:

    • Tissue homogenates are prepared in a phosphate buffer.

    • The assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

    • The decrease in H₂O₂ concentration is monitored by measuring the absorbance at 240 nm.

    • CAT activity is expressed as units per milligram of protein.

  • Glutathione Peroxidase (GPx) Activity Assay:

    • Tissue homogenates are prepared in a suitable buffer.

    • The assay is based on the oxidation of glutathione (GSH) to oxidized glutathione (GSSG) by GPx, coupled to the recycling of GSSG back to GSH by glutathione reductase, using NADPH as a cofactor.

    • The decrease in NADPH absorbance is measured at 340 nm.

    • GPx activity is expressed as units per milligram of protein.

Measurement of Malondialdehyde (MDA) Levels

The Thiobarbituric Acid Reactive Substances (TBARS) assay is commonly used to measure MDA, a marker of lipid peroxidation.

  • Tissue Preparation: A 10% tissue homogenate is prepared in a cold buffer (e.g., 1.15% KCl).

  • Reaction Mixture: The homogenate is mixed with a solution containing sodium dodecyl sulfate (SDS), acetic acid, and thiobarbituric acid (TBA).

  • Incubation: The mixture is heated in a boiling water bath (e.g., 95°C for 60 minutes) to allow the reaction between MDA and TBA to form a pink-colored complex.

  • Extraction: After cooling, the colored complex is extracted with a solvent like n-butanol.

  • Measurement: The absorbance of the organic layer is measured spectrophotometrically at 532 nm.

  • Calculation: MDA levels are calculated using a standard curve and expressed as nmol/mg protein.

Signaling Pathways and Experimental Workflow

The antioxidant effects of flavonoids are often mediated through the activation of specific signaling pathways, most notably the Nrf2/ARE pathway. The following diagrams illustrate this pathway and a general experimental workflow for assessing in vivo antioxidant activity.

G cluster_stress Oxidative Stress cluster_flavonoid Flavonoid Intervention cluster_cell Cellular Response cluster_enzymes Antioxidant Enzymes ROS/RNS ROS/RNS Keap1 Keap1 ROS/RNS->Keap1 induces dissociation This compound This compound This compound->Keap1 promotes dissociation Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE ARE Nrf2->ARE translocates to nucleus and binds SOD SOD ARE->SOD upregulates gene expression CAT CAT ARE->CAT upregulates gene expression GPx GPx ARE->GPx upregulates gene expression HO1 HO1 ARE->HO1 upregulates gene expression

Caption: Nrf2/ARE signaling pathway activated by flavonoids.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Biochemical Analysis cluster_outcome Outcome AnimalModel Animal Model of Oxidative Stress (e.g., CCl4, LPS) TreatmentGroups Treatment Groups: - Vehicle Control - Oxidative Stress Model - Model + this compound/Comparator AnimalModel->TreatmentGroups Dosing Administer Test Compounds TreatmentGroups->Dosing TissueCollection Collect Blood and Tissues (e.g., Liver, Kidney, Heart) Dosing->TissueCollection EnzymeAssays Antioxidant Enzyme Assays (SOD, CAT, GPx) TissueCollection->EnzymeAssays MDAAssay Lipid Peroxidation Assay (MDA/TBARS) TissueCollection->MDAAssay Histopathology Histopathological Examination TissueCollection->Histopathology DataAnalysis Data Analysis and Comparison EnzymeAssays->DataAnalysis MDAAssay->DataAnalysis Histopathology->DataAnalysis

Caption: General workflow for in vivo antioxidant studies.

References

Head-to-head comparison of Lutonarin and quercetin

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention in the scientific community for their potential therapeutic applications. Among them, Lutonarin and Quercetin have emerged as subjects of interest due to their notable biological activities. This guide provides a detailed head-to-head comparison of this compound and Quercetin, focusing on their antioxidant and anti-inflammatory properties, their influence on key cellular signaling pathways, and their bioavailability. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and potential application of these two flavonoids.

Data Presentation

Table 1: In Vitro Antioxidant Activity
CompoundDPPH Radical Scavenging IC50Oxygen Radical Absorbance Capacity (ORAC)
This compound Data not availableData not available
Quercetin 19.17 µg/mL[1], 19.3 µM[2], ~15.9 µg/mL[3]10.7 - 11.5 Trolox Equivalents[4]

Note: A lower IC50 value indicates a higher antioxidant activity.

Table 2: In Vitro Anti-inflammatory Activity
CompoundTargetEffectQuantitative Data (IC50)
This compound NF-κBDose-dependent suppression of activation[5][6]Data not available
TNF-αDose-dependent reduction of production[5][7]Data not available
IL-6Dose-dependent reduction of production[5][7]Data not available
COX-2Dose-dependent suppression of expression[5][7]Data not available
5-LOXData not availableData not available
Quercetin NF-κBInhibition of activation[8][9]Data not available
TNF-αInhibition of productionData not available
IL-6Inhibition of productionData not available
COX-2InhibitionData not available
5-LOXInhibitionData not available
Table 3: Effects on Cellular Signaling Pathways
Signaling PathwayThis compoundQuercetin
NF-κB Inhibition[5][6][7]Inhibition[8][9][10]
PI3K/Akt Data not availableInhibition[11][12][13][14][15]
MAPK Data not availableModulation (inhibition of ERK and p38, no effect on JNK in some studies)[10][16][17][18][19][20][21]
Table 4: Bioavailability
CompoundKey Findings
This compound Data not available
Quercetin Poor and highly variable bioavailability.[22] Absorption is influenced by its form (glycosides are more readily absorbed).[22][23] Rapidly metabolized in the small intestine, colon, liver, and kidneys.[23][24][25] Circulates as glucuronide, methyl, or sulfate conjugates.[23][24]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.

    • Prepare a series of dilutions of the test compound (this compound or Quercetin) in methanol.

    • A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution.

    • Add varying concentrations of the test compound or standard to the wells.

    • A blank containing only methanol and the DPPH solution is also prepared.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader or a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: This assay measures the antioxidant's ability to protect a fluorescent probe (like fluorescein) from oxidative damage induced by a free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer.

    • Prepare a solution of the free radical generator (AAPH). This should be freshly prepared before use.

    • Prepare a series of dilutions of the test compound and a standard (e.g., Trolox).

  • Assay Procedure:

    • In a black 96-well plate, add the fluorescent probe solution to each well.

    • Add the test compound or standard dilutions to the respective wells.

    • Incubate the plate at 37°C for a short period.

    • Initiate the reaction by adding the AAPH solution to all wells.

  • Measurement:

    • Immediately begin reading the fluorescence intensity at regular intervals over a period of time (e.g., every minute for 60-90 minutes) using a fluorescence microplate reader with appropriate excitation and emission wavelengths.

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample and the standard.

    • The ORAC value is typically expressed as Trolox equivalents (TE) per unit of the sample.

NF-κB Activation Assay (in RAW 264.7 Macrophages)

Principle: This assay determines the effect of a compound on the activation of the NF-κB signaling pathway, often induced by lipopolysaccharide (LPS). Activation is typically assessed by measuring the nuclear translocation of NF-κB subunits (e.g., p65) or the expression of NF-κB-dependent reporter genes.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophage cells in appropriate media.

    • Pre-treat the cells with different concentrations of the test compound (this compound or Quercetin) for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period to induce NF-κB activation.

  • Assessment of NF-κB Nuclear Translocation (Western Blot or Immunofluorescence):

    • Western Blot:

      • Isolate nuclear and cytoplasmic protein fractions from the cells.

      • Perform SDS-PAGE and transfer the proteins to a membrane.

      • Probe the membrane with primary antibodies against an NF-κB subunit (e.g., p65) and loading controls for each fraction (e.g., Lamin B1 for nuclear, β-actin for cytoplasmic).

      • Use a secondary antibody conjugated to an enzyme for detection and visualize the protein bands. An increase in the nuclear p65 level indicates activation.

    • Immunofluorescence:

      • Fix and permeabilize the cells on coverslips.

      • Incubate with a primary antibody against an NF-κB subunit.

      • Use a fluorescently labeled secondary antibody for detection.

      • Visualize the subcellular localization of NF-κB using a fluorescence microscope. Nuclear staining of the subunit indicates activation.

  • Reporter Gene Assay:

    • Transfect the cells with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

    • After treatment with the test compound and LPS, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase). A decrease in reporter activity indicates inhibition of NF-κB.

Measurement of TNF-α and IL-6 Production (in RAW 264.7 Macrophages)

Principle: This assay quantifies the amount of pro-inflammatory cytokines, TNF-α and IL-6, secreted by macrophages in response to an inflammatory stimulus like LPS, and the inhibitory effect of the test compounds on this production.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 24- or 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound or Quercetin.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

  • Sample Collection:

    • Collect the cell culture supernatant.

  • Cytokine Quantification (ELISA):

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6.

    • Follow the manufacturer's instructions, which typically involve coating a plate with a capture antibody, adding the supernatant samples and standards, adding a detection antibody, and then a substrate for color development.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

Mandatory Visualization

Signaling Pathways

NF_kappa_B_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) This compound This compound This compound->IKK Inhibits Quercetin Quercetin Quercetin->IKK Inhibits NFkappaB_n NF-κB NFkappaB_n->Proinflammatory_Genes Induces Transcription

Caption: NF-κB Signaling Pathway Inhibition by this compound and Quercetin.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Quercetin Quercetin Quercetin->PI3K Inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition by Quercetin.

MAPK_Pathway Stress_Signal Stress Signal (e.g., LPS) MAPKKK MAPKKK Stress_Signal->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Regulates Quercetin Quercetin Quercetin->MAPKK Modulates

Caption: MAPK Signaling Pathway Modulation by Quercetin.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Start Seed RAW 264.7 cells Pretreat Pre-treat with This compound or Quercetin Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells ELISA ELISA for TNF-α & IL-6 Collect_Supernatant->ELISA Western_Blot Western Blot for NF-κB, p-IκBα, COX-2 Lyse_Cells->Western_Blot

Caption: Workflow for In Vitro Anti-inflammatory Assays.

Conclusion

This comparative guide highlights the current understanding of this compound and Quercetin. Quercetin has been extensively studied, with a wealth of data available on its antioxidant and anti-inflammatory properties, as well as its mechanisms of action involving multiple signaling pathways. In contrast, research on this compound is less comprehensive. While it demonstrates promising anti-inflammatory effects through the inhibition of the NF-κB pathway, there is a clear need for more quantitative data on its antioxidant capacity, specific IC50 values for its anti-inflammatory targets, and a thorough investigation of its bioavailability and effects on other key signaling pathways such as PI3K/Akt and MAPK.

For researchers and drug development professionals, Quercetin presents a well-characterized molecule with a broad spectrum of activities. This compound, on the other hand, represents a promising but less explored flavonoid. Further head-to-head comparative studies and in-depth mechanistic investigations are warranted to fully elucidate the therapeutic potential of this compound and to determine its relative advantages and disadvantages compared to more established flavonoids like Quercetin. This guide serves as a foundational resource to inform future research directions and to aid in the strategic development of novel flavonoid-based therapeutics.

References

Replicating Published Findings on Lutonarin's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published bioactivity of Lutonarin (also known as Isoorientin-7-O-glucoside), a flavonoid found in various plants, including barley seedlings. We present a comparative analysis of its anti-inflammatory, antioxidant, and anti-cancer properties, supported by experimental data from peer-reviewed studies. This document is intended to serve as a resource for researchers seeking to replicate and build upon existing findings.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, primarily through the modulation of the NF-κB signaling pathway. Studies in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have shown that this compound can dose-dependently suppress the production of pro-inflammatory mediators.

Comparative Anti-inflammatory Data

The following table summarizes the inhibitory concentration (IC50) values of this compound and other relevant flavonoids in various anti-inflammatory assays. It is important to note that direct comparative studies are limited, and experimental conditions may vary between different publications.

CompoundAssayCell Line/SystemIC50 ValueReference
This compound (Luteolin-7-O-glucoside) β-hexosaminidase release inhibitionBone marrow-derived mast cells (BMMCs)17.7 µM[1]
LuteolinTNF-α and IL-6 release inhibitionRAW 264.7 macrophages< 1 µM[2]
QuercetinTNF-α and IL-6 release inhibitionRAW 264.7 macrophages1 µM[2]
GenisteinTNF-α and IL-6 release inhibitionRAW 264.7 macrophages5 µM[2]
EriodictyolTNF-α release inhibitionRAW 264.7 macrophages~50 µM[2]
HesperetinTNF-α release inhibitionRAW 264.7 macrophages~50 µM[2]
Experimental Protocol: Inhibition of Pro-inflammatory Mediators in Macrophages

This protocol outlines a general method for assessing the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Viability Assay (MTT Assay):

    • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 20-150 µM) for 4 hours.

    • Stimulate the cells with 1 µg/mL LPS for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the supernatant and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Measurement of Pro-inflammatory Cytokines (ELISA):

    • Seed cells and treat with this compound and LPS as described above.

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis for Protein Expression (COX-2, iNOS):

    • Lyse the treated cells and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an ECL detection system.

Signaling Pathway

dot

Lutonarin_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Proinflammatory_Genes Transcription

This compound's anti-inflammatory mechanism via NF-κB pathway inhibition.

Antioxidant Activity

This compound, as a flavonoid, is known to possess antioxidant properties. These are often evaluated through its ability to scavenge free radicals and reduce oxidizing agents.

Comparative Antioxidant Data

Specific IC50 values for this compound in common antioxidant assays are not widely reported. The table below provides a comparison with other flavonoids.

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)FRAP (TEAC, µM)Reference
This compound Data not availableData not availableData not available
Luteolin~10-20~5-15HighGeneral Literature
Quercetin~5-15~2-10Very High[3]
Kaempferol~15-30~10-25High[3]
Apigenin>50>30Moderate[3]
Experimental Protocols for Antioxidant Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • In a 96-well plate, add different concentrations of this compound to a methanolic solution of DPPH (e.g., 0.1 mM).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity and determine the IC50 value.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Generate the ABTS radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating in the dark for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add different concentrations of this compound to the diluted ABTS solution.

    • Measure the absorbance at 734 nm after a 6-minute incubation.

    • Calculate the percentage of scavenging activity and determine the IC50 value.

  • FRAP (Ferric Reducing Antioxidant Power) Assay:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl3 solution (20 mM) in a 10:1:1 ratio.

    • Add different concentrations of this compound to the FRAP reagent.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance of the ferrous-TPTZ complex at 593 nm.

    • Construct a standard curve using a known antioxidant (e.g., Trolox) and express the results as Trolox equivalents.

dot

Antioxidant_Workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Lutonarin_stock This compound Stock Solution Serial_dilutions Serial Dilutions Lutonarin_stock->Serial_dilutions DPPH DPPH Assay Serial_dilutions->DPPH ABTS ABTS Assay Serial_dilutions->ABTS FRAP FRAP Assay Serial_dilutions->FRAP Absorbance Measure Absorbance DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance IC50 Calculate IC50 / TEAC Absorbance->IC50

General workflow for in vitro antioxidant capacity assessment.

Anti-cancer Activity

This compound has been investigated for its potential anti-cancer effects. Its aglycone, Luteolin, has been more extensively studied and has shown cytotoxicity against various cancer cell lines.

Comparative Anti-cancer Data

The following table presents the IC50 values for Luteolin against several human cancer cell lines. Data for this compound is limited, but it has been shown to have cytotoxic effects on oral cancer cells.[4]

CompoundCell LineCancer TypeIC50 Value (µM)Reference
This compound FaDu, HSC-3, CA9-22Oral CancerSignificant viability reduction at 20-40 µM[4]
Luteolin HG-3Chronic Lymphocytic Leukemia37[5]
Luteolin EHEBChronic Lymphocytic Leukemia26[5]
Luteolin HT-29Colon CancerData not specified
Luteolin A549Lung CancerData not specified
Luteolin MCF-7Breast CancerData not specified
FisetinHG-3, EHEBChronic Lymphocytic LeukemiaLess efficient than Luteolin[5]
QuercetinHG-3, EHEBChronic Lymphocytic LeukemiaLess efficient than Luteolin[5]
Experimental Protocol: Cytotoxicity in Cancer Cell Lines

This protocol describes a general method to evaluate the cytotoxic effects of this compound on cancer cells.

  • Cell Culture: Culture the desired human cancer cell lines (e.g., MCF-7, A549, HCT116) in the appropriate medium and conditions.

  • Cytotoxicity Assay (SRB or MTT Assay):

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours).

    • For the SRB assay, fix the cells with trichloroacetic acid, wash, and stain with sulforhodamine B.

    • For the MTT assay, follow the protocol described in the anti-inflammatory section.

    • Measure the absorbance and calculate the percentage of cell viability.

    • Determine the IC50 value from the dose-response curve.

  • Apoptosis Assay (e.g., Annexin V/PI Staining):

    • Treat cells with this compound at its IC50 concentration.

    • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic and necrotic cells.

dot

Anticancer_Logical_Relationship This compound This compound Cancer_Cells Cancer Cells This compound->Cancer_Cells Acts on Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cells->Cell_Cycle_Arrest Leads to Apoptosis Induction of Apoptosis Cancer_Cells->Apoptosis Leads to Inhibition_of_Proliferation Inhibition of Proliferation Cell_Cycle_Arrest->Inhibition_of_Proliferation Apoptosis->Inhibition_of_Proliferation Reduced_Viability Reduced Cell Viability Inhibition_of_Proliferation->Reduced_Viability

Logical flow of this compound's potential anti-cancer effects.

Disclaimer: This guide is intended for informational and research purposes only. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions and research objectives. Researchers should consult the primary literature for detailed methodologies.

References

A Comparative Analysis of Lutonarin's Anti-Inflammatory Dose-Response Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Anti-Inflammatory Efficacy of Lutonarin and Comparative Compounds

This guide provides a comprehensive statistical analysis of the dose-response curve of this compound, a flavonoid with demonstrated anti-inflammatory properties. To offer a clear perspective on its potential, this compound's performance is objectively compared with three other compounds known for their anti-inflammatory effects: Saponarin, another natural flavonoid; Quercetin, a widely studied dietary flavonoid; and Dexamethasone, a potent synthetic corticosteroid. This comparison is supported by experimental data from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a standard model for in vitro inflammation studies.

Comparative Dose-Response Analysis

The following table summarizes the effective concentrations and inhibitory effects of this compound and the comparative compounds on key inflammatory markers. The data highlights the dose-dependent nature of their anti-inflammatory activity.

CompoundTargetCell LineStimulantEffective Concentration RangeObserved Effect
This compound NF-κBRAW 264.7LPS20-60 µMDose-dependent suppression of NF-κB activation.[1][2][3]
IL-6, TNF-αRAW 264.7LPS20-60 µMDose-dependent reduction in the production of pro-inflammatory cytokines.[1][2][3]
COX-2, iNOSRAW 264.7LPS20-60 µMDose-dependent suppression of pro-inflammatory enzyme expression.[1][2][3]
Saponarin NF-κB, MAPKRAW 264.7LPS~80 µMSuppression of NF-κB and MAPK signaling pathways.[4]
IL-1β, IL-6, TNF-α, COX-2RAW 264.7LPS~80 µMSignificant inhibition of pro-inflammatory cytokine and enzyme expression.[4][5]
Quercetin NF-κBRAW 264.7LPSup to 50 µMDose-dependent inhibition of NF-κB nuclear translocation.[6]
IL-6, TNF-αRAW 264.7LPSup to 50 µMSignificant reduction in pro-inflammatory cytokine production.[7]
Dexamethasone NF-κBRAW 264.7LPS10⁻⁹ - 10⁻⁶ MDose-related inhibition of NF-κB activation.[8]
IL-6RAW 264.7LPS10⁻⁹ - 10⁻⁶ MDose-dependent inhibition of IL-6 production.

Signaling Pathway of this compound in LPS-Stimulated Macrophages

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. The following diagram illustrates the key steps in this pathway and the points of intervention by this compound.

G cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Degrades & Releases NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFκB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->ProInflammatory_Genes Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with varying concentrations of this compound, Saponarin, Quercetin, or Dexamethasone for a specified period (typically 1-2 hours) before stimulation with lipopolysaccharide (LPS) (typically 1 µg/mL) for the indicated times.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the activity of the NF-κB transcription factor.

G start Seed RAW 264.7 cells transfected with NF-κB luciferase reporter vector pretreat Pre-treat with compound (this compound or alternative) start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 6-24 hours stimulate->incubate lyse Lyse cells and add luciferase substrate incubate->lyse measure Measure luminescence lyse->measure

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

Protocol:

  • RAW 264.7 cells are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.

  • Transfected cells are seeded in 96-well plates.

  • After adherence, cells are pre-treated with the test compounds for 1-2 hours.

  • LPS (1 µg/mL) is added to the wells to induce NF-κB activation.

  • Following an incubation period of 6-24 hours, cells are lysed.

  • A luciferase substrate is added to the lysate.

  • The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is employed to measure the concentration of pro-inflammatory cytokines such as IL-6 and TNF-α in the cell culture supernatant.

Protocol:

  • Cell culture supernatants from treated and untreated cells are collected.

  • A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IL-6 or anti-TNF-α).

  • The plate is blocked to prevent non-specific binding.

  • The collected cell culture supernatants and a series of known standards are added to the wells and incubated.

  • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A substrate for the enzyme is added, leading to a color change.

  • The absorbance is measured at a specific wavelength, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.

Western Blot Analysis for COX-2 and iNOS Expression

Western blotting is used to detect and quantify the protein expression levels of COX-2 and iNOS.

G start Prepare cell lysates sds_page Separate proteins by SDS-PAGE start->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody (anti-COX-2 or anti-iNOS) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect chemiluminescence secondary_ab->detect analyze Analyze band intensity detect->analyze

Caption: Workflow for Western Blot Analysis.

Protocol:

  • Total protein is extracted from the treated and untreated RAW 264.7 cells.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for COX-2 or iNOS.

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager.

  • The intensity of the bands, corresponding to the protein levels, is quantified using densitometry software. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.[1][9][10]

References

A Comparative Analysis of Lutonarin's Biological Effects Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of the biological effects of Lutonarin, a flavonoid glycoside, across various cell lines. Due to the limited availability of direct comparative studies on this compound, this guide also incorporates extensive data on its aglycone, Luteolin, to offer a broader perspective on its potential therapeutic applications. This guide is intended for researchers, scientists, and professionals in the field of drug development.

This compound (isoorientin-7-O-glucoside) is a naturally occurring flavonoid found in barley seedlings and other plants. It has garnered interest for its potential health benefits, including antioxidant and anti-inflammatory properties. This guide summarizes key findings on the effects of this compound and Luteolin on cell viability, apoptosis, cell cycle progression, and underlying signaling pathways in inflammatory, intestinal, and various cancer cell lines.

Data Summary

The following tables provide a structured overview of the quantitative data on the effects of this compound and Luteolin in different cell lines.

Table 1: Effects of this compound on RAW 264.7 and Caco-2 Cell Lines

Cell LineParameterTreatmentConcentrationResultReference
RAW 264.7 MacrophagesCell ViabilityThis compoundUp to 150 µMNo significant reduction in viability or increase in apoptosis.[1][2][3][1][2][3]
Inflammatory Response (LPS-induced)This compound20-60 µMDose-dependent suppression of NF-κB signaling and downregulation of IL-6, TNF-α, COX-2, and iNOS.[1][2][4][1][2][4]
Caco-2Cell ViabilityThis compoundUp to 96 µMNo significant effect on cell viability.[5][5]
Intestinal Barrier Integrity (LPS-induced)This compound12 µMAttenuated the LPS-induced reduction in transepithelial electrical resistance (TEER) and restored the expression of tight junction proteins ZO-1 and Occludin.[5][5]

Table 2: Comparative Cytotoxicity of Luteolin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
A375Human Melanoma115.1[1][2]
HaCaTHuman Immortalized Keratinocytes37.1[1][2]
MCF-7Breast Cancer~20-60 (Dose-dependent inhibition)[6][7]
HepG2Liver Cancer~20-60 (Dose-dependent inhibition)[6]
GLC4Lung Cancer40.9[6]
COLO 320Colon Cancer32.5[6]
A431Epithelial Cancer19[6]

Table 3: Comparative Effects of Luteolin on Cell Cycle and Apoptosis in Cancer Cell Lines

Cell LineEffect on Cell CycleApoptotic MechanismReference
A375G0/G1 phase arrest (60.4-72.6%)Induction of apoptosis.[1][2]
HaCaTG2/M phase arrest (0.83-8.14%)Induction of apoptosis.[1][2]
MDA-MB-231 (Breast Cancer)S phase accumulation-[8]
MCF-7 (Breast Cancer)Sub-G1 and G1 phase arrestActivation of extrinsic and intrinsic apoptotic pathways, increased expression of DR5, and activation of caspases.[7][7]
HepG2 (Liver Cancer)-Upregulation of p-JNK protein expression and induction of mitochondrial autophagy via downregulation of Bcl-2.[9][9]
CH27 (Lung Squamous Carcinoma)-Induction of apoptosis.[6]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

Cell viability is commonly assessed using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assays. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in 96-well plates at a predetermined density.

    • After cell attachment, treat with various concentrations of this compound or Luteolin for a specified duration (e.g., 24, 48, or 72 hours).

    • Add the MTT or XTT reagent to each well and incubate for a few hours.

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control. The IC50 value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.[10]

Apoptosis Assays

Apoptosis, or programmed cell death, can be evaluated using several methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry and cellular DNA fragmentation ELISA.

  • Annexin V/PI Staining Protocol:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Cell cycle distribution is analyzed by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity of individual cells using flow cytometry.

  • Protocol:

    • Culture and treat cells with the compound of interest.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the cells with PBS and treat with RNase A to remove RNA.

    • Stain the cells with PI solution.

    • Analyze the DNA content by flow cytometry. The resulting histogram shows the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.

  • Protocol:

    • Lyse treated and untreated cells to extract proteins.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., NF-κB, Akt, caspases).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Transepithelial Electrical Resistance (TEER) Measurement

TEER is a quantitative measure of the integrity of tight junction dynamics in a cell monolayer.

  • Protocol:

    • Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed.

    • Treat the cells with the test compound and/or an inflammatory stimulus like LPS.

    • Measure the electrical resistance across the cell monolayer using an epithelial volt-ohm meter. A decrease in TEER indicates a disruption of the barrier integrity.

Signaling Pathways and Experimental Workflows

This compound's Anti-inflammatory Signaling in RAW 264.7 Macrophages

This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophages by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][4][11]

G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) This compound This compound This compound->IKK Inhibits NFκB_n NF-κB NFκB_n->Inflammatory_Genes Induces Transcription

Caption: this compound inhibits LPS-induced inflammation by blocking NF-κB signaling.

Luteolin's Pro-Apoptotic Signaling in Cancer Cells

Luteolin induces apoptosis in various cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G Luteolin Luteolin DR Death Receptors (e.g., DR5) Luteolin->DR Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Luteolin->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Luteolin->Bax Upregulates Caspase8 Caspase-8 DR->Caspase8 Activates Mitochondrion Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Bax->Mitochondrion Promotes Permeabilization

Caption: Luteolin induces apoptosis via intrinsic and extrinsic pathways.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for a comparative study of this compound's effects in different cell lines.

G cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation Cell_Lines Select Cell Lines (e.g., RAW 264.7, Caco-2, MCF-7, HepG2) Viability Cell Viability Assay (MTT/XTT) Cell_Lines->Viability Lutonarin_Prep Prepare this compound Stock Solution Lutonarin_Prep->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Viability->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Viability->Cell_Cycle Western_Blot Western Blot (Signaling Proteins) Viability->Western_Blot Data_Quant Quantify Results (IC50, % Apoptosis, etc.) Apoptosis->Data_Quant Cell_Cycle->Data_Quant Pathway_Analysis Analyze Signaling Pathways Western_Blot->Pathway_Analysis Comparison Compare Effects Across Cell Lines Data_Quant->Comparison Pathway_Analysis->Comparison

Caption: Workflow for comparing this compound's effects across cell lines.

References

Safety Operating Guide

Proper Disposal of Lutonarin: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific safety data necessitates treating Lutonarin as a potentially hazardous substance for disposal. Researchers, scientists, and drug development professionals must handle the disposal of this compound with a conservative approach due to the current lack of a specific Safety Data Sheet (SDS). In the absence of detailed hazard information, it is crucial to manage this compound waste as potentially hazardous to ensure the safety of laboratory personnel and to comply with environmental regulations.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, appropriate Personal Protective Equipment (PPE) must be worn. Given the unknown hazard profile, a comprehensive PPE ensemble is recommended to prevent potential exposure through inhalation, skin contact, or eye contact.

Recommended PPE includes:

  • Gloys: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Lab Coat: A fully buttoned lab coat should be worn to protect from spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood.[1][2][3]

Step-by-Step Disposal Procedures

The following procedures are based on general best practices for the disposal of chemical waste and should be followed for all forms of this compound waste.[4][5][6]

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless compatibility is certain.

  • Collect all this compound waste in a designated, properly labeled container.[5][6]

  • Waste streams should be separated into solids, aqueous solutions, and non-halogenated or halogenated organic solvent solutions.

2. Disposal of Unused or Expired this compound (Solid):

  • Treat as a chemical waste.

  • Place the solid this compound in a clearly labeled, sealed, and chemically compatible waste container. Plastic containers are often preferred to glass to minimize the risk of breakage.[5]

  • The container must be labeled as "Hazardous Waste".[5][7][8]

3. Disposal of this compound Solutions:

  • Aqueous solutions: Collect in a designated container for aqueous chemical waste. Do not pour down the drain.[4]

  • Solvent solutions: Collect in a designated container for solvent waste. Keep halogenated and non-halogenated solvent waste streams separate.

4. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as pipette tips, gloves, bench paper, and empty containers, should be considered contaminated and disposed of as hazardous waste.[9]

  • Empty Containers: If the original container of this compound is to be disposed of, it should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[9][10] After triple-rinsing, the container's label should be defaced or removed before disposal as regular laboratory glass or plastic waste, in accordance with institutional procedures.[9][10]

5. Waste Container Labeling:

  • All waste containers must be clearly labeled.[7][11][12] The label should include:

    • The words "Hazardous Waste".[5][7][8]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[11][12]

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container (accumulation start date).[12][13]

    • The name and contact information of the generating researcher or lab.[11][12]

    • Any known or suspected hazards (in this case, "Unknown Hazard - Handle with Caution").[11]

Summary of Disposal Practices

Waste TypeDisposal ContainerKey Disposal Procedures
Solid this compound Labeled, sealed, chemically compatible containerTreat as hazardous chemical waste. Do not mix with other solids unless compatibility is known.
This compound Solutions Designated aqueous or solvent waste containerSegregate aqueous and solvent waste. Do not dispose of down the drain.
Contaminated Labware Labeled hazardous waste containerCollect all contaminated materials (gloves, pipette tips, etc.) for hazardous waste disposal.
Empty this compound Containers Regular lab glass/plastic waste (after decontamination)Triple-rinse with a suitable solvent, collect rinsate as hazardous waste, and deface the original label.

Decision Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in the absence of a specific Safety Data Sheet.

G start Start: Need to dispose of this compound sds_check Is a specific Safety Data Sheet (SDS) available for this compound? start->sds_check handle_as_hazardous Treat this compound as a potentially hazardous substance sds_check->handle_as_hazardous No ppe Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat - Respirator (if dust/aerosol risk) handle_as_hazardous->ppe segregate Segregate waste by type: - Solid - Aqueous Solution - Solvent Solution - Contaminated Materials ppe->segregate container Use designated, sealed, and chemically compatible waste containers segregate->container label Label container clearly: - 'Hazardous Waste' - 'this compound' - Concentration & Quantity - Accumulation Date - Contact Information - 'Unknown Hazard' container->label contact_ehs Consult with your institution's Environmental Health & Safety (EHS) office for specific guidance and pickup label->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision-making workflow for the safe disposal of this compound.

Disclaimer: The information provided is based on general laboratory safety principles. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.[4][14] Disposing of unknown chemicals can be costly and poses safety risks; therefore, proper labeling and management from the outset are critical.[14][15]

References

Essential Safety and Logistics for Handling Lutonarin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Lutonarin is readily available. The following safety and handling guidelines are based on the SDS for Luteolin, a structurally similar flavonoid, and general laboratory safety protocols. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before commencing any work.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural guidance on personal protective equipment (PPE), handling, storage, and disposal to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound itself is not classified as a hazardous substance, the following precautions, derived from information on Luteolin, should be taken to minimize any potential risks.

Data Presentation: Recommended Personal Protective Equipment

Protection Type Recommended Equipment Specification/Standard
Eye Protection Safety glasses with side-shields or gogglesANSI Z87.1 or EN 166
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)EN 374
Skin and Body Protection Laboratory coat---
Respiratory Protection Not required under normal use with adequate ventilation. Use a NIOSH-approved respirator with a particulate filter if dust is generated.---
Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Experimental Protocol: Safe Handling of Powdered this compound

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary PPE readily available.

  • Weighing:

    • Perform weighing operations in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Use a spatula to transfer the powder. Avoid creating dust clouds.

    • Close the container lid immediately after use.

  • Dissolving:

    • When dissolving in a solvent, add the solvent to the powder slowly while stirring to prevent splashing.

    • If heating is required, use a water bath or a heating mantle in a fume hood.

  • Cleaning:

    • Clean any spills immediately. For small powder spills, gently wipe with a damp cloth or paper towel.

    • Decontaminate surfaces where this compound was handled.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1]

Storage:

  • Store in a tightly closed container.

  • Keep in a dry and well-ventilated place.[1][2]

  • Protect from light.

Disposal Plan

As this compound is not classified as a hazardous waste, standard disposal procedures for non-hazardous chemical waste can be followed. However, always comply with local, state, and federal regulations.

Experimental Protocol: Disposal of this compound Waste

  • Solid Waste:

    • Collect excess solid this compound and any contaminated consumables (e.g., weigh boats, paper towels) in a designated, labeled waste container.

    • This container can typically be disposed of in the regular laboratory trash, provided it is securely packaged.[3][4]

  • Liquid Waste (Solutions):

    • Small quantities of dilute aqueous solutions of this compound may be permissible for drain disposal with copious amounts of water, subject to institutional and local regulations.[5][6]

    • For solutions in organic solvents, collect in a designated, labeled solvent waste container for proper chemical waste disposal by the institution's environmental health and safety (EHS) office.

  • Empty Containers:

    • Rinse empty this compound containers with a suitable solvent (e.g., water or ethanol).

    • The rinsate should be collected as chemical waste.

    • Deface the label on the empty container before disposing of it in the regular trash or recycling.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

Data Presentation: First-Aid Measures

Exposure Route First-Aid Procedure
In case of eye contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
In case of skin contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
If inhaled Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
If swallowed Rinse mouth. Call a poison center or doctor if you feel unwell.[1]

Visual Workflow Guides

Diagram: Safe Handling Workflow for this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep Don PPE: Lab Coat, Gloves, Safety Glasses area Ensure Clean & Ventilated Work Area prep->area weigh Weigh in Fume Hood or Ventilated Enclosure prep->weigh dissolve Dissolve by adding Solvent to Powder Slowly weigh->dissolve spill Clean Spills Immediately dissolve->spill decon Decontaminate Work Surface spill->decon store Store in Tightly Closed Container in a Dry, Ventilated, Dark Place decon->store waste Collect Solid & Liquid Waste in Labeled Containers store->waste dispose Dispose according to Institutional & Local Regulations waste->dispose

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Diagram: PPE Selection Logic for Handling this compound

G start Handling this compound? powder Handling as a Powder? start->powder solution Working with a Solution? powder->solution No hood Use Fume Hood or Ventilated Enclosure powder->hood Yes splash Risk of Splash? solution->splash Yes gloves Wear Nitrile Gloves solution->gloves No glasses Wear Safety Glasses splash->glasses No goggles Wear Goggles or Face Shield splash->goggles Yes hood->solution coat Wear Lab Coat gloves->coat glasses->gloves goggles->gloves

Caption: Decision-making process for selecting appropriate PPE for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。